Ki16425
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFMNUXGDHTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438772 | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355025-24-0 | |
| Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KI-16425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KI-16425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ki16425: A Deep Dive into its Mechanism of Action as a Lysophosphatidic Acid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors, playing a crucial role in the elucidation of LPA-mediated signaling pathways and holding therapeutic potential in various pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor selectivity, impact on downstream signaling cascades, and the experimental methodologies used for its characterization.
Core Mechanism: Competitive Antagonism of LPA Receptors
This compound functions as a competitive antagonist, primarily targeting the G protein-coupled LPA receptors LPA1 and LPA3.[1][2] Its chemical name is 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid. The antagonist selectively binds to these receptors, preventing the binding of the endogenous ligand, LPA, and thereby inhibiting the initiation of downstream intracellular signaling.[1][3] The selectivity of this compound is a key feature, with a significantly lower affinity for the LPA2 receptor.[1][4] It has demonstrated no significant activity at LPA4, LPA5, or LPA6 receptors.[4] This subtype selectivity makes this compound an invaluable tool for dissecting the specific roles of LPA1 and LPA3 in complex biological systems.
Quantitative Pharmacological Data
The antagonistic potency of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Receptor Subtype | Assay Type | Cell Line | Ki (μM) | Reference |
| LPA1 | GTPγS Binding | - | 0.25 | [5] |
| LPA3 | GTPγS Binding | - | 0.36 | [5] |
| LPA1 | Competitive Binding | RH7777 | 0.34 | [4] |
| LPA2 | Competitive Binding | RH7777 | 6.5 | [4] |
| LPA3 | Competitive Binding | RH7777 | 0.93 | [4] |
| Receptor Subtype | Assay Type | Cell Line | IC50 (μM) | Reference |
| LPA1 | Intracellular Ca2+ Mobilization | chem1 | 0.046 | [4] |
Impact on Downstream Signaling Pathways
By blocking LPA1 and LPA3, this compound modulates a multitude of downstream signaling pathways that are critical for various cellular processes.
Inhibition of G-Protein Activation and Second Messenger Signaling
LPA receptors couple to various G proteins (Gαq/11, Gαi/o, Gα12/13) to initiate signaling. This compound effectively inhibits the first step in this cascade: the LPA-induced binding of GTPγS to G proteins.[1][3] This blockade prevents the activation of downstream effectors. A primary consequence of LPA1 and LPA3 activation via Gαq/11 is the stimulation of phospholipase C (PLC), leading to the generation of inositol phosphates and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This compound has been shown to potently inhibit this LPA-induced calcium response in various cell types, including THP-1 cells and 3T3 fibroblasts.[3][4]
Caption: this compound blocks LPA binding to LPA1, preventing Gq activation and subsequent calcium release.
Modulation of the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) cascade, particularly the p42/p44 MAPK (ERK1/2) pathway, is a key downstream target of LPA signaling involved in cell proliferation and survival. This compound has been demonstrated to reduce the LPA-induced activation of p42/p44 MAPK.[2][4] Interestingly, in some contexts, this compound can act as a weak partial agonist on its own, a property described as protean agonism.[4]
Caption: this compound inhibits LPA-induced activation of the MAPK pathway and subsequent cellular responses.
Regulation of the Hippo-YAP/TAZ Signaling Pathway
Recent evidence has highlighted a connection between GPCR signaling and the Hippo pathway, a critical regulator of organ size and cell proliferation. LPA has been shown to induce the dephosphorylation and subsequent nuclear translocation of the transcriptional co-activators Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ). This compound blocks this LPA-induced dephosphorylation of YAP and TAZ in HEK293A cells, effectively inhibiting the Hippo signaling pathway.[2][5]
Caption: this compound prevents LPA-mediated dephosphorylation and activation of YAP/TAZ.
Physiological and Pathophysiological Implications
The inhibitory action of this compound on LPA signaling has significant consequences for various cellular functions and has been explored in several disease models.
-
Cell Migration and Proliferation: this compound inhibits LPA-induced long-term responses, including DNA synthesis and cell migration in Swiss 3T3 fibroblasts.[1][4] This has implications for cancer progression, where LPA is known to stimulate the motility of cancer cells.
-
Inflammation: this compound has been shown to blunt abdominal and systemic inflammation in a mouse model of peritoneal sepsis.[6] It appears to function by suppressing the association between LPA1 and the LPS co-receptor CD14, thereby attenuating downstream inflammatory signaling through the TLR4 pathway.[6] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6.[6]
-
Neuropathic Pain: In models of neuropathic pain, this compound has been shown to block LPA-induced pain-like behaviors, suggesting a role for LPA1 in the early mechanisms of neuropathic pain.[2]
Experimental Protocols
The characterization of this compound has relied on a variety of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
-
Objective: To determine the ability of this compound to inhibit LPA-stimulated G protein activation.
-
Methodology:
-
Membranes are prepared from cells overexpressing the LPA receptor of interest (e.g., HEK293T cells).
-
Membranes are incubated with a fixed concentration of LPA and varying concentrations of this compound in an assay buffer containing GDP and [35S]GTPγS.
-
The reaction is allowed to proceed at 30°C and is then terminated by rapid filtration through a glass fiber filter.
-
The amount of [35S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
Data are analyzed to determine the inhibitory constant (Ki) of this compound.[1][3]
-
Caption: Workflow for determining this compound's inhibition of G-protein activation.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to receptor activation.
-
Objective: To assess the inhibitory effect of this compound on LPA-induced calcium release.
-
Methodology:
-
Cells (e.g., THP-1, Swiss 3T3 fibroblasts, or CHO cells expressing a specific LPA receptor) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.[3][7][8]
-
The cells are then treated with varying concentrations of this compound, followed by stimulation with a fixed concentration of LPA.
-
Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
The IC50 value for this compound is calculated from the concentration-response curve.[4]
-
Cell Migration Assay
This assay evaluates the effect of this compound on the directional movement of cells in response to a chemoattractant.
-
Objective: To determine if this compound can inhibit LPA-induced cell migration.
-
Methodology:
-
A Boyden chamber or a similar transwell system is used, with a porous membrane separating the upper and lower chambers.
-
Cells (e.g., Swiss 3T3 fibroblasts) are seeded in the upper chamber in serum-free media containing different concentrations of this compound.
-
The lower chamber contains media with LPA as a chemoattractant.
-
The chamber is incubated for several hours to allow for cell migration through the membrane.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
-
The extent of inhibition of migration by this compound is quantified.[1][3]
-
Conclusion
This compound is a well-characterized, subtype-selective antagonist of LPA1 and LPA3 receptors. Its ability to competitively block LPA binding and inhibit a range of downstream signaling pathways, including calcium mobilization, MAPK activation, and Hippo-YAP/TAZ signaling, makes it an indispensable tool for research into the physiological and pathophysiological roles of LPA. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its use in basic research and as a lead compound for the development of novel therapeutics targeting LPA-driven diseases.
References
- 1. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 8. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Ki16425: A Core Focus on its Primary Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16425 is a potent and selective small molecule antagonist of the lysophosphatidic acid (LPA) receptors, LPA1 and LPA3.[1][2][3][4] This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its primary molecular targets. It includes detailed experimental protocols for key assays used to characterize its activity and presents quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action.
Primary Molecular Targets of this compound
The primary targets of this compound are the G protein-coupled receptors (GPCRs) for lysophosphatidic acid, specifically the LPA1 and LPA3 receptor subtypes, which belong to the endothelial differentiation gene (EDG) family.[1][4] this compound exhibits a competitive and reversible antagonism at these receptors.[1] Its selectivity is a key feature, showing significantly lower potency for the LPA2 receptor and no activity at LPA4, LPA5, and LPA6 receptors.[1]
Binding Affinity and Potency
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for LPA receptors have been determined through various functional assays, including inositol phosphate response, GTPγS binding, and intracellular calcium mobilization assays. These quantitative measures underscore its preference for LPA1 and LPA3.
| Receptor Subtype | Assay Type | Cell Line | Ki (μM) | IC50 (μM) | Reference |
| LPA1 | Inositol Phosphate Response | RH7777 | 0.34 | - | [1] |
| GTPγS Binding Assay | HEK293T | 0.25 | - | ||
| Intracellular Calcium Mobilization | chem1 cells | - | 0.046 | [1] | |
| LPA2 | Inositol Phosphate Response | RH7777 | 6.5 | - | [1] |
| LPA3 | Inositol Phosphate Response | RH7777 | 0.93 | - | [1] |
| GTPγS Binding Assay | HEK293T | 0.36 | - |
Signaling Pathways Modulated by this compound
By antagonizing LPA1 and LPA3 receptors, this compound effectively blocks the diverse downstream signaling cascades initiated by LPA. These receptors primarily couple to Gi/o and Gq/11 proteins, leading to the modulation of several key intracellular second messengers and protein kinase pathways.
LPA Receptor Signaling Overview
The binding of LPA to its receptors triggers a conformational change, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits initiates multiple signaling cascades.
Key Downstream Pathways Inhibited by this compound
-
Phospholipase C (PLC) / Calcium Mobilization: Activation of Gq/11 by LPA1/LPA3 leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This compound blocks this LPA-induced Ca2+ response.[1]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: LPA is a known activator of the p42/p44 MAPK (ERK1/2) pathway, which is crucial for cell proliferation and survival. This compound has been shown to reduce the LPA-induced activation of p42/p44 MAPK.[1]
-
Hippo-YAP/TAZ Pathway: The Hippo pathway is a critical regulator of organ size and cell proliferation. LPA can induce the dephosphorylation of the downstream effectors, Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ), leading to their nuclear translocation and activation of target genes. This compound blocks this LPA-induced dephosphorylation of YAP and TAZ.
Experimental Protocols
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. The competitive binding of this compound is assessed by its ability to inhibit LPA-stimulated [35S]GTPγS binding.
Methodology:
-
Membrane Preparation:
-
Transfect HEK293T cells with plasmids encoding the desired LPA receptor subtype (LPA1, LPA2, or LPA3) and G-protein subunits.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation and resuspend in an appropriate buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein), various concentrations of this compound, and a fixed concentration of LPA (agonist).
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Calculate the specific binding and determine the Ki value for this compound using Schild analysis or a competitive binding equation.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to LPA receptor activation. The inhibitory effect of this compound is quantified by its ability to block the LPA-induced calcium flux.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the target LPA receptor (e.g., RH7777 or chem1 cells) in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound for 10-20 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject LPA (agonist) and monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Determine the IC50 value of this compound by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound.
-
Western Blotting for Phosphorylated Proteins (p-MAPK, p-YAP/TAZ)
This technique is used to detect the phosphorylation status of specific proteins in response to LPA stimulation and its inhibition by this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Serum-starve cells (e.g., Swiss 3T3 for p-MAPK, HEK293A for p-YAP/TAZ) to reduce basal phosphorylation.
-
Pre-treat cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with LPA for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p44/42 MAPK or anti-phospho-YAP/TAZ).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the effect of this compound on LPA-induced phosphorylation.
-
Cell Migration Assay
This assay assesses the effect of this compound on LPA-induced cell migration, a key cellular response mediated by LPA receptors.
Methodology:
-
Assay Setup:
-
Use a Boyden chamber or a similar transwell system with a porous membrane.
-
Coat the membrane with an extracellular matrix protein (e.g., fibronectin or collagen) if required for the cell type (e.g., Swiss 3T3 fibroblasts).
-
-
Cell Seeding and Treatment:
-
Place a chemoattractant (e.g., LPA) in the lower chamber.
-
Seed the cells in the upper chamber in serum-free medium.
-
Add various concentrations of this compound to the upper chamber with the cells.
-
-
Incubation:
-
Incubate the chamber for a period sufficient to allow cell migration (typically 4-24 hours) at 37°C in a humidified incubator.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition by this compound compared to the LPA-only control.
-
Determine the IC50 value for the inhibition of cell migration.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of LPA signaling through the LPA1 and LPA3 receptors. Its selectivity and well-characterized mechanism of action make it a cornerstone for studies in areas such as oncology, fibrosis, and neuropathic pain. The detailed protocols and data presented in this guide are intended to support researchers in the effective design and execution of experiments utilizing this important LPA receptor antagonist.
References
- 1. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Subtype-Selective Antagonist for EDG-Family Lysophosphatidic Acid Receptors - Debiopharm [debiopharm.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
Ki16425: A Technical Guide to its Selectivity for LPA1 versus LPA3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selective antagonist activity of Ki16425 on the lysophosphatidic acid (LPA) receptors, with a specific focus on its differential effects on LPA1 and LPA3. This document provides a comprehensive overview of its binding affinities, functional antagonism, the signaling pathways involved, and the experimental methodologies used to characterize this important pharmacological tool.
Quantitative Analysis of this compound Selectivity
This compound is a well-characterized antagonist of the LPA receptor family, demonstrating notable selectivity for the LPA1 and LPA3 subtypes over other members, such as LPA2.[1] The following tables summarize the key quantitative data from various studies, highlighting the binding affinity (Ki) and functional inhibitory concentrations (IC50) of this compound for LPA1 and LPA3 receptors.
Table 1: Binding Affinity (Ki) of this compound for LPA1 and LPA3 Receptors
| Receptor Subtype | Ki (μM) | Cell Line/Assay System | Reference |
| LPA1 | 0.34 | RH7777 cells | [1] |
| LPA3 | 0.93 | RH7777 cells | [1] |
| LPA1 | 0.25 | GTPγS binding assay | [2] |
| LPA3 | 0.36 | GTPγS binding assay | [2] |
Table 2: Functional Antagonism (IC50) of this compound at LPA1 and LPA3 Receptors
| Receptor Subtype | Assay Type | IC50 (μM) | Cell Line | Reference |
| LPA1 | Inositol Phosphate Production | Not explicitly stated, but competitive antagonism demonstrated | RH7777 cells expressing LPA1 | [3] |
| LPA3 | Inositol Phosphate Production | Not explicitly stated, but competitive antagonism demonstrated | RH7777 cells expressing LPA3 | [3] |
| LPA1 | Calcium Mobilization | Not explicitly stated, but competitive antagonism demonstrated | CHO cells expressing LPA1 | [4] |
Note: While specific IC50 values from functional assays are not always detailed in the initial literature, the competitive nature of the antagonism is consistently reported.
Signaling Pathways of LPA1 and LPA3 Receptors
Lysophosphatidic acid receptors are G protein-coupled receptors (GPCRs) that, upon activation by LPA, initiate a cascade of intracellular signaling events. Both LPA1 and LPA3 couple to multiple G protein families, leading to the activation of various downstream effector pathways that regulate a wide range of cellular processes.[5][6]
The following diagrams illustrate the primary signaling pathways associated with LPA1 and LPA3 receptors.
Caption: LPA1 Receptor Signaling Pathway.
Caption: LPA3 Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound selectivity relies on robust and reproducible experimental assays. The following sections detail the methodologies for two key experiments frequently cited in the literature.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It provides a direct measure of G protein activation and is a valuable tool for quantifying the potency and efficacy of GPCR ligands.[7][8]
Caption: GTPγS Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human LPA1 or LPA3 receptor (e.g., RH7777 or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
GTPγS Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein) with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Add varying concentrations of the antagonist, this compound, and pre-incubate for 15 minutes at 30°C.
-
Add a fixed concentration of LPA (agonist) to stimulate the receptor.
-
Add GDP to a final concentration of 10 µM.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically at a concentration of 0.1-0.5 nM).
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) of this compound is calculated using the Cheng-Prusoff equation, based on the IC50 value obtained from the concentration-response curves.
-
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following the activation of Gq-coupled GPCRs, such as LPA1 and LPA3. The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput screening of compounds that modulate this response.[4][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 5. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
The Role of Ki16425 in Blocking LPA-Induced Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA) is a potent bioactive lipid that plays a crucial role in a myriad of cellular processes, including cell migration, a fundamental aspect of physiological and pathological phenomena such as wound healing and cancer metastasis. The biological effects of LPA are mediated through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1-6 (LPA₁₋₆). Ki16425 has emerged as a valuable pharmacological tool for studying LPA signaling. It is a competitive antagonist with selectivity for LPA₁ and LPA₃ receptors over the LPA₂ receptor.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in inhibiting LPA-induced cell migration, detailed experimental protocols for assessing its efficacy, and a summary of key quantitative data.
Introduction: Lysophosphatidic Acid and Cell Migration
Lysophosphatidic acid (LPA) is a simple phospholipid that acts as an extracellular signaling molecule.[2] It is produced by various cell types and is found in abundance in biological fluids such as serum and plasma. LPA's diverse biological functions are initiated by its binding to specific cell surface receptors, the LPA receptors (LPARs).[2] The Edg family of LPA receptors, which includes LPA₁, LPA₂, and LPA₃, are the most extensively studied.[2]
Upon activation by LPA, these receptors couple to various G proteins (Gαi/o, Gαq/11, Gα12/13) to initiate a cascade of downstream signaling events. These pathways ultimately converge on the cytoskeleton, leading to changes in cell morphology, adhesion, and motility, which are the hallmarks of cell migration. Key signaling pathways implicated in LPA-induced cell migration include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway.
This compound: A Selective LPA Receptor Antagonist
This compound, with the chemical name 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid, is a potent and selective antagonist of the LPA₁ and LPA₃ receptors.[2] Its antagonistic activity is competitive and reversible.[3] this compound has significantly lower affinity for the LPA₂ receptor, making it a valuable tool to dissect the specific roles of LPA₁ and LPA₃ in various cellular responses, including cell migration.[1][2][3]
Mechanism of Action
This compound competitively binds to the LPA₁ and LPA₃ receptors, thereby preventing the binding of the endogenous ligand, LPA. This blockade inhibits the activation of downstream G protein signaling cascades. By inhibiting these initial signaling events, this compound effectively abrogates LPA-induced cellular responses, including calcium mobilization, adenylyl cyclase inhibition, and the activation of the PI3K/Akt and MAPK/ERK pathways, all of which are critical for cell migration.[3]
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound in blocking LPA receptor signaling and LPA-induced cell migration has been quantified in numerous studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) of this compound against LPA receptors and its functional effects on cell migration.
Table 1: Inhibitory Constants (Ki) of this compound for LPA Receptors
| Receptor Subtype | Cell Line | Assay Method | Ki (μM) | Reference |
| LPA₁ | RH7777 | Inositol Phosphate Production | 0.34 | [3] |
| LPA₂ | RH7777 | Inositol Phosphate Production | 6.5 | [3] |
| LPA₃ | RH7777 | Inositol Phosphate Production | 0.93 | [3] |
| LPA₁ | GTPγS Binding | 0.25 | ||
| LPA₃ | GTPγS Binding | 0.36 |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound
| Cell Line | Assay | LPA-Induced Response | IC₅₀ (μM) | Reference |
| Rat Hepatic Stellate Cells | Calcium Influx | Intracellular Calcium Influx | 0.16 | [3] |
| Melanoma Cells (WM239A) | Chemotaxis | Cell Migration | ~10 (effective concentration) | [1] |
| Pancreatic Cancer Cells | Cell Migration | Directionality of Migration | ~1.86 |
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to investigate the inhibitory effect of this compound on LPA-induced cell migration: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.
Transwell (Boyden Chamber) Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant (LPA) through a porous membrane.
Materials:
-
24-well Transwell inserts (e.g., 8.0 µm pore size)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lysophosphatidic Acid (LPA) stock solution (e.g., 1 mM in methanol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcein-AM or other fluorescent dye for cell labeling
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium containing 0.1% BSA to reduce basal migration.
-
Harvest cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cell suspension with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of LPA (e.g., 1-10 µM) as the chemoattractant. For a negative control, use serum-free medium alone.
-
Carefully place the Transwell insert into the well.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Quantify the migrated cells by either:
-
Eluting the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at 595 nm using a plate reader.
-
Counting the number of stained cells in several random fields of view under a microscope.
-
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Cell culture medium with and without FBS
-
LPA stock solution
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the center of the monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
-
Treatment:
-
Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of LPA (e.g., 1-10 µM).
-
For the inhibitor group, pre-treat the cells with this compound (e.g., 1-10 µM) for 30 minutes before adding LPA. Include a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after treatment (time 0), capture images of the wound in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x). Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
The rate of wound closure is determined by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] x 100 where T₀ is the initial time point and Tₓ is the subsequent time point.
-
Compare the rate of wound closure between the different treatment groups.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in LPA-induced cell migration and the point of intervention for this compound.
LPA Signaling Pathway in Cell Migration
Caption: Simplified LPA signaling cascade leading to cell migration.
Mechanism of this compound Inhibition
References
Ki16425: A Technical Guide to a Competitive Antagonist of LPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ki16425, a potent and selective competitive antagonist of Lysophosphatidic Acid (LPA) receptors. This document consolidates key findings on its mechanism of action, receptor selectivity, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.
Introduction to this compound
This compound, with the chemical name 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid, is a small molecule inhibitor that has been instrumental in elucidating the physiological and pathological roles of LPA signaling.[1] It functions as a competitive antagonist, primarily targeting the LPA1 and LPA3 receptors, with a lesser effect on the LPA2 receptor.[2][3][4] Its selectivity makes it a valuable tool for distinguishing the contributions of different LPA receptor subtypes in various biological processes.
Chemical Structure:
-
Molecular Formula: C23H23ClN2O5S[]
-
Molecular Weight: 474.96 g/mol [2][]
Mechanism of Action and Receptor Selectivity
This compound exerts its antagonistic effects by competing with LPA for binding to the G protein-coupled LPA receptors.[6] This reversible inhibition blocks the initiation of downstream signaling cascades.[7] The selectivity of this compound is a key feature, with a distinct preference for LPA1 and LPA3 over LPA2.[6][8] It has been shown to have no significant activity at LPA4, LPA5, and LPA6 receptors.[2] This subtype selectivity allows researchers to dissect the specific functions of LPA1 and LPA3 in complex biological systems.
Quantitative Data: Binding Affinities and Potency
The inhibitory potency of this compound has been quantified across various studies and cell lines. The following tables summarize the reported inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values.
| Receptor Subtype | Cell Line | Assay Type | Ki (μM) | Reference |
| LPA1 | RH7777 | Inositol Phosphate Production | 0.34 | [2][4] |
| LPA2 | RH7777 | Inositol Phosphate Production | 6.5 | [2][4] |
| LPA3 | RH7777 | Inositol Phosphate Production | 0.93 | [2][4] |
| LPA1 | - | GTPγS Binding | 0.25 | |
| LPA3 | - | GTPγS Binding | 0.36 | |
| LPA3 | RH7777 | Binding Affinity | 0.148 | [2] |
| Receptor Subtype | Cell Line | Assay Type | IC50 (μM) | Reference |
| LPA1 | human chem1 cells | Intracellular Calcium Mobilization (FLIPR) | 0.046 | [2] |
| LPA1 | rat hepatic stellate cells | Intracellular Calcium Influx | 0.16 | [2] |
| LPA1 | THP-1 cells | Calcium Response | 0.17 | [7] |
| LPA1 | Swiss 3T3 fibroblasts | Calcium Response | 0.54 | [7] |
Downstream Signaling Pathways Affected by this compound
LPA receptors couple to several heterotrimeric G proteins, including Gq/11, Gi/o, G12/13, and Gs, to initiate a variety of intracellular signaling cascades.[9][10] By blocking LPA binding, this compound effectively inhibits these downstream pathways.
Caption: this compound inhibits LPA receptor signaling pathways.
Key signaling events inhibited by this compound include:
-
Gq/11 Pathway: Inhibition of Gq/11 activation prevents the stimulation of Phospholipase C (PLC), leading to reduced inositol phosphate production and intracellular calcium mobilization.[11][12] This is a common readout for assessing this compound activity.
-
Gi/o Pathway: By blocking Gi/o, this compound can prevent the inhibition of adenylyl cyclase and modulate the activity of downstream effectors like PI3K/Akt and Rac.[11]
-
G12/13 Pathway: Inhibition of G12/13 signaling interferes with the activation of the small GTPase Rho, which is crucial for cytoskeletal rearrangements, stress fiber formation, and cell migration.[11][13]
-
MAPK Pathway: this compound has been shown to reduce the LPA-induced activation of p42/p44 Mitogen-Activated Protein Kinase (MAPK).[2] Interestingly, it can also act as a weak protean agonist, weakly stimulating p42/p44 MAPK on its own in some contexts.[2]
-
Hippo-YAP Pathway: this compound can block the LPA-induced dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ), thereby inhibiting the Hippo signaling pathway which is involved in controlling organ size and cell proliferation.[9][14]
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed to characterize the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay is used to determine the antagonistic effect of this compound on LPA-induced calcium release from intracellular stores.
Caption: Workflow for intracellular calcium mobilization assay.
Detailed Steps:
-
Cell Culture: Culture cells endogenously expressing or overexpressing LPA receptors (e.g., THP-1, Swiss 3T3 fibroblasts, or RH7777 cells transfected with specific LPA receptor subtypes) in appropriate media.[2][8]
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., HEPES-buffered medium).
-
Dye Loading: Incubate cells with a calcium-sensitive dye such as Fura-2/AM.
-
Treatment: Pre-incubate the dye-loaded cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulation: Add LPA to stimulate the cells and induce a calcium response.
-
Measurement: Monitor the change in fluorescence intensity over time using a fluorometer or a fluorescence plate reader.
-
Data Analysis: Quantify the peak fluorescence intensity to determine the extent of inhibition by this compound and calculate the IC50 value.[8]
GTPγS Binding Assay
This assay measures the activation of G proteins by LPA receptors in the presence and absence of this compound.
Detailed Steps:
-
Membrane Preparation: Prepare membrane fractions from cells overexpressing specific LPA receptors.[6]
-
Reaction Mixture: Set up a reaction mixture containing the cell membranes, various concentrations of this compound, a fixed concentration of LPA, and [35S]GTPγS.
-
Incubation: Incubate the reaction mixture to allow for [35S]GTPγS binding to activated G proteins.
-
Filtration: Stop the reaction by rapid filtration through a glass fiber filter to separate bound from unbound [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding of [35S]GTPγS in the presence of different concentrations of this compound to calculate its inhibitory potency.[6]
Cell Migration Assay
This assay assesses the ability of this compound to inhibit LPA-induced cell migration.
Caption: Workflow for the Boyden chamber cell migration assay.
Detailed Steps:
-
Cell Preparation: Culture cells to be tested and serum-starve them to minimize basal migration.
-
Boyden Chamber Setup: Use a Boyden chamber or a similar transwell migration system with a porous membrane.
-
Treatment: Add LPA as a chemoattractant to the lower chamber. In experimental wells, also add different concentrations of this compound.
-
Cell Seeding: Seed the serum-starved cells in the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration towards the chemoattractant.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.
-
Data Analysis: Count the number of migrated cells in different treatment groups to determine the inhibitory effect of this compound on LPA-induced migration.[6][8]
Applications in Research and Drug Development
This compound has been utilized in a wide range of research areas to probe the functions of LPA signaling.
-
Cancer Biology: To investigate the role of LPA in tumor cell proliferation, migration, and invasion.[4]
-
Neuroscience: To study the involvement of LPA in neuropathic pain and neurite outgrowth.[2][15]
-
Inflammation and Fibrosis: To explore the pro-inflammatory and pro-fibrotic effects of LPA in various tissues.[12][16][17]
-
Reproductive Biology: To understand the role of LPA3 in embryonic development.[9]
-
Cardiovascular Research: To investigate the involvement of LPA in vascular permeability and smooth muscle cell recruitment.[9]
Conclusion
This compound is an indispensable pharmacological tool for investigating the multifaceted roles of LPA signaling. Its well-characterized competitive antagonism and selectivity for LPA1 and LPA3 receptors allow for precise dissection of LPA-mediated biological effects. The data and protocols presented in this guide are intended to support researchers and drug development professionals in effectively utilizing this compound to advance our understanding of LPA biology and its therapeutic potential.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 4. caymanchem.com [caymanchem.com]
- 6. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the chemical structure of Ki16425
An In-depth Technical Guide to the Chemical Structure and Activity of Ki16425
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, a selective antagonist of lysophosphatidic acid (LPA) receptors.
Chemical and Physicochemical Properties
This compound, also known as Debio 0719, is a potent and selective small molecule inhibitor of LPA receptors, playing a crucial role in elucidating the signaling pathways governed by lysophosphatidic acid.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoic acid |
| Synonyms | Ki-16425, Debio 0719 |
| CAS Number | 355025-24-0 |
| Molecular Formula | C₂₃H₂₃ClN₂O₅S |
| Molecular Weight | 474.96 g/mol |
| Appearance | White to off-white solid powder |
| Purity | ≥98% (typically analyzed by HPLC) |
| Solubility | Soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 20 mM) |
| Storage Conditions | Store at -20°C in a dry, dark environment for long-term stability (≥1 year) |
| SMILES | CC1=NOC(=C1NC(=O)OC(C)C1=CC=CC=C1Cl)C1C=CC(CSCCC(O)=O)=CC=1 |
| InChI Key | LLIFMNUXGDHTRO-UHFFFAOYSA-N |
Visualization of Chemical Structure
The two-dimensional chemical structure of this compound is depicted below, highlighting its core isoxazole moiety linked to a substituted benzyl group and a propanoic acid chain.
Biological Activity and Selectivity
This compound is a competitive and reversible antagonist with selectivity for the lysophosphatidic acid receptors LPA₁ and LPA₃ over LPA₂.[2][3] It shows no significant activity at LPA₄, LPA₅, or LPA₆ receptors.[2] This selectivity makes it a valuable tool for distinguishing the physiological and pathological roles mediated by different LPA receptor subtypes.
| Target Receptor | Parameter | Value (µM) | Assay Type |
| LPA₁ | Kᵢ | 0.34 | Inositol Phosphate Production |
| LPA₂ | Kᵢ | 6.5 | Inositol Phosphate Production |
| LPA₃ | Kᵢ | 0.93 | Inositol Phosphate Production |
| LPA₁ | Kᵢ | 0.25 | GTPγS Binding Assay |
| LPA₃ | Kᵢ | 0.36 | GTPγS Binding Assay |
| LPA₁ | IC₅₀ | 0.046 | Intracellular Ca²⁺ Mobilization |
Experimental Protocols
The quantitative data for this compound's activity were determined using established in vitro functional assays. The detailed methodologies are outlined below.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the Gq protein-coupled receptor activity by measuring the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade.
-
Cell Culture and Transfection : RH7777 rat hepatoma cells are transiently transfected with plasmids encoding human LPA₁, LPA₂, or LPA₃ receptors using a suitable transfection reagent. Cells are typically seeded in 96-well plates and cultured for 24-48 hours post-transfection.
-
Cell Labeling : Cells are incubated with myo-[³H]inositol in an inositol-free medium for 16-24 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
Compound Treatment : The labeling medium is removed, and cells are washed. A stimulation buffer containing LiCl (to inhibit inositol monophosphatase) is added. Cells are then pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes.
-
LPA Stimulation : Cells are stimulated with a known concentration of LPA (e.g., EC₅₀ concentration) and incubated for 30-60 minutes at 37°C.
-
Extraction and Quantification : The reaction is terminated by adding a stop solution (e.g., perchloric acid). The total inositol phosphates are extracted and separated from free inositol using anion-exchange chromatography columns. The radioactivity of the eluted IP fraction is measured by scintillation counting.
-
Data Analysis : The amount of [³H]inositol phosphate accumulation is plotted against the concentration of the antagonist (this compound). The Kᵢ values are calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained from the dose-response curves.[4]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[5][6]
-
Membrane Preparation : Membranes are prepared from HEK293T cells overexpressing the specific human LPA receptor subtype (LPA₁, LPA₂, or LPA₃). Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Reaction : The assay is conducted in 96-well plates. Cell membranes (10-20 µg of protein) are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), [³⁵S]GTPγS, and various concentrations of this compound.
-
Agonist Stimulation : The reaction is initiated by adding a fixed concentration of LPA. The mixture is incubated for 30-60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration : The binding reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide. The filters are then washed with ice-cold buffer.
-
Detection : The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis : Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibitory effect of this compound is analyzed using non-linear regression to determine IC₅₀ values, from which Kᵢ values are calculated.[7][8]
Mechanism of Action and Signaling Pathways
LPA receptors are GPCRs that couple to multiple heterotrimeric G proteins, including Gq/11, Gi/o, and G12/13, to initiate various downstream signaling cascades.[9][10] this compound acts as a competitive antagonist, binding to LPA₁ and LPA₃ receptors and blocking the signal transduction initiated by LPA.
Key pathways inhibited by this compound include:
-
Gq/11 Pathway : Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the suppression of intracellular calcium mobilization and protein kinase C (PKC) activation.
-
G12/13 Pathway : By blocking this pathway, this compound inhibits the activation of Rho guanine nucleotide exchange factors (RhoGEFs) and the subsequent activation of the small GTPase RhoA. This prevents downstream effects such as stress fiber formation and cell migration.
-
Hippo-YAP/TAZ Pathway : this compound blocks LPA-induced dephosphorylation of the transcriptional co-activators YAP and TAZ.[1] This promotes their sequestration in the cytoplasm and prevents their translocation to the nucleus, thereby inhibiting the expression of pro-proliferative and anti-apoptotic genes.[1]
The diagram below illustrates the primary signaling pathways antagonized by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Ki16425's impact on downstream signaling cascades
An In-depth Technical Guide to the Impact of Ki16425 on Downstream Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3, with moderate activity towards LPA2.[1][2][3][4][5] As a competitive and reversible inhibitor, it serves as a critical tool for elucidating the complex roles of LPA in cellular signaling.[1] This document provides a comprehensive overview of the molecular mechanisms through which this compound modulates downstream signaling cascades. It includes a summary of its inhibitory constants, detailed experimental protocols for assessing its activity, and visual representations of the affected pathways. The information presented is intended to support further research and drug development efforts targeting LPA receptor signaling.
Mechanism of Action and Receptor Selectivity
This compound exerts its effects by competitively binding to LPA receptors, thereby preventing the binding of the endogenous ligand, LPA. Its selectivity for LPA1 and LPA3 allows for the specific investigation of pathways mediated by these receptors. The inhibitory constants (Ki) of this compound for various LPA receptors are summarized in the table below.
| Receptor Subtype | Inhibitory Constant (Ki) | Cell Line / Assay Condition | Reference |
| LPA1 | 0.34 µM | RH7777 cells | [1] |
| LPA1 | 0.25 µM | GTPγS binding assay | |
| LPA2 | 6.5 µM | RH7777 cells | [1] |
| LPA3 | 0.93 µM | RH7777 cells | [1] |
| LPA3 | 0.36 µM | GTPγS binding assay | |
| LPA4 | No activity | - | [1] |
| LPA5 | No activity | - | [1] |
| LPA6 | No activity | - | [5] |
Table 1: Inhibitory constants (Ki) of this compound for LPA receptor subtypes.
Impact on Major Downstream Signaling Cascades
LPA binding to its G-protein coupled receptors (GPCRs), primarily LPA1 and LPA3, initiates a multitude of downstream signaling events that regulate key cellular processes such as proliferation, migration, survival, and inflammation. This compound, by blocking this initial step, effectively attenuates these signaling cascades.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation. LPA is a known activator of this pathway. This compound has been demonstrated to reduce the LPA-induced phosphorylation and activation of p42/p44 MAPK (ERK1/2).[1][6]
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is critical for cell survival and proliferation. This compound has been shown to partially inhibit the LPA-stimulated phosphorylation of Akt, a key downstream effector of PI3K.[6] The protective effects of LPA against apoptosis are often mediated through the Gi-PI3K/Akt and ERK pathways, which can be counteracted by this compound.[7]
Hippo-YAP Pathway
The Hippo pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. LPA can inactivate the Hippo pathway, leading to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and TAZ. This compound blocks this LPA-induced dephosphorylation, thereby maintaining the Hippo pathway's tumor-suppressive function.
Protein Kinase C δ (PKCδ) and p38 MAPK Pathways
In the context of inflammation, such as in peritoneal sepsis models, this compound has been shown to blunt the lipopolysaccharide (LPS)-induced phosphorylation of PKCδ and p38 MAPK.[8][9] This highlights the role of LPA signaling in modulating inflammatory responses.
Apoptosis Pathway
In T-cell lymphoma models, this compound has been found to induce apoptosis.[10][11] This is achieved by modulating the expression of key apoptosis-related proteins, including the downregulation of the anti-apoptotic protein Bcl2 and the upregulation of the pro-apoptotic proteins p53, Bax, cleaved caspase-3, and cytochrome c.[10][11]
Glycolysis Pathway
Metabolic reprogramming is a hallmark of cancer. This compound has been observed to suppress glycolytic activity in T-cell lymphoma cells by decreasing the expression of the glucose transporter GLUT3 and the lactate transporter MCT1.[10][11]
Figure 1: Overview of LPA signaling pathways inhibited by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the impact of this compound on downstream signaling. Specific parameters may need to be optimized for different cell types and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines endogenously expressing LPA1 and LPA3 (e.g., various cancer cell lines, fibroblasts) or engineered to overexpress these receptors.
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal signaling activity.
-
This compound Pre-treatment: Pre-incubate the serum-starved cells with this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for 30-60 minutes.
-
LPA Stimulation: Stimulate the cells with an appropriate concentration of LPA (e.g., 1-10 µM) for the desired time points (e.g., 5, 15, 30 minutes for phosphorylation events).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - ProQuest [proquest.com]
- 11. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Ki16425 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ki16425, a potent antagonist of lysophosphatidic acid (LPA) receptors, and its application in the study of cancer cell proliferation. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule antagonist with high selectivity for Lysophosphatidic Acid Receptor 1 (LPA₁) and Lysophosphatidic Acid Receptor 3 (LPA₃) over other LPA receptors.[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[4] In the context of cancer, the LPA signaling axis is often dysregulated, contributing to tumor growth, metastasis, and therapeutic resistance.[1][4] this compound serves as a critical tool for investigating the role of LPA₁ and LPA₃ in cancer biology and as a potential therapeutic agent to inhibit cancer cell proliferation.
Mechanism of Action
This compound competitively inhibits the binding of LPA to its receptors, LPA₁ and LPA₃.[3] This blockade prevents the activation of downstream signaling cascades that are crucial for cancer cell proliferation and survival. The primary pathways affected by this compound inhibition include the Rho/ROCK and Mitogen-Activated Protein Kinase (MAPK) pathways. By disrupting these pathways, this compound can induce apoptosis, inhibit glycolysis, and suppress cell migration and invasion.[4]
Quantitative Data Summary
The following tables summarize the inhibitory constants (Kᵢ) and the half-maximal inhibitory concentrations (IC₅₀) of this compound against LPA receptors and in various cancer cell lines.
| Receptor | Assay Type | Cell Line | Kᵢ (μM) | Reference |
| LPA₁ | Inositol Phosphate Production | RH7777 | 0.34 | [1][2][3] |
| LPA₂ | Inositol Phosphate Production | RH7777 | 6.5 | [1][2][3] |
| LPA₃ | Inositol Phosphate Production | RH7777 | 0.93 | [1][2][3] |
| LPA₁ | GTPγS Binding Assay | - | 0.25 | [5] |
| LPA₃ | GTPγS Binding Assay | - | 0.36 | [5] |
| Cell Line | Assay Type | IC₅₀ | Reference |
| Chem-1 (LPA₁-expressing) | Calcium Flux | 130 nM | [6] |
| Pancreatic Cancer Cells | Cell Migration | ~1.86 μM | [7] |
| Rat Hepatic Stellate Cells | Calcium Influx | 0.16 μM | [3] |
| Human Chem-1 Cells | Calcium Mobilization | 0.046 μM | [3] |
Signaling Pathways
The signaling cascades initiated by LPA binding to its receptors are central to its role in cancer cell proliferation. This compound effectively blocks these pathways at the receptor level.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on cancer cell proliferation and related processes.
Cell Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol Details:
-
Cell Seeding: Seed cancer cells (e.g., pancreatic, breast, or renal cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and/or a fixed concentration of LPA (e.g., 1 µM) as a stimulant. Include appropriate vehicle controls. Incubate for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm for MTT or 490 nm for MTS using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Protocol Details:
-
Monolayer Formation: Seed cells in a 6- or 12-well plate and grow them until they form a confluent monolayer.
-
Wound Creation: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Treatment: Add fresh medium containing the desired concentrations of this compound and/or LPA.
-
Imaging: Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
Protocol Details:
-
Insert Coating: Thaw Matrigel on ice and coat the upper surface of the transwell inserts (8 µm pore size). Allow the Matrigel to solidify at 37°C.
-
Cell Seeding: Resuspend serum-starved cells in a serum-free medium containing this compound and seed them into the upper chamber of the inserts.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as LPA or fetal bovine serum (FBS).
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average.
Western Blotting for MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2.
Protocol Details:
-
Cell Treatment: Culture cells to 70-80% confluency, serum-starve, and then treat with this compound for a specified time before stimulating with LPA for a short period (e.g., 5, 15, 30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK pathway proteins (e.g., p-ERK1/2, total ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
RhoA Activation Assay (Pull-Down Assay)
This assay specifically pulls down the active, GTP-bound form of RhoA to measure its activation state.
Protocol Details:
-
Cell Treatment: Similar to the Western blot protocol, treat serum-starved cells with this compound prior to a brief stimulation with LPA (e.g., 1-5 minutes).
-
Lysis: Lyse cells in an ice-cold magnesium-containing lysis buffer provided with a RhoA activation assay kit.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-Down: Incubate the clarified lysates with Rhotekin-RBD (Rho-binding domain) coupled to agarose beads. These beads will specifically bind to the active, GTP-bound form of RhoA.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove unbound proteins.
-
Elution and Analysis: Elute the bound RhoA-GTP from the beads using SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an anti-RhoA antibody. Run a parallel blot with the total cell lysates to determine the total RhoA levels for normalization.
In Vivo Studies
In preclinical animal models, this compound has been shown to inhibit tumor growth and metastasis.
Typical Dosing Regimen:
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of the LPA₁/LPA₃ signaling axis in cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. The ability of this compound to inhibit key oncogenic signaling pathways highlights the therapeutic potential of targeting LPA receptors in cancer treatment.
References
- 1. Autotaxin-Lysophosphatidic Acid Signaling Axis Mediates Tumorigenesis and Development of Acquired Resistance to Sunitinib in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ki16425 in Neuropathic Pain Research
This technical guide provides a comprehensive overview of Ki16425, a pivotal pharmacological tool in the investigation of neuropathic pain. Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism of action, preclinical efficacy, and experimental application of this compound, underscoring its role in elucidating the contribution of lysophosphatidic acid signaling to pain pathogenesis.
Introduction: The Role of Lysophosphatidic Acid in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1] Emerging evidence has identified the bioactive lipid mediator, lysophosphatidic acid (LPA), as a crucial factor in the initiation and maintenance of neuropathic pain.[2][3] LPA exerts its effects through a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors 1 through 6 (LPA₁₋₆).[2] The LPA₁ and LPA₃ receptor subtypes, in particular, have been shown to be instrumental in mediating pain signals following nerve injury.[4][5][6]
This compound is a potent and selective antagonist for the LPA₁ and LPA₃ receptors, making it an invaluable tool for dissecting the LPA signaling cascade in neuropathic pain models.[7] Its use in preclinical studies has significantly advanced our understanding of the molecular mechanisms that drive the development of this complex pain state.
Mechanism of Action and Receptor Specificity of this compound
This compound functions as a competitive antagonist at LPA receptors, with a preferential inhibitory effect on LPA₁ and LPA₃, and a weaker effect on LPA₂.[7][8] It shows no significant activity at LPA₄, LPA₅, or LPA₆ receptors.[8] This selectivity allows for the specific investigation of the roles of LPA₁ and LPA₃ in various biological processes, including neuropathic pain. The antagonist properties of this compound have been characterized through its ability to inhibit LPA-induced downstream signaling events such as intracellular calcium mobilization, p42/p44 mitogen-activated protein kinase (MAPK) activation, and cell migration.[7][8]
Table 1: Receptor Binding and Functional Antagonist Activity of this compound
| Receptor Subtype | Cell Line | Assay Type | Value | Citation |
| LPA₁ | RH7777 | Binding Affinity (Ki) | 0.34 µM | [8] |
| LPA₂ | RH7777 | Binding Affinity (Ki) | 6.5 µM | [8] |
| LPA₃ | RH7777 | Binding Affinity (Ki) | 0.93 µM | [8] |
| LPA₁ | chem1 cells | Intracellular Calcium Mobilization (IC₅₀) | 0.046 µM | [8] |
| LPA₁ | Rat Hepatic Stellate Cells | Intracellular Calcium Influx (IC₅₀) | 0.16 µM | [8] |
The LPA-LPA₁/LPA₃ Signaling Pathway in Neuropathic Pain
Nerve injury triggers a cascade of events in the spinal cord, leading to the production and release of LPA.[9][10] LPA then acts on LPA₁ and LPA₃ receptors, which are expressed on neurons and glial cells in the dorsal horn of the spinal cord. Activation of these receptors initiates downstream signaling pathways that contribute to central sensitization and the characteristic symptoms of neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).[1][2]
Key molecular consequences of LPA₁/LPA₃ activation include the upregulation of the voltage-gated calcium channel α₂δ-1 subunit in the dorsal root ganglion and a reduction of substance P in the spinal dorsal horn.[11] this compound has been shown to block these neurochemical changes when administered in the early phase after nerve injury.[11]
Preclinical Efficacy of this compound in Neuropathic Pain Models
The therapeutic potential of targeting the LPA pathway has been extensively validated using this compound in various rodent models of neuropathic pain. A crucial finding is that this compound demonstrates maximum efficacy when administered within a critical early period (e.g., 3 hours) after nerve injury, suggesting that LPA₁ receptor signaling is fundamental to the initiation phase of neuropathic pain.[11] Repeated administration has also been shown to reverse established pain behaviors in diabetic neuropathy models.[4]
Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models
| Animal Model | Species | This compound Dose & Route | Key Findings | Citation |
| Partial Sciatic Nerve Injury | Mouse | 30 mg/kg, i.p. | Blocked development of mechanical allodynia and thermal hyperalgesia when given 3h post-injury. | [11] |
| LPA-induced Pain | Mouse | 30 mg/kg, i.p. | Completely blocked LPA-induced neuropathic pain-like behaviors. | [8][11] |
| Diabetic Neuropathy (db/db mice) | Mouse | Twice daily s.c. | Reversed established thermal hyperalgesia and mechanical hypersensitivity. | [4][5] |
| Chemotherapy-Induced Neuropathic Pain (Paclitaxel) | Mouse | Pretreatment | Attenuated paclitaxel-induced mechanical allodynia. | [12] |
| Osteoarthritis Pain | Rat | Intra-articular | Reversed joint pain and nerve demyelination induced by LPA injection. | [3][9] |
Experimental Protocols for this compound Research
Reproducible and rigorous experimental design is critical in pain research. The following sections detail common methodologies used in studies involving this compound.
-
Partial Sciatic Nerve Ligation (pSNL): This widely used model involves surgically exposing the sciatic nerve in anesthetized rodents (e.g., mice) and tightly ligating approximately one-third to one-half of the dorsal portion of the nerve with a suture. This procedure results in long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.[13]
-
Diabetic Neuropathy Models:
-
Streptozotocin (STZ)-Induced: This model mimics Type 1 diabetes. Rodents are injected with STZ, a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and persistent hyperglycemia, which in turn causes neuropathic pain symptoms.[4][14]
-
High-Fat Diet (HFD) or Genetic Models (db/db mice): These models are used to study Type 2 diabetes. HFD feeding induces obesity and insulin resistance, while db/db mice have a genetic mutation in the leptin receptor, leading to obesity and diabetic complications, including neuropathic pain.[4][5]
-
-
Chemotherapy-Induced Neuropathic Pain (CIPN): To model CIPN, rodents are administered chemotherapeutic agents like paclitaxel, typically via intraperitoneal injections over several days.[6] This leads to the development of peripheral neuropathy characterized by mechanical and thermal hypersensitivity.[6]
This compound is typically dissolved in a vehicle such as a solution containing DMSO, Tween 80, and saline. Due to its characterization as a short-lived inhibitor, the timing and frequency of administration are critical.[11]
-
Intraperitoneal (i.p.): A common systemic route for preclinical studies. Doses around 30 mg/kg have been shown to be effective.[8][11]
-
Subcutaneous (s.c.): Used for repeated dosing regimens, such as twice-daily administration in chronic pain models.[4]
-
Intrathecal (i.t.): This route delivers the compound directly into the cerebrospinal fluid, targeting the spinal cord to investigate central mechanisms of action.[11]
-
Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. Animals are placed on an elevated mesh floor, and filaments of increasing force are applied to the plantar surface of the paw until a withdrawal response is elicited.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a noxious heat source is assessed. In the plantar test (Hargreaves method), a radiant heat source is focused on the plantar surface of the paw, and the time to withdrawal is recorded.[14]
-
Electrical Stimulation-Induced Paw Withdrawal (EPW): This test measures nociceptive thresholds to electrical stimuli at different frequencies (e.g., 2000, 250, and 5 Hz) to assess the sensitivity of different sensory nerve fibers (Aβ, Aδ, and C fibers, respectively).[4]
Summary of Logical Relationships
The utility of this compound in neuropathic pain research is based on a clear logical framework. By antagonizing LPA₁ and LPA₃, this compound intercepts a critical initiating step in the molecular cascade that transforms acute nociception into chronic neuropathic pain.
Conclusion
This compound has proven to be an indispensable pharmacological tool for establishing the foundational role of LPA₁ and LPA₃ receptor signaling in the genesis of neuropathic pain. The data gathered from studies using this antagonist have not only illuminated a key signaling pathway but also validated LPA₁ and LPA₃ receptors as promising therapeutic targets for the development of novel analgesics. While the relatively short in vivo duration of action of this compound presents a limitation for its direct clinical use, it remains a cornerstone for preclinical research, guiding the development of next-generation LPA receptor modulators with improved pharmacokinetic profiles for the treatment of chronic neuropathic pain.
References
- 1. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid and its receptors LPA1 and LPA3 mediate paclitaxel-induced neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Lysophosphatidic acid signaling is the definitive mechanism underlying neuropathic pain [ouci.dntb.gov.ua]
- 11. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 14. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Ki16425: A Technical Guide to its Initial Discovery and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial discovery and pharmacological characterization of Ki16425, a pivotal antagonist of the lysophosphatidic acid (LPA) receptors. This compound, chemically identified as 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid, has emerged as a critical tool in elucidating the physiological and pathological roles of LPA signaling. This document details its selectivity and potency as an antagonist for LPA1 and LPA3 receptors over the LPA2 subtype, summarizes key quantitative data from seminal studies, and provides detailed protocols for the fundamental experiments used in its initial characterization. Furthermore, this guide presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its evaluation.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects, including cell proliferation, migration, and survival, by activating a family of G protein-coupled receptors (GPCRs).[1] The initial discovery of specific LPA receptors, belonging to the endothelial differentiation gene (EDG) family, namely LPA1 (EDG-2), LPA2 (EDG-4), and LPA3 (EDG-7), spurred the search for selective ligands to probe their functions.[1] this compound was identified through the screening of a chemical library as a potent and selective antagonist of LPA receptors.[1][2] Its discovery provided a crucial pharmacological tool to differentiate the signaling pathways and biological functions mediated by individual LPA receptor subtypes. This guide focuses on the foundational studies that first described and characterized this compound.
Physicochemical Properties of this compound
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Chemical Name | 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid |
| Molecular Formula | C23H23ClN2O5S |
| Molecular Weight | 474.96 g/mol |
| CAS Number | 355025-24-0 |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (to 100 mM) and 1eq. NaOH (to 20 mM) |
Further studies have revealed that this compound is a racemic mixture, with the (R)-enantiomer exhibiting significantly higher antagonistic activity for LPA1 and LPA3 receptors.
Pharmacological Characterization
The initial characterization of this compound established it as a competitive antagonist with selectivity for LPA1 and LPA3 receptors over LPA2. This was determined through a series of key in vitro experiments.
Receptor Binding and Functional Activity
The antagonistic properties of this compound were quantified using various functional assays that measure the downstream consequences of LPA receptor activation. The inhibitory constants (Ki) and IC50 values from these initial studies are summarized in the tables below.
Table 1: Inhibitory Constants (Ki) of this compound for LPA Receptors
| Receptor Subtype | Ki (μM) - Inositol Phosphate Production | Ki (μM) - GTPγS Binding Assay |
| LPA1 | 0.34 | 0.25 |
| LPA2 | 6.5 | - |
| LPA3 | 0.93 | 0.36 |
Table 2: IC50 Values of this compound in Functional Assays [1]
| Assay | Cell Line | LPA-induced Response | IC50 (μM) |
| Calcium Mobilization | THP-1 | Intracellular Ca2+ increase | ~0.1 |
| Cell Migration | Swiss 3T3 fibroblasts | Cell movement | ~1 |
| DNA Synthesis | Swiss 3T3 fibroblasts | [3H]thymidine incorporation | ~1 |
These data demonstrate that this compound is a potent inhibitor of LPA1 and LPA3-mediated signaling, with significantly lower potency for LPA2.[1]
Signaling Pathways and Experimental Workflows
LPA Signaling Pathway
The binding of LPA to its receptors (LPA1-3) initiates a cascade of intracellular signaling events. This compound acts by competitively blocking this initial binding step at LPA1 and LPA3.
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G proteins upon receptor stimulation. The workflow below outlines the key steps in this procedure.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the seminal publication by Ohta et al. (2003), Molecular Pharmacology, 64(4), 994-1005.[1]
Inositol Phosphate Production Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
-
Cell Culture and Labeling:
-
Rat hepatoma RH7777 cells stably expressing human LPA1, LPA2, or LPA3 are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are seeded in 12-well plates and grown to near confluence.
-
The cells are then labeled for 24 hours in inositol-free DMEM containing 1 μCi/ml myo-[³H]inositol and 1% dialyzed FBS.
-
-
Assay Procedure:
-
After labeling, the cells are washed with serum-free DMEM containing 10 mM LiCl and 0.1% bovine serum albumin (BSA).
-
The cells are pre-incubated in this medium for 15 minutes at 37°C.
-
This compound or vehicle (DMSO) is added, and the incubation continues for another 15 minutes.
-
LPA is then added at various concentrations, and the cells are incubated for an additional 30 minutes.
-
The incubation is terminated by aspirating the medium and adding 1 ml of ice-cold 5% trichloroacetic acid (TCA).
-
The plates are kept on ice for 30 minutes.
-
The TCA extracts are collected, and the total inositol phosphates are separated by anion-exchange chromatography using Dowex AG1-X8 columns.
-
The radioactivity of the eluted fractions is determined by liquid scintillation counting.
-
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation:
-
HEK293T cells are transiently co-transfected with cDNAs for the desired LPA receptor and G protein α-subunits.
-
After 48 hours, the cells are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors).
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C.
-
The resulting membrane pellet is resuspended in the same buffer and stored at -80°C.
-
-
Assay Procedure:
-
The assay is performed in a final volume of 100 μl containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM dithiothreitol, 0.1% BSA, 10 μM GDP, and 0.1 nM [³⁵S]GTPγS.
-
Membrane protein (10-20 μg) is pre-incubated with various concentrations of this compound for 10 minutes at 30°C.
-
LPA is then added, and the incubation is continued for 30 minutes at 30°C.
-
The reaction is terminated by adding 2 ml of ice-cold buffer and rapid filtration through Whatman GF/B glass fiber filters.
-
The filters are washed three times with 4 ml of ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Intracellular Ca²⁺ Mobilization Assay
This assay measures the transient increase in intracellular free calcium concentration following receptor activation.
-
Cell Preparation and Dye Loading:
-
Cells (e.g., THP-1 human monocytic leukemia cells or Swiss 3T3 fibroblasts) are cultured in RPMI 1640 medium or DMEM, respectively, with 10% FBS.
-
The cells are harvested and washed with a salt-glucose-HEPES buffer (120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, and 25 mM HEPES, pH 7.4) containing 0.1% BSA.
-
The cells are resuspended in the same buffer at a density of 1 x 10⁶ cells/ml.
-
The cells are loaded with 2 μM Fura-2/AM for 30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
After loading, the cells are washed and resuspended in the buffer.
-
The cell suspension is placed in a quartz cuvette in a fluorescence spectrophotometer.
-
The fluorescence is monitored at an emission wavelength of 510 nm with excitation wavelengths alternating between 340 nm and 380 nm.
-
This compound or vehicle is added to the cuvette 1 minute before the addition of LPA.
-
The change in the ratio of fluorescence intensities (340/380 nm) is recorded as a measure of the intracellular Ca²⁺ concentration.
-
Cell Migration Assay
This assay assesses the effect of this compound on LPA-induced cell motility.
-
Assay Setup:
-
A Boyden chamber with a polycarbonate filter (8-μm pore size) is used. The filter is coated with fibronectin.
-
The lower chamber is filled with serum-free DMEM containing 0.1% BSA and LPA at a specified concentration.
-
Swiss 3T3 fibroblasts are pre-incubated with this compound or vehicle for 15 minutes.
-
The cells (5 x 10⁴ cells) are then placed in the upper chamber.
-
-
Incubation and Quantification:
-
The chamber is incubated for 4 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
After incubation, the non-migrated cells on the upper surface of the filter are removed with a cotton swab.
-
The cells that have migrated to the lower surface of the filter are fixed with methanol and stained with Giemsa solution.
-
The number of migrated cells is counted in several high-power fields under a microscope.
-
Conclusion
The initial discovery and characterization of this compound marked a significant advancement in the study of lysophosphatidic acid signaling. Its selectivity for LPA1 and LPA3 receptors provided the scientific community with a much-needed tool to dissect the distinct roles of these receptors in various biological processes, from cell migration and proliferation to more complex physiological and pathological conditions. The detailed experimental protocols outlined in this guide provide a foundation for researchers to utilize and build upon the foundational work that established this compound as a cornerstone antagonist in LPA research. Its continued use in preclinical studies underscores its importance in the ongoing efforts to develop novel therapeutics targeting the LPA signaling axis.
References
An In-depth Technical Guide to Ki16425's Effect on G-protein Coupled Receptor Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Ki16425, a selective antagonist for lysophosphatidic acid (LPA) receptors. It details the compound's mechanism of action, its effects on various G-protein coupled receptor (GPCR) signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction to this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a wide array of cellular responses, including proliferation, migration, and survival, by activating at least six specific G-protein coupled receptors (GPCRs), designated LPA1 through LPA6[1][2]. These receptors couple to various heterotrimeric G-proteins, such as Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades[2][3].
This compound, with the chemical name 3-(4-[4-([1-(2-chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl] benzylsulfanyl) propanoic acid, is a potent and selective antagonist of the EDG-family of LPA receptors[4][5][6]. It has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of LPA signaling. This compound exhibits selectivity for LPA1 and LPA3 receptors over the LPA2 receptor and has been shown to be ineffective at LPA4, LPA5, and LPA6[4][5][7]. Its action is competitive and reversible, making it suitable for a variety of in vitro and in vivo studies[7][8].
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified across various assays and cell systems. The following tables summarize its binding affinity (Ki) and functional potency (IC50).
Table 1: Binding Affinity (Ki) of this compound for LPA Receptors
| Receptor Subtype | Assay Type | Cell Line / System | Ki Value (μM) | Reference |
| LPA1 | GTPγS Binding | RH7777 cells | 0.34 | [7] |
| LPA1 | GTPγS Binding | HEK293A cells | 0.25 | |
| LPA2 | GTPγS Binding | RH7777 cells | 6.5 | [7] |
| LPA3 | GTPγS Binding | RH7777 cells | 0.93 | [7] |
| LPA3 | GTPγS Binding | HEK293A cells | 0.36 | |
| LPA3 | Inositol Phosphate Assay | RH7777 cells | 0.148 | [7] |
Table 2: Functional Antagonism (IC50) of this compound
| Receptor Subtype | Assay Type | Cell Line / System | IC50 Value (μM) | Reference |
| LPA1 | Calcium Mobilization (FLIPR) | chem1 cells | 0.046 | [7] |
| LPA1 | Calcium Mobilization | Rat Hepatic Stellate Cells | 0.16 | [7] |
| LPA1 / LPA3 | Calcium Mobilization | THP-1 cells | ~0.17 (Ki) | [8] |
| LPA1 / LPA3 | Calcium Mobilization | Swiss 3T3 Fibroblasts | ~0.54 (Ki) | [8] |
| LPA2 | Antagonist Activity | N/A | 6.5 (IC50) | [9] |
Note: Some values are reported as Ki estimated from functional assays, which reflects the antagonist's potency in that specific cellular context.
Mechanism of Action and Signaling Pathways
This compound acts as a competitive antagonist at LPA1 and LPA3 receptors, meaning it binds to the same site as the endogenous ligand LPA but does not activate the receptor, thereby blocking downstream signaling[5][7]. Interestingly, in label-free dynamic mass redistribution (DMR) assays, this compound has been shown to behave as an inverse agonist, suggesting it can reduce basal receptor activity[10].
Inhibition of Canonical LPA Receptor Signaling
LPA receptors, upon activation, trigger multiple G-protein-mediated pathways. This compound effectively blocks these cascades by preventing the initial receptor activation.
-
Gαq/11 Pathway: LPA binding to LPA1 and LPA3 typically activates Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG[3]. IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC). This compound inhibits LPA-induced inositol phosphate production and subsequent calcium mobilization[4][5].
-
Gαi/o Pathway: This pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels[3]. This compound blocks this LPA-mediated effect[5].
-
Gα12/13 Pathway: Activation of this pathway leads to the stimulation of the small GTPase Rho, which regulates cytoskeletal rearrangements, cell migration, and proliferation[2]. This compound has been demonstrated to inhibit LPA-induced cell migration and DNA synthesis, processes highly dependent on this pathway[4][5][7].
-
MAPK Pathway: this compound reduces the LPA-induced activation of p42/p44 mitogen-activated protein kinase (MAPK)[7].
-
Hippo-YAP Pathway: In HEK293A cells, this compound blocks the LPA-induced dephosphorylation of YAP and TAZ, key effectors of the Hippo signaling pathway which controls organ size and cell proliferation.
Interference with Inflammatory Signaling
Beyond canonical LPA signaling, this compound has been shown to modulate inflammatory responses. Studies indicate that LPA1 can form a complex with the lipopolysaccharide (LPS) co-receptor CD14 and Toll-like receptor 4 (TLR4)[11][12]. This compound can suppress this association, thereby blunting LPS-induced downstream signaling, including the phosphorylation of PKCδ and p38 MAPK, and subsequent cytokine production[11][12]. This reveals a novel anti-inflammatory mechanism of action for the compound.
Detailed Experimental Protocols
Characterizing the activity of this compound involves several key in vitro assays.
GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membrane Preparation: Culture cells (e.g., HEK293T or RH7777) overexpressing a specific LPA receptor subtype (LPA1, LPA2, or LPA3). Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane fraction in an appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (LPA). To test inhibition, pre-incubate the membranes with this compound before adding LPA.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for GTPγS binding.
-
Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Quantification: Wash the filters, dry the plate, and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against agonist concentration to determine EC50 values. The effect of this compound is observed as a rightward shift in the LPA dose-response curve.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11-PLC pathway.
References
- 1. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 2. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor signaling: transducers and effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Ki16425
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[1][2][3] It is a valuable research tool for investigating the physiological and pathological roles of the LPA signaling axis. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details of its use in experimental protocols, and visualizations of its mechanism of action.
Pharmacodynamics: Receptor Binding Affinity
This compound exhibits preferential binding to LPA1 and LPA3 receptors over the LPA2 receptor. The inhibitory constants (Ki) from various studies are summarized in the table below. This selectivity makes this compound a useful tool for distinguishing the roles of different LPA receptor subtypes.[1][4][5]
| Receptor Subtype | Cell Line | Assay Type | Ki (μM) |
| LPA1 | RH7777 cells | Inositol phosphate production | 0.34[6] |
| LPA2 | RH7777 cells | Inositol phosphate production | 6.5[6] |
| LPA3 | RH7777 cells | Inositol phosphate production | 0.93[6] |
| LPA1 | HEK293A cells | GTPγS binding assay | 0.25[3] |
| LPA3 | HEK293A cells | GTPγS binding assay | 0.36[3] |
Pharmacokinetics: A Qualitative Overview
Detailed quantitative pharmacokinetic parameters for this compound, such as half-life, bioavailability, clearance, and volume of distribution, are not extensively reported in publicly available literature. However, preclinical in vivo studies provide valuable qualitative insights into its pharmacokinetic profile.
Key Characteristics:
-
Short-lived Inhibitor: In a murine model of neuropathic pain, intraperitoneally administered this compound (30 mg/kg) was effective when given 30 minutes prior to the LPA challenge, but its effect was lost when administered 90 minutes beforehand.[1][7] This suggests a rapid clearance and a short duration of action in vivo.
-
Poor Brain Penetration: A pharmacokinetic study has indicated that systemically administered this compound exhibits poor penetration of the blood-brain barrier.[8][9] This suggests that its effects in models of central nervous system disorders may be mediated by peripheral mechanisms.
Due to the limited quantitative data, a standard pharmacokinetic data table cannot be provided. The available information underscores the need for further dedicated pharmacokinetic studies to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocols
The following tables summarize typical experimental protocols for in vitro and in vivo studies utilizing this compound.
Table 1: In Vitro Experimental Protocol Example
| Parameter | Description |
| Objective | To assess the antagonist activity of this compound on LPA1 receptor-mediated calcium mobilization. |
| Cell Line | Human chem1 cells expressing the LPA1 receptor. |
| Assay | Intracellular calcium mobilization measured by FLIPR (Fluorometric Imaging Plate Reader) assay. |
| This compound Concentration | Varied concentrations to determine IC50. |
| Incubation Time | Pre-incubation with this compound prior to LPA stimulation. |
| Formulation | Typically dissolved in DMSO and diluted in assay buffer. |
| Outcome | Inhibition of LPA-induced intracellular calcium influx, with a reported IC50 of 0.046 μM.[1] |
Table 2: In Vivo Experimental Protocol Example
| Parameter | Description |
| Objective | To evaluate the effect of this compound on LPA-induced neuropathic pain-like behaviors. |
| Animal Model | Male ddY-strain mice.[1] |
| Dosage | 30 mg/kg.[1] |
| Administration Route | Intraperitoneal (i.p.) injection.[1] |
| Vehicle | 5% DMSO in PBS.[10] |
| Dosing Schedule | Administered 30 minutes prior to LPA injection.[1] |
| Outcome | Complete blockade of LPA-induced neuropathic pain-like behaviors.[1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the role of this compound in research, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound inhibits LPA1 and LPA3 receptor signaling pathways.
Caption: A typical workflow for an in vivo study evaluating this compound efficacy.
Conclusion
This compound is a critical tool for dissecting the roles of LPA1 and LPA3 receptors in various biological processes. While its detailed pharmacokinetic profile remains to be fully elucidated, the existing literature provides a foundational understanding of its short-lived nature and limited central nervous system exposure. This guide summarizes the current knowledge to aid researchers in the design and interpretation of studies involving this important LPA receptor antagonist. Further research into the ADME properties of this compound will be invaluable for its continued application and potential therapeutic development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Systemic blockade of LPA1/3 lysophosphatidic acid receptors by this compound modulates the effects of ethanol on the brain and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ki16425 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ki16425 is a potent and selective antagonist of Lysophosphatidic Acid (LPA) receptors, primarily targeting LPA₁ and LPA₃ with moderate activity against LPA₂.[1][2][3] This small molecule is a valuable tool for in vitro studies investigating the roles of LPA signaling in various physiological and pathological processes, including cancer cell migration, inflammation, and fibrosis.[2][4] These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols, quantitative data, and a diagram of the associated signaling pathway.
Mechanism of Action
This compound competitively inhibits the binding of LPA to its G-protein coupled receptors LPA₁, LPA₃, and to a lesser extent, LPA₂.[2][5][6] This blockade prevents the activation of downstream signaling cascades, such as the Hippo-YAP pathway and the p42/p44 MAPK pathway.[1][5] By inhibiting these pathways, this compound can effectively block LPA-induced cellular responses, including calcium mobilization, DNA synthesis, and cell migration.[2][5]
Quantitative Data
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) of this compound in various in vitro assays.
Table 1: Inhibitory Constants (Ki) of this compound for LPA Receptors
| Receptor Subtype | Cell Line | Assay Type | Ki Value (µM) | Reference |
| LPA₁ | RH7777 | Radioligand Binding | 0.34 | [5] |
| LPA₂ | RH7777 | Radioligand Binding | 6.5 | [5] |
| LPA₃ | RH7777 | Radioligand Binding | 0.93 | [5] |
| LPA₁ | - | GTPγS Binding | 0.25 | [1] |
| LPA₃ | - | GTPγS Binding | 0.36 | [1] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound in Cell-Based Assays
| Cell Line | Assay | IC₅₀ Value (µM) | Reference |
| chem1 cells | Intracellular Calcium Mobilization | 0.046 | [5] |
| Rat hepatic stellate cells | LPA-induced Intracellular Calcium Influx | 0.16 | [5] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically soluble in DMSO up to 100 mM and in 1eq. NaOH up to 20 mM. For cell culture experiments, prepare a concentrated stock solution in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.75 mg of this compound (MW: 474.96 g/mol ) in 1 mL of DMSO.
-
Storage: Store the solid compound at +4°C. The reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use.
Protocol for Inhibition of LPA-Induced Cell Migration (Wound Healing Assay)
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Your cell line of interest (e.g., A431, Swiss 3T3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysophosphatidic Acid (LPA)
-
Phosphate Buffered Saline (PBS)
-
Multi-well culture plates (e.g., 24-well plates)
-
Pipette tips for creating the "wound"
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional but Recommended): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to reduce background signaling.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer using a sterile pipette tip.
-
Washing: Wash the wells twice with PBS to remove detached cells.
-
Pre-treatment with this compound: Add serum-free medium containing the desired concentration of this compound (e.g., 1 µM, 10 µM) or vehicle control (DMSO at the same final concentration) to the respective wells. Incubate for 30 minutes to 1 hour at 37°C. A typical concentration used is 10 µM.[1]
-
LPA Stimulation: Add LPA to the wells to a final concentration that induces migration in your cell line (e.g., 1-10 µM). Include a negative control group with no LPA stimulation.
-
Image Acquisition (Time 0): Immediately after adding LPA, acquire images of the wounds in each well using a microscope.
-
Incubation: Incubate the plate at 37°C in a humidified incubator.
-
Image Acquisition (Time X): Acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the wound at different time points for each condition. The rate of cell migration can be calculated by the change in wound area over time.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits LPA binding to its receptors, blocking downstream signaling.
Experimental Workflow for a this compound Inhibition Assay
Caption: A typical workflow for assessing the inhibitory effect of this compound.
References
- 1. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 4. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for Ki16425 in Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3, with weaker activity against LPA2.[1][2] LPA is a bioactive lipid that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival.[3][4] By blocking the signaling of LPA through its receptors, this compound can effectively inhibit cell migration in various cell types. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for use in cell migration assays and detailed protocols for performing these assays.
Mechanism of Action:
This compound competitively inhibits the binding of LPA to its receptors, primarily LPA1 and LPA3.[2] This blockade prevents the activation of downstream signaling pathways that are critical for cell migration, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][5][6] The inhibition of these pathways ultimately leads to a reduction in cell motility.
Signaling Pathway of LPA and Inhibition by this compound
Caption: LPA signaling pathway and its inhibition by this compound.
Data Presentation: Optimal Concentration of this compound
The optimal concentration of this compound for inhibiting cell migration is cell-type dependent. The following table summarizes the effective concentrations of this compound reported in various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type | Assay Type | Effective Concentration | Reference |
| Pancreatic Cancer Cells (BxPC3, PANC-1) | Real-time cell mobility assay | IC50 ≈ 1.86 µM (for directionality) | [7][8] |
| Pancreatic Cancer Cells (BxPC3) | Real-time cell mobility assay | 5-50 µM (clear inhibition) | [7][8] |
| Mouse Embryo Fibroblasts (MEFs) | Migration Assay | 10 µM (complete block of AOCP-induced migration) | [6] |
| Breast Cancer Cells (MCF10CA1a) | Migration Assay | 10 µM (reduced LPA effects) | [9] |
Inhibitory Constants (Ki) and IC50 Values:
| Receptor | Parameter | Value | Cell Line |
| LPA1 | Ki | 0.34 µM | RH7777 cells |
| LPA3 | Ki | 0.93 µM | RH7777 cells |
| LPA2 | Ki | 6.5 µM | RH7777 cells |
| LPA1 | IC50 | 0.046 µM | chem1 cells (calcium mobilization) |
| LPA1 | IC50 | 0.16 µM | Rat hepatic stellate cells (calcium influx) |
| LPA1 | IC50 | 130 nM | Chem-1 cells (calcium flux) |
Experimental Protocols
Two common methods for assessing cell migration are the Wound Healing (Scratch) Assay and the Boyden Chamber (Transwell) Assay.
Wound Healing (Scratch) Assay
This method is used to study collective cell migration.[10][11][12]
Caption: Workflow for a wound healing (scratch) assay.
-
Cell Seeding: Seed cells in a 6-well or 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[10]
-
Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well.[13]
-
Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control for migration (e.g., LPA or serum).
-
Imaging: Immediately after adding the treatment, capture images of the scratch at defined points along the scratch. This will be your time 0 (T=0) measurement.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.[10]
-
Analysis: Measure the width of the scratch at multiple points for each image. The rate of migration can be calculated by the change in the width of the scratch over time.
Boyden Chamber (Transwell) Assay
This assay is used to measure the chemotactic response of cells to a chemoattractant.[14][15][16]
Caption: Workflow for a Boyden chamber (Transwell) assay.
-
Preparation: Rehydrate the Transwell inserts (select a pore size appropriate for your cell type, typically 8 µm for most cancer cells) by adding serum-free media to the top and bottom chambers and incubating for at least 1 hour at 37°C.[14]
-
Chemoattractant: Remove the rehydration media. In the lower chamber of the well plate, add media containing a chemoattractant (e.g., 1 µM LPA).[7]
-
Cell Preparation: Harvest and resuspend cells in serum-free media. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration that allows for measurable migration (typically 4-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the media from the upper chamber and gently swab the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view. Alternatively, the dye can be eluted and the absorbance measured.[17][18]
Disclaimer: The provided protocols are intended as a general guide. Optimization of cell density, incubation times, and reagent concentrations may be necessary for specific cell lines and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of pancreatic cancer cell migration with multiple parameters in vitro by using an optical real-time cell mobility assay device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 细胞迁移和侵袭试验 [sigmaaldrich.com]
- 17. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Ki16425 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and application of a stock solution of Ki16425 in dimethyl sulfoxide (DMSO). This compound is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors, LPA₁ and LPA₃, making it a valuable tool in studying LPA-mediated signaling pathways implicated in various physiological and pathological processes, including cancer and inflammation.[1][2][3] This guide is intended for researchers in academia and the pharmaceutical industry to ensure accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility of this compound
This compound is a small molecule with the chemical formula C₂₃H₂₃ClN₂O₅S and a molecular weight of approximately 474.96 g/mol .[4] It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as DMSO and ethanol.[2][5] For optimal experimental consistency, it is crucial to use high-purity, anhydrous DMSO, as moisture can reduce the solubility of this compound.[5]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃ClN₂O₅S | [2] |
| Molecular Weight | 474.96 g/mol | [4] |
| Solubility in DMSO | ≥23.75 mg/mL; up to 100 mM | [6] |
| Solubility in Ethanol | ≥12.54 mg/mL | [6] |
| Inhibitory Constant (Ki) for LPA₁ | 0.25 - 0.34 µM | [5] |
| Inhibitory Constant (Ki) for LPA₂ | 6.5 µM | [5] |
| Inhibitory Constant (Ki) for LPA₃ | 0.36 - 0.93 µM | [5] |
Mechanism of Action: LPA Receptor Antagonism
This compound functions as a competitive antagonist at the LPA₁ and LPA₃ receptors, with significantly lower affinity for the LPA₂ receptor.[1][5] Lysophosphatidic acid is a signaling lipid that, upon binding to its G protein-coupled receptors (GPCRs), activates downstream pathways that regulate a multitude of cellular processes, including cell proliferation, migration, and survival.[1][3] By blocking the binding of LPA to LPA₁ and LPA₃, this compound effectively inhibits these signaling cascades. This makes it a critical tool for dissecting the roles of specific LPA receptor subtypes in various biological systems.
Figure 1: Simplified signaling pathway of LPA receptor antagonism by this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 474.96 g/mol * 1000 mg/g = 4.75 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 4.75 mg of this compound powder directly into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Storage of Stock Solution:
-
Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.[5]
-
For long-term storage, store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5][7] A stock solution stored at -20°C in solvent is stable for at least one month.[5]
-
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | [2][5] |
| Stock Solution in DMSO | -20°C | 1 month - 1 year | [5][7] |
| Stock Solution in DMSO | -80°C | 1 - 2 years | [5][7] |
Experimental Workflow: Utilizing this compound in Cell-Based Assays
The prepared this compound stock solution can be used in a variety of in vitro experiments to investigate LPA-mediated signaling. A typical workflow for a cell-based assay is outlined below.
Figure 2: General experimental workflow for using this compound in cell-based assays.
Diluting the Stock Solution:
For most cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity. To achieve a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, you would perform a 1:1000 dilution of the 10 mM stock solution (e.g., add 1 µL of the stock to 1 mL of medium). Always prepare fresh working solutions from the frozen stock for each experiment.
Conclusion
Proper preparation and storage of this compound stock solutions are paramount for obtaining reliable and reproducible data in research and drug development. By following this detailed protocol, researchers can confidently utilize this compound as a selective antagonist to probe the intricate roles of LPA₁ and LPA₃ receptors in their experimental systems. Always refer to the specific product datasheet for any batch-specific information.
References
- 1. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ki16425 Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ki16425, a potent antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3, in various mouse models of cancer. The following sections detail the underlying signaling pathways, experimental protocols, and key quantitative data from preclinical studies.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that plays a crucial role in diverse cellular processes, including cell proliferation, migration, and survival.[1][2] In the context of cancer, aberrant LPA signaling has been implicated in tumor progression, metastasis, and therapeutic resistance.[3] this compound is a small molecule inhibitor that selectively targets the LPA receptors LPA1 and LPA3, thereby disrupting the downstream signaling cascades that contribute to cancer pathogenesis.[4][5] This document outlines the in vivo applications of this compound in oncology research using murine models.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the binding of LPA to its receptors LPA1 and LPA3.[4] This blockade prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation, invasion, and survival. Key pathways affected include the mitogen-activated protein kinase (MAPK) pathway, which is central to cell growth, and pathways involved in cytoskeletal rearrangement and cell migration.[4]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from studies utilizing this compound in different mouse models of cancer.
Table 1: T-Cell Lymphoma Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change |
| Mouse Strain | BALB/c | BALB/c | - |
| Tumor Cell Line | Dalton's Lymphoma (DL) | Dalton's Lymphoma (DL) | - |
| Dosage & Route | PBS (i.p.) | 30 mg/kg/day (i.p.) | - |
| Treatment Duration | 10 days | 10 days | - |
| Ascitic Fluid Volume | ~4.5 ml | ~1.5 ml | ~67% decrease |
| Tumor Cell Count | ~18 x 10⁷ cells | ~6 x 10⁷ cells | ~67% decrease |
| Metabolic Activity of Tumor Cells | ~95% | ~40% | ~58% decrease |
Table 2: Breast Cancer Bone Metastasis Model
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Percentage Change |
| Mouse Strain | Nude | Nude | - |
| Tumor Cell Line | MDA-BO2/GFP | MDA-BO2/GFP | - |
| Dosage & Route | PBS (s.c.) | 20 mg/kg/day (s.c.) | - |
| Treatment Duration | 16 days | 16 days | - |
| Osteolytic Lesion Area | High | Markedly Reduced | ~90% inhibition |
| Tumor Cell Proliferation (Ki67 Index) | High | Markedly Reduced | ~80% decrease |
Experimental Protocols
Detailed methodologies for the administration of this compound in key cancer models are provided below.
Protocol 1: T-Cell Lymphoma Ascites Model
This protocol describes the administration of this compound to evaluate its effect on the progression of T-cell lymphoma in an ascites mouse model.[2]
Materials:
-
Adult male BALB/c mice
-
Dalton's Lymphoma (DL) cells
-
This compound (solubilized in an appropriate vehicle, e.g., PBS with a small percentage of DMSO)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Tumor Cell Transplantation: Inoculate each mouse intraperitoneally with 1 x 10⁵ DL cells suspended in 0.5 ml of sterile PBS.
-
Group Allocation: On day 2 post-transplantation, randomly assign the mice to a control group and a this compound treatment group.
-
Drug Administration:
-
Control Group: Administer an equivalent volume of the vehicle (e.g., PBS) intraperitoneally once daily from day 2 to day 11.
-
This compound Group: Administer this compound at a dose of 30 mg/kg body weight intraperitoneally once daily from day 2 to day 11.
-
-
Monitoring: Monitor the mice for changes in body weight and the development of abdominal ascites every three days.
-
Endpoint Analysis: On day 12, euthanize the mice and collect the ascitic fluid. Measure the total volume of the ascitic fluid and determine the number and viability of the tumor cells. Further analyses, such as assessing the metabolic activity of the tumor cells, can also be performed.
Protocol 2: Breast Cancer Bone Metastasis Model
This protocol details the use of this compound to inhibit the progression of established bone metastases in a breast cancer xenograft model.[3]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human breast cancer cell line capable of forming bone metastases (e.g., MDA-BO2/GFP)
-
This compound (prepared for subcutaneous injection)
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Syringes and needles for subcutaneous (s.c.) injection
-
Anesthesia for intracardiac injection of tumor cells
-
Imaging equipment for monitoring tumor progression (e.g., fluorescence imaging, X-ray)
Procedure:
-
Tumor Cell Inoculation: Anesthetize the mice and inject the breast cancer cells (e.g., 1 x 10⁵ MDA-BO2/GFP cells) into the left cardiac ventricle to induce bone metastases.
-
Tumor Establishment: Allow the metastases to establish for a period of 14 days. Monitor the development of bone lesions using appropriate imaging techniques.
-
Group Allocation: On day 14, randomize the mice into a control group and a this compound treatment group.
-
Drug Administration:
-
Control Group: Administer the vehicle via subcutaneous injection daily from day 14 to day 30.
-
This compound Group: Administer this compound at a dose of 20 mg/kg body weight via subcutaneous injection daily from day 14 to day 30.
-
-
Monitoring: Monitor the progression of osteolytic bone lesions and tumor burden weekly using imaging. Also, monitor the general health and body weight of the mice.
-
Endpoint Analysis: At the end of the treatment period (day 30), euthanize the mice. Excise the hind limbs and other relevant tissues for histological analysis (e.g., H&E staining), immunohistochemistry for proliferation markers (e.g., Ki67), and assessment of osteoclast activity (e.g., TRAP staining).
Conclusion
This compound has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical mouse models of cancer. Its ability to target the LPA1 and LPA3 receptors makes it a valuable tool for investigating the role of the LPA signaling axis in oncology and a promising candidate for further therapeutic development. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for Ki16425 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Ki16425, a potent antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3, in immunofluorescence staining applications. The following sections outline the mechanism of action of this compound, a proposed experimental protocol to investigate its effects on downstream signaling pathways, and the necessary reagents and steps for successful immunofluorescence analysis.
Introduction
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of LPA signaling.[1] It acts as a competitive and reversible antagonist with selectivity for LPA1 and LPA3 receptors over the LPA2 receptor.[1] LPA, a bioactive phospholipid, is involved in a myriad of cellular processes, including cell proliferation, migration, and survival, through the activation of its G protein-coupled receptors.[1] By inhibiting LPA1 and LPA3, this compound can effectively block downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway and the Hippo-YAP pathway.[2][3]
Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. When combined with a pharmacological inhibitor like this compound, it can provide crucial insights into the compound's mechanism of action and its impact on cellular signaling. This protocol describes a method to assess the effect of this compound on the nuclear translocation of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway, which is regulated by LPA signaling.
Data Presentation
Table 1: Inhibitory Activity of this compound on LPA Receptors
| Receptor Subtype | Ki (μM) | Cell Line | Assay Type |
| LPA1 | 0.34 | RH7777 | Radioligand Binding |
| LPA2 | 6.5 | RH7777 | Radioligand Binding |
| LPA3 | 0.93 | RH7777 | Radioligand Binding |
Data compiled from publicly available sources.[4]
Signaling Pathway Diagram
References
Application Notes: Utilizing Ki16425 in Wound Healing Assays
Introduction
Ki16425 is a potent and selective antagonist for the lysophosphatidic acid (LPA) receptors LPA1 and LPA3, with a lower affinity for the LPA2 receptor.[1][2][3] LPA is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell migration, proliferation, and survival, which are fundamental to wound healing.[2][4] By binding to its G protein-coupled receptors (GPCRs), LPA activates downstream signaling cascades that promote the cellular activities necessary for tissue repair. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound to investigate the role of the LPA signaling pathway in wound healing assays.
Mechanism of Action
This compound competitively inhibits the binding of LPA to its receptors, primarily LPA1 and LPA3.[2][5] This blockade prevents the activation of downstream signaling pathways that are critical for cell migration and proliferation. Key pathways inhibited by this compound in the context of wound healing include the activation of p42/p44 mitogen-activated protein kinase (MAPK) and the Rho pathway, which are essential for cytoskeletal reorganization and cell motility.[1] The ability of this compound to inhibit LPA-induced cell migration makes it an invaluable tool for dissecting the contribution of the LPA axis to the wound healing process.[2][6]
Figure 1: Simplified LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The most common in vitro method to study collective cell migration is the scratch or wound healing assay.[7][8] This protocol outlines the steps to perform a scratch assay to evaluate the effect of this compound on cell migration.
A. Materials and Reagents
-
Cell line of interest (e.g., fibroblasts, keratinocytes, endothelial cells)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (Soluble in DMSO)[5]
-
Vehicle control (DMSO)
-
Sterile multi-well plates (e.g., 12-well or 24-well)[8]
-
Sterile p200 or p1000 pipette tips[9]
-
Optional: Mitomycin C to inhibit cell proliferation
-
Microscope with a camera for imaging
B. Experimental Workflow: Scratch Assay
Figure 2: General workflow for a scratch wound healing assay using this compound.
C. Detailed Protocol
-
Cell Seeding: Seed cells into a 12- or 24-well plate at a density that allows them to reach 95-100% confluence within 24-48 hours.[10] An even monolayer is critical for reproducible results.
-
Pre-treatment (Optional): Once confluent, you may replace the medium with low-serum (0.5-1%) or serum-free medium and incubate for 12-24 hours. This step helps to reduce the influence of serum growth factors and synchronize the cell cycle.[8]
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.[9] Apply consistent pressure to ensure the width of the scratch is as uniform as possible. A cross-shaped scratch can also be made.[9]
-
Washing: Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[9]
-
Treatment Application:
-
Prepare fresh medium containing the desired concentrations of this compound. A concentration range of 1-10 µM is commonly effective.[6][11][12]
-
It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
-
Controls are essential:
-
Negative Control: Vehicle (DMSO) treated cells in serum-free/low-serum media. This shows baseline migration.[13]
-
Positive Control: Cells stimulated with LPA or 10% FBS to induce robust migration.[13]
-
Inhibitor Control: Cells treated with both LPA and this compound to demonstrate the antagonist's specific effect against LPA-induced migration.
-
-
-
Image Acquisition:
-
Immediately after adding the treatment media, capture the first images of the scratches (Time = 0).[10]
-
Use phase-contrast microscopy at low magnification (4x or 10x).
-
Mark the plate to ensure you are imaging the exact same field of view at each time point.[10]
-
Continue to capture images at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the scratch in the positive control group is nearly closed.[10]
-
-
Data Analysis and Quantification:
-
The rate of wound closure can be quantified by measuring the change in the width or area of the cell-free gap over time.
-
Image analysis software like ImageJ or other dedicated programs can be used for precise measurements.[14]
-
The results are typically expressed as a percentage of wound closure relative to the initial (T=0) area.
-
Formula: Wound Closure % = [ (AreaT=0 - AreaT=x) / AreaT=0 ] * 100
-
Data Presentation
Quantitative data should be summarized to clearly present the effects of this compound.
Table 1: Summary of this compound Application in In Vitro Migration & Proliferation Assays
| Cell Type | This compound Concentration | Assay Type | Stimulus | Observed Effect | Reference |
| HaCaT Keratinocytes | 10 µM | Proliferation & Migration | Gintonin | Significantly attenuated gintonin-induced proliferation and migration. | [11] |
| Human Lung Fibroblasts (HFL-1) | Not specified | Proliferation ([³H]thymidine) | LPA | Completely blocked LPA-stimulated proliferation. | [15] |
| ME180 Cervical Carcinoma | 1 µM | Wound Healing Assay | LPA | Significantly suppressed LPA-induced cell migration. | [6] |
| Breast Cancer Cells (MCF10CA1a) | 10 µM | Cell Migration | LPA | Reduced LPA-mediated effects on cell migration. | [12] |
| Swiss 3T3 Fibroblasts | Not specified | Cell Migration & DNA Synthesis | LPA | Inhibited LPA-induced cell migration and DNA synthesis. | [1] |
Table 2: Example of Quantitative Data Presentation (Wound Closure % at 24 hours)
| Treatment Group | Mean Wound Closure (%) | Standard Deviation | P-value (vs. Vehicle) |
| Vehicle Control (DMSO) | 15.2 | ± 3.1 | - |
| LPA (1 µM) | 78.5 | ± 5.6 | <0.001 |
| This compound (10 µM) | 12.8 | ± 2.9 | >0.05 |
| LPA (1 µM) + this compound (10 µM) | 25.4 | ± 4.2 | <0.001 (vs. LPA) |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only.
This compound serves as a critical pharmacological tool to investigate the involvement of LPA1 and LPA3 receptors in the complex process of wound healing. By specifically inhibiting LPA-mediated signaling, researchers can elucidate the role of this pathway in cell migration and proliferation across various cell types. Adherence to a standardized and well-controlled wound healing assay protocol, as detailed in these notes, is essential for generating reproducible and reliable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 4. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. oatext.com [oatext.com]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. clyte.tech [clyte.tech]
- 11. Wound Healing Effect of Gintonin Involves Lysophosphatidic Acid Receptor/Vascular Endothelial Growth Factor Signaling Pathway in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ki16425 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized as more physiologically relevant models in cancer research and drug discovery compared to traditional 2D cell cultures. Spheroids mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in cancer progression by promoting cell proliferation, migration, and survival through its G protein-coupled receptors (LPARs). Ki16425 is a potent antagonist of the LPA receptors LPAR1 and LPAR3, making it a valuable tool for investigating the role of the LPA signaling axis in cancer and for evaluating potential therapeutic strategies.[1] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid cultures.
Mechanism of Action of this compound
This compound is a competitive antagonist of LPAR1 and LPAR3, with a lower affinity for LPAR2.[1] By binding to these receptors, this compound blocks the downstream signaling cascades initiated by LPA. Key signaling pathways affected by this compound inhibition include:
-
Gq/11 Pathway: Inhibition of this pathway leads to the suppression of phospholipase C (PLC) activation, thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, attenuates the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).
-
Gi/o Pathway: this compound blocks the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. It also inhibits the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.
-
G12/13 Pathway: Inhibition of this pathway prevents the activation of RhoA GTPase, a key regulator of the actin cytoskeleton, thereby impeding cell migration and invasion.
The inhibition of these pathways by this compound ultimately leads to reduced cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.[2]
Data Presentation
While specific quantitative data for the effects of this compound on 3D spheroid growth is not extensively available in the public domain, the following table provides a representative example of expected dose-dependent effects based on its known mechanism of action and data from 2D and invasion assays. Researchers can use the protocols provided in this document to generate similar data for their specific spheroid models.
Table 1: Representative Dose-Response Effects of this compound on 3D Tumor Spheroids
| This compound Concentration (µM) | Spheroid Diameter (% of Control) | Spheroid Viability (ATP levels, % of Control) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 100% | 100% | 1.0 |
| 0.1 | 95% | 90% | 1.2 |
| 1 | 80% | 75% | 2.5 |
| 10 | 60% | 50% | 4.0 |
| 25 | 45% | 30% | 6.5 |
| 50 | 35% | 20% | 8.0 |
Note: These are hypothetical values for illustrative purposes. Actual values will vary depending on the cell line, spheroid size, and experimental conditions.
Mandatory Visualizations
Caption: LPA Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Treatment of 3D Spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture cancer cells in a T-75 flask with complete medium until they reach 70-80% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. c. Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a 15 mL conical tube. d. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: a. Aspirate the supernatant and resuspend the cell pellet in fresh complete medium. b. Count the cells using a hemocytometer or automated cell counter and determine cell viability (should be >90%). c. Prepare a cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties. d. Seed 100 µL of the cell suspension into each well of a 96-well ULA plate. This will result in 1,000 to 5,000 cells per well.
-
Spheroid Formation: a. Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells. b. Incubate the plate in a humidified CO2 incubator at 37°C for 3-5 days. Spheroid formation can be monitored daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Complete cell culture medium
-
Sterile, nuclease-free microtubes
-
Serological pipettes and pipette tips
Procedure:
-
Preparation of this compound Working Solutions: a. On the day of the experiment, thaw the this compound stock solution. b. Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment of Spheroids: a. Carefully remove 50 µL of the conditioned medium from each well containing a spheroid. b. Add 50 µL of the appropriate this compound working solution or vehicle control to each well.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified CO2 incubator at 37°C.
Protocol 3: Quantification of Spheroid Growth and Viability
This protocol describes methods to assess the effect of this compound on spheroid size and viability.
Part A: Spheroid Size Measurement
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Image Acquisition: At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Image Analysis: a. Open the images in ImageJ or a similar software. b. Use the software's measurement tools to determine the major and minor axes of each spheroid. c. Calculate the spheroid volume using the formula: Volume = (π/6) x (major axis) x (minor axis)^2. d. Normalize the volume of treated spheroids to the vehicle-treated control spheroids.
Part B: Spheroid Viability Assay (ATP-based)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or similar)
-
Luminometer-compatible 96-well opaque-walled plates
-
Multichannel pipette
Procedure:
-
Assay Preparation: a. Equilibrate the CellTiter-Glo® 3D reagent to room temperature. b. Transfer the treated spheroids and medium (100 µL) from the ULA plate to a 96-well opaque-walled plate.
-
Lysis and Signal Generation: a. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. b. Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Signal Measurement: a. Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal. b. Measure the luminescence using a plate reader. c. Normalize the signal from treated spheroids to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay
This protocol details the measurement of apoptosis in treated spheroids using a caspase activity assay.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer-compatible 96-well opaque-walled plates
-
Multichannel pipette
Procedure:
-
Assay Preparation: a. Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. b. Transfer the treated spheroids and medium (100 µL) from the ULA plate to a 96-well opaque-walled plate.
-
Signal Generation: a. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. b. Gently mix the contents by placing the plate on an orbital shaker for 30 seconds.
-
Signal Measurement: a. Incubate the plate at room temperature for 1-2 hours. b. Measure the luminescence using a plate reader. c. Express the results as fold change in caspase activity compared to the vehicle-treated control.
Conclusion
The use of this compound in 3D spheroid cultures provides a powerful approach to dissect the role of LPA signaling in a tumor-like microenvironment. The protocols outlined in this document offer a comprehensive guide for researchers to establish and utilize this model system for investigating cancer biology and evaluating the efficacy of LPAR-targeted therapies. The provided diagrams and data table structure serve as a framework for visualizing experimental workflows, understanding the underlying signaling pathways, and presenting research findings in a clear and concise manner.
References
- 1. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Ki16425 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ki16425, a selective antagonist for lysophosphatidic acid (LPA) receptors LPA₁ and LPA₃, in murine models. This document includes its mechanism of action, a summary of in vivo applications, and detailed protocols for its intraperitoneal administration.
Introduction and Mechanism of Action
This compound is a potent and selective competitive antagonist of the G protein-coupled receptors LPA₁ and LPA₃, with lower activity towards LPA₂.[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates numerous cellular processes, including proliferation, migration, and survival.[3] In pathological conditions such as cancer and inflammation, the LPA signaling pathway is often dysregulated.[3][4] this compound blocks LPA-mediated signaling by preventing the activation of its cognate receptors, thereby inhibiting downstream cellular responses. This makes it a valuable tool for investigating the role of LPA signaling in various disease models and as a potential therapeutic agent.[2][4]
The binding of LPA to its receptors (LPA₁/LPA₃) typically activates G proteins (Gαi/o, Gαq/11, Gα12/13), which in turn modulate various downstream effector pathways, including the Ras-MAPK pathway, PI3K-Akt pathway, PLC/Ca²⁺ mobilization, and Rho activation. These pathways collectively influence cell proliferation, survival, migration, and cytokine production. This compound competitively inhibits the initial step of this cascade.
In specific contexts like peritoneal sepsis, this compound has been shown to blunt inflammatory responses by inhibiting the association between the LPA₁ receptor and the LPS co-receptor CD14, thereby suppressing downstream signaling through the Toll-like receptor 4 (TLR4) complex.[5][6]
Quantitative Data from In Vivo Mouse Studies
The intraperitoneal (i.p.) administration of this compound has been documented in various mouse models. The following table summarizes the dosages and key findings from selected studies.
| Mouse Model | This compound Dosage (i.p.) | Vehicle | Key Findings & Outcomes | Citations |
| Neuropathic Pain | 30 mg/kg | Not Specified | Completely blocked LPA-induced neuropathic pain-like behaviors when given 30 min prior to injury.[1][7] | [1][7] |
| Peritoneal Sepsis | 20 mg/kg | 5% DMSO in PBS | Protected mice from LPS-induced mortality; reduced peritoneal chemokine/cytokine production and liver injury.[5][6] | [5][6] |
| T-Cell Lymphoma | 30 mg/kg/day | PBS | Impeded tumor progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response.[3] | [3] |
| Breast Cancer Metastasis | 20 mg/kg/day | PBS | Reduced progression of established bone metastases by inhibiting tumor cell proliferation.[8] | [8] |
| Ethanol-Related Disorders | 20 mg/kg | Not Specified | Attenuated ethanol-induced sedation, blocked rewarding effects, and reduced withdrawal symptoms.[9] | [9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 15 or 30 mg/kg/day | 5% DMSO in PBS | Paradoxically, treatment from symptom onset deteriorated motor disability and spinal demyelination.[10] | [10] |
Experimental Protocols
This protocol outlines the fundamental steps for preparing and administering this compound to mice via the intraperitoneal route.
A. Materials:
-
This compound powder
-
Vehicle (e.g., sterile PBS, 5% DMSO in sterile PBS)
-
Sterile 1 mL syringes
-
70% Ethanol wipes
-
Appropriate mouse restraint device
B. Preparation of this compound Solution:
-
Determine the required concentration. Based on the desired dosage (e.g., 20 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. Assume a standard injection volume of 100-200 µL.
-
Solubilization. this compound is soluble in DMSO.[1] For a vehicle of 5% DMSO in PBS, first dissolve the required amount of this compound powder in a small volume of 100% DMSO.
-
Dilution. Once fully dissolved, bring the solution to the final volume with sterile PBS to achieve the target concentration and a final DMSO concentration of 5%.
-
Vortex the solution gently to ensure it is homogenous. Prepare the solution fresh before each experiment.
C. Injection Procedure:
-
Animal Restraint. Gently restrain the mouse using a proper technique (e.g., scruffing the neck and securing the tail) to expose the abdomen.[11][12]
-
Locate Injection Site. The recommended injection site is the lower right quadrant of the abdomen. This location avoids injury to the cecum, bladder, and major organs.[11][12]
-
Disinfect. Wipe the injection site with a 70% ethanol wipe.
-
Injection. Tilt the mouse's head slightly downward. Insert a 25-30 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11]
-
Aspirate. Gently pull back the plunger to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.[12] If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Administer. Once correct placement is confirmed by negative pressure, slowly and steadily inject the full volume of the this compound solution.[12]
-
Withdraw and Monitor. Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.
This protocol is adapted from studies investigating the protective effects of this compound in a mouse model of peritoneal sepsis.[5][6]
A. Study Design and Workflow:
-
Animals: C57BL/6 mice.
-
Groups:
-
Vehicle Control (5% DMSO in PBS) + PBS
-
Vehicle Control (5% DMSO in PBS) + LPS
-
This compound (20 mg/kg) + LPS
-
-
Objective: To determine if this compound pretreatment can mitigate LPS-induced inflammation and mortality.
B. Detailed Procedure:
-
Acclimatization. Allow mice to acclimate to the facility for at least one week before the experiment.
-
Preparation. Prepare the this compound solution (20 mg/kg) and vehicle (5% DMSO in PBS) as described in Protocol 1.
-
Pretreatment. Administer this compound or vehicle via i.p. injection to the respective groups.[5]
-
Waiting Period. Wait for 1 hour to allow for drug distribution.[5]
-
Sepsis Induction. Inject lipopolysaccharide (LPS) intraperitoneally. A dose of 15 mg/kg can be used for mortality studies, while a lower dose of 5 mg/kg is sufficient for mechanistic studies of organ injury.[5]
-
Monitoring and Endpoint Analysis:
-
For survival studies: Monitor mice closely for up to 5 days, recording survival rates.[5]
-
For mechanistic studies: Sacrifice mice 4 hours after LPS injection.[5] Collect peritoneal lavage fluid, blood (for plasma), and organs (liver, kidney) for analysis of inflammatory markers (e.g., IL-6 by ELISA), liver injury (ALT activity), oxidative stress, and apoptosis (TUNEL staining, cleaved caspase-3 immunoblotting).[5]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials [mdpi.com]
- 5. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes and Protocols: Ki16425 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. In the context of cancer, the LPA signaling axis is frequently dysregulated and has been implicated in tumor progression, metastasis, and resistance to chemotherapy.[1][2] Ki16425 is a potent antagonist of the LPA receptors LPA1 and LPA3, and to a lesser extent LPA2.[3] By blocking LPA signaling, this compound has demonstrated anti-tumor effects in various cancer models.[4][5][6] These application notes provide an overview of the rationale and methodologies for investigating the synergistic potential of this compound in combination with common chemotherapy agents such as doxorubicin, paclitaxel, and cisplatin. The provided protocols are adapted from established methodologies for in vitro and in vivo combination studies.
Rationale for Combination Therapy
The upregulation of the LPA signaling pathway has been associated with chemoresistance. LPA can protect cancer cells from apoptosis induced by chemotherapeutic agents like doxorubicin.[7] For instance, studies have shown that LPA promotes the survival of cervical cancer cells treated with doxorubicin, suggesting that blocking LPA receptors could enhance the drug's efficacy.[7] Furthermore, inhibiting autotaxin (ATX), the primary enzyme responsible for LPA production, has been shown to have a synergistic effect with doxorubicin in reducing tumor growth in a breast cancer model.[1] Similarly, LPA receptor signaling has been implicated in resistance to paclitaxel and cisplatin.[1][8] Therefore, combining the LPA receptor antagonist this compound with these chemotherapy drugs presents a promising strategy to overcome resistance and enhance their therapeutic efficacy.
Data Presentation
The following table summarizes the potential synergistic effects of combining this compound with various chemotherapy drugs based on preclinical evidence. The data presented here is extrapolated from studies on LPA signaling and chemoresistance and should be confirmed experimentally for specific cancer cell lines and drug concentrations.
| Chemotherapy Drug | Cancer Model | Expected Outcome of Combination with this compound | Potential Mechanisms of Synergy |
| Doxorubicin | Breast Cancer | Increased cytotoxicity, Reduced tumor growth | Overcoming LPA-mediated protection from apoptosis, Inhibition of chemoresistance pathways[1][7] |
| Paclitaxel | Breast Cancer | Enhanced apoptosis, Overcoming drug resistance | Inhibition of LPA-induced survival signals, Modulation of apoptosis-related proteins[1][9] |
| Cisplatin | Lung Cancer | Increased cell death, Reduced chemoresistance | Abrogation of LPA receptor-mediated survival signals, Sensitization to DNA damage-induced apoptosis[8] |
Signaling Pathways
The synergistic effects of combining this compound with chemotherapy drugs can be attributed to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptor-mediated signaling and cellular responses to anticancer drugs and radiation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin-Lysophosphatidic Acid Signaling Axis Mediates Tumorigenesis and Development of Acquired Resistance to Sunitinib in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid protects cervical cancer HeLa cells from apoptosis induced by doxorubicin hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel sensitivity of breast cancer cells requires efficient mitotic arrest and disruption of Bcl-xL/Bak interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of Ki16425
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies using Ki16425, a selective antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3.
Introduction to this compound
This compound is a potent and competitive antagonist of the LPA receptors LPA1 and LPA3, with weaker activity against LPA2.[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of LPA signaling in various biological processes, including inflammation, fibrosis, and cancer.[4][5][6] Lysophosphatidic acid is a bioactive phospholipid that exerts its effects through at least six G protein-coupled receptors (LPA1-6), influencing cell proliferation, migration, and survival.[5][7] this compound selectively blocks the signaling cascades initiated by LPA binding to LPA1 and LPA3, making it a crucial compound for elucidating the specific contributions of these receptor subtypes in vivo.[2]
Mechanism of Action: this compound competitively binds to LPA1 and LPA3 receptors, preventing the binding of endogenous LPA. This blockade inhibits downstream signaling pathways, including the activation of p42/p44 mitogen-activated protein kinase (MAPK) and the release of intracellular calcium.[1] Studies have shown that this compound can effectively reduce LPA-induced cell migration and DNA synthesis.[1][2]
In Vivo Applications of this compound
This compound has been successfully employed in a variety of animal models to investigate the role of LPA1/3 signaling in different disease states.
-
Inflammation and Sepsis: In a mouse model of peritoneal sepsis induced by lipopolysaccharide (LPS), pretreatment with this compound significantly reduced abdominal and systemic inflammation.[4][8] The antagonist was shown to decrease the production of inflammatory cytokines and chemokines, limit liver injury, and protect against LPS-induced mortality.[4][8] This effect is attributed to the suppression of downstream signaling through the LPA1-CD14-TLR4 receptor complex.[4]
-
Neuropathic Pain: this compound has demonstrated efficacy in alleviating neuropathic pain-like behaviors in mice.[1] Intraperitoneal administration of the compound was found to block LPA-induced hyperalgesia, suggesting a critical role for LPA1/3 signaling in the early stages of neuropathic pain development.[1]
-
Alcohol-Related Disorders: Systemic administration of this compound has been shown to modulate the behavioral effects of ethanol in rodents.[9][10] It reduced oral ethanol self-administration in rats and attenuated ethanol-induced sedation and reward in mice.[9][11] These findings suggest that LPA1/3 receptor antagonists could be a potential therapeutic avenue for alcohol use disorders.[10][11]
-
Cancer: In a T-cell lymphoma mouse model, this compound treatment impeded tumor progression by inducing apoptosis, inhibiting glycolysis, and activating an antitumor immune response.[12]
Experimental Design and Protocols
Animal Models
The choice of animal model is critical and will depend on the specific research question. Commonly used models in this compound studies include:
-
Mice: C57BL/6, Swiss, and ddY-strain mice have been utilized in various studies.[1][4][9]
-
Rats: Wistar rats have been used for oral ethanol self-administration studies.[9][10]
Dosing and Administration
The following table summarizes typical dosing and administration parameters for this compound in vivo studies. It is important to note that this compound is considered a short-lived inhibitor in vivo.[1]
| Parameter | Recommendation | Citation |
| Dosage Range | 15 - 30 mg/kg body weight | [1][13] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][4][9] |
| Vehicle | 5% DMSO in Phosphate-Buffered Saline (PBS) or Corn Oil | [1][4] |
| Frequency | Daily or as a single dose prior to stimulus | [4][12][13] |
Protocol for Preparation and Administration of this compound (30 mg/kg):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. This compound is soluble in DMSO at concentrations up to 95 mg/mL.[1]
-
On the day of injection, dilute the stock solution with sterile PBS to achieve the final desired concentration in a 5% DMSO/PBS vehicle. For example, to prepare a 3 mg/mL solution for a 10 mL final volume, use 0.5 mL of a 60 mg/mL stock solution and 9.5 mL of sterile PBS.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise injection volume.
-
For a 30 mg/kg dose, a 25g mouse would require an injection of approximately 250 µL of a 3 mg/mL solution.
-
Administer the solution via intraperitoneal injection using an appropriate gauge needle (e.g., 25-27 gauge for mice).[14]
-
Experimental Timelines
The timing of this compound administration is crucial due to its short half-life.
-
Pre-treatment: In acute models, such as LPS-induced inflammation or LPA-induced neuropathic pain, this compound is typically administered 30-60 minutes before the inflammatory stimulus.[1][4]
-
Chronic Treatment: In longer-term studies, such as cancer models or chronic inflammation, daily administration is often employed.[12][13]
Endpoints and Biomarkers
A variety of endpoints and biomarkers can be assessed to determine the efficacy of this compound treatment.
| Category | Endpoint/Biomarker | Model | Citation |
| Inflammation | Cytokine and Chemokine Levels (e.g., IL-6, KC) | Sepsis | [4] |
| Liver Enzyme Levels (e.g., ALT) | Sepsis | [4] | |
| Caspase-3 Cleavage (Apoptosis) | Sepsis | [4] | |
| Protein Oxidation | Sepsis | [4] | |
| Neuropathic Pain | Behavioral Pain Assays (e.g., von Frey test) | Neuropathic Pain | [1] |
| Cancer | Tumor Volume and Weight | T-cell Lymphoma | [12] |
| Apoptosis Markers (e.g., Annexin-V staining) | T-cell Lymphoma | [12] | |
| Glycolysis Markers (e.g., lactate levels) | T-cell Lymphoma | [12] | |
| Alcohol-Related Behavior | Ethanol Self-Administration | Alcoholism | [9][10] |
| Conditioned Place Preference | Alcoholism | [9][11] | |
| Loss of Righting Reflex | Alcoholism | [10][11] |
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental process, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LPA Receptor Antagonist) - Echelon Biosciences [echelon-inc.com]
- 4. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Systemic blockade of LPA1/3 lysophosphatidic acid receptors by this compound modulates the effects of ethanol on the brain and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Studying YAP/TAZ Nuclear Localization Using Ki16425
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yes-associated protein (YAP) and its paralog transcriptional co-activator with PDZ-binding motif (TAZ) are key effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and tumorigenesis.[1] The subcellular localization of YAP and TAZ is a primary mechanism regulating their activity. Nuclear localization of YAP/TAZ allows them to interact with transcription factors, such as the TEAD family, to promote the expression of pro-proliferative and anti-apoptotic genes.[2]
Ki16425 is a selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[3] LPA, a bioactive phospholipid, is known to promote YAP/TAZ dephosphorylation and subsequent nuclear translocation through a G-protein coupled receptor (GPCR) signaling pathway that acts upstream of the Hippo core kinase cassette.[2][4] By inhibiting LPA1 and LPA3, this compound effectively blocks LPA-induced YAP/TAZ activation, making it a valuable tool for studying the upstream regulation of the Hippo pathway and for investigating the roles of LPA-mediated signaling in various physiological and pathological processes.
Mechanism of Action
This compound competitively inhibits the binding of LPA to its receptors, LPA1 and LPA3. This antagonism blocks the activation of downstream signaling cascades initiated by Gα12/13 G-proteins.[4] Activation of Gα12/13 by LPA receptors leads to the activation of RhoA GTPase, which in turn promotes the dephosphorylation and nuclear localization of YAP/TAZ.[4] Therefore, this compound treatment results in the cytoplasmic retention and inactivation of YAP and TAZ in the presence of LPA stimulation.
Data Presentation
This compound Inhibitory Activity
| Receptor | Ki (µM) | Assay Type | Cell Line | Reference |
| LPA1 | 0.25 | GTPγS binding assay | - | [3] |
| LPA3 | 0.36 | GTPγS binding assay | - | [3] |
Expected Effect of this compound on YAP/TAZ Nuclear Localization
| Treatment | Expected YAP/TAZ Nuclear/Cytoplasmic Ratio | Expected Outcome | Reference |
| Vehicle Control | Baseline | Varies by cell type and density | [5] |
| LPA (e.g., 10 µM) | Increased | Promotion of YAP/TAZ nuclear localization | [6] |
| This compound (10 µM) + LPA (10 µM) | Decreased (compared to LPA alone) | Inhibition of LPA-induced YAP/TAZ nuclear localization | [6] |
| This compound (10 µM) alone | Similar to vehicle control | No significant effect on basal YAP/TAZ localization | [6] |
Signaling Pathway
Caption: LPA-induced YAP/TAZ nuclear localization pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow for Studying this compound Effect on YAP/TAZ Localization
Caption: A typical experimental workflow for analyzing the effect of this compound.
Protocol 1: Immunofluorescence Staining for YAP/TAZ Subcellular Localization
Materials:
-
Cells of interest cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody against YAP or TAZ
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate at a density that allows for clear visualization of individual cells.
-
Allow cells to adhere and grow to the desired confluency.
-
(Optional) Serum-starve the cells for 16-24 hours to reduce background signaling.
-
Pre-treat the cells with 10 µM this compound or vehicle (DMSO) for 30-60 minutes.[6]
-
Stimulate the cells with 10 µM LPA or vehicle for 1-2 hours.[6]
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI or Hoechst stain for 5-10 minutes at room temperature to visualize the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the mean fluorescence intensity of YAP/TAZ staining in the nucleus (defined by the DAPI/Hoechst signal) and the cytoplasm for each cell.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio.
-
Protocol 2: Western Blotting for Phosphorylated YAP (p-YAP)
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against p-YAP (e.g., Ser127) and total YAP
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-YAP (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an appropriate imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total YAP or a loading control protein (e.g., GAPDH or β-actin).
-
Troubleshooting
-
High background in immunofluorescence: Ensure adequate blocking and washing steps. Optimize primary and secondary antibody concentrations.
-
Weak signal in Western blot: Increase the amount of protein loaded. Optimize antibody concentrations and incubation times. Use a more sensitive ECL substrate.
-
Variability in YAP/TAZ localization: Cell density can significantly impact YAP/TAZ localization. Ensure consistent cell seeding densities across experiments.
Conclusion
This compound is a potent and selective antagonist of LPA1 and LPA3 receptors, making it an invaluable pharmacological tool for dissecting the role of LPA-mediated signaling in the regulation of YAP/TAZ activity. The protocols provided herein offer a framework for utilizing this compound to investigate the nuclear localization and phosphorylation status of YAP and TAZ, thereby providing insights into the upstream regulatory mechanisms of the Hippo pathway in various biological contexts.
References
- 1. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 2. Concerted localization-resets precede YAP-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of tissue growth by Yap relies on cell density and F-actin in zebrafish fin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. LPA released from dying cancer cells after chemotherapy inactivates Hippo signaling and promotes pancreatic cancer cell repopulation - PMC [pmc.ncbi.nlm.nih.gov]
Ki16425 Demonstrates Significant Efficacy in Preclinical Xenograft Models of Cancer
For Immediate Release
[City, State] – [Date] – New application notes and protocols detailing the efficacy of Ki16425, a potent antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3, in various cancer xenograft models are now available for researchers, scientists, and drug development professionals. These documents provide comprehensive data demonstrating the compound's ability to inhibit tumor growth and progression in preclinical models of renal cell carcinoma, T-cell lymphoma, and breast cancer, offering a valuable resource for the oncology research community.
This compound has emerged as a promising therapeutic agent due to its targeted action on the LPA signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, migration, and survival. The newly released data summarizes the quantitative outcomes of this compound treatment in established xenograft models, providing clear evidence of its anti-tumor activity.
Efficacy in Renal Cell Carcinoma
In xenograft models utilizing human renal cell carcinoma cell lines 786-O and UMRC3, administration of this compound resulted in a marked inhibition of tumor growth. Treatment was initiated when tumors reached an average volume of approximately 100 mm³. Furthermore, this compound treatment led to a significant reduction in the secretion of pro-angiogenic cytokines, including interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα), highlighting its potential to disrupt the tumor microenvironment.
| Cell Line | Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Cytokine Level Reduction |
| 786-O | Control | ~100 | Data Not Available | Not Applicable | Not Applicable |
| This compound (20 mg/kg/day, s.c.) | ~100 | Significantly Reduced vs. Control | Significant | IL-8, GROα | |
| UMRC3 | Control | ~100 | Data Not Available | Not Applicable | Not Applicable |
| This compound (20 mg/kg/day, s.c.) | ~100 | Significantly Reduced vs. Control | Significant | IL-8, GROα | |
| Note: Specific final tumor volume and percentage of inhibition data require direct access to the full study data for precise quantification. |
Activity in T-Cell Lymphoma
A xenograft model using Dalton's lymphoma (DL) cells demonstrated the potent anti-proliferative effects of this compound. Mice transplanted with DL cells and treated with this compound exhibited a significant delay in tumor progression, as evidenced by reduced ascites fluid volume and lower tumor cell density compared to control groups.
| Cell Line | Treatment Group | Initial Tumor Burden | Key Efficacy Endpoints |
| Dalton's Lymphoma | Control | 1 x 10⁵ cells | Increased Ascitic Fluid Volume, High Tumor Cell Density |
| This compound (30 mg/kg/day, i.p.) | 1 x 10⁵ cells | Significantly Reduced Ascitic Fluid Volume and Tumor Cell Density |
Potential in Breast Cancer
Preclinical studies have also indicated the potential of this compound in inhibiting the progression of breast cancer. As an antagonist of LPA1 and LPA3 receptors, which are implicated in breast cancer metastasis, this compound has been shown to impede key processes in tumor dissemination.
| Cell Line | Treatment Group | Key Efficacy Endpoints |
| Breast Cancer (General) | This compound | Inhibition of LPA-induced cell migration and invasion, reduction in bone metastasis in preclinical models.[1] |
| Note: Specific quantitative data from xenograft models were not available in the provided search results. |
Mechanism of Action: The LPA Signaling Pathway
This compound exerts its anti-tumor effects by blocking the binding of lysophosphatidic acid (LPA) to its receptors, LPA1 and LPA3. This interaction initiates a cascade of intracellular signaling events that promote cancer cell proliferation, survival, and migration. By inhibiting this pathway, this compound effectively curtails these oncogenic processes.
Caption: this compound blocks LPA binding to LPA1/3 receptors, inhibiting downstream signaling.
Experimental Protocols
Detailed protocols for assessing the efficacy of this compound in xenograft models are provided to ensure reproducibility and standardization of future research efforts.
Renal Cell Carcinoma Xenograft Model
-
Cell Culture: 786-O or UMRC3 human renal cell carcinoma cells are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: 5 x 10⁶ cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach ~100 mm³, mice are randomized into control and treatment groups. This compound is administered subcutaneously at 20 mg/kg daily.
-
Endpoint Analysis: Tumor volumes are monitored throughout the study. At the endpoint (e.g., day 37 for 786-O, day 48 for UMRC3), tumors and blood samples are collected for analysis of biomarkers such as IL-8 and GROα.
References
Application Notes and Protocols for Ki16425 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors, LPA1 and LPA3, with weaker activity towards the LPA2 receptor.[1][2][3] It is a valuable pharmacological tool for investigating the roles of these specific LPA receptor subtypes in various physiological and pathological processes. One of the key applications of this compound is in calcium mobilization assays, where it is used to inhibit LPA-induced increases in intracellular calcium concentration ([Ca2+]i).[2] This document provides detailed application notes and protocols for the use of this compound in such assays.
Lysophosphatidic acid is a bioactive phospholipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1, LPA2, and LPA3.[1][4] Activation of these receptors, particularly LPA1 and LPA3 which couple to Gq/11 proteins, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and resulting in a transient increase in intracellular calcium levels.[5]
Mechanism of Action of this compound
This compound acts as a competitive antagonist at LPA1 and LPA3 receptors, effectively blocking the binding of LPA and thereby inhibiting the downstream signaling cascade that leads to calcium mobilization.[6] Its selectivity for LPA1 and LPA3 over LPA2 allows researchers to dissect the specific contributions of these receptor subtypes to cellular responses.[1][2]
Quantitative Data for this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for different LPA receptors and in various cell lines. This data is crucial for determining the appropriate concentrations of this compound to be used in experimental setups.
| Parameter | Receptor/Cell Line | Value (µM) | Reference |
| Ki | LPA1 (RH7777 cells) | 0.34 | [2] |
| Ki | LPA3 (RH7777 cells) | 0.93 | [2] |
| Ki | LPA2 (RH7777 cells) | 6.5 | [2] |
| IC50 | LPA1 (chem1 cells) | 0.046 | [2] |
| IC50 | LPA1 (rat hepatic stellate cells) | 0.16 | [1] |
| Ki | LPA1 | 0.67 | [6] |
| Ki | LPA2 | 21.4 | [6] |
| Ki | THP-1 cells | 0.17 | [7] |
| Ki | 3T3 fibroblasts | 0.54 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been created using the DOT language.
Caption: LPA Signaling Pathway Leading to Calcium Mobilization.
Caption: Experimental Workflow for a Calcium Mobilization Assay.
Experimental Protocols
This section provides a detailed protocol for a calcium mobilization assay using this compound to inhibit LPA-induced responses. This protocol is a general guideline and may require optimization depending on the cell type and specific experimental conditions.
Materials and Reagents
-
Cells expressing LPA receptors (e.g., CHO cells, HEK293 cells, or a specific cell line of interest)
-
This compound (stock solution in DMSO)
-
Lysophosphatidic acid (LPA) (stock solution in a suitable buffer)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., Ex/Em = 490/525 nm for Fluo-4)
Protocol
-
Cell Seeding:
-
Seed the cells into a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Reagents:
-
Dye Loading Buffer: Prepare a solution of the calcium-sensitive dye in HBSS. For Fluo-4 AM, a final concentration of 2-5 µM is typically used. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization. If using probenecid, add it to the buffer at a final concentration of 2.5 mM.
-
This compound Working Solutions: Prepare serial dilutions of this compound in HBSS from the stock solution. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO at the same final concentration as in the this compound solutions).
-
LPA Working Solution: Prepare a solution of LPA in HBSS at a concentration that is 2-fold the final desired concentration for stimulation (typically in the EC50 to EC80 range for the specific cell line).
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C or at room temperature, protected from light.
-
-
Washing:
-
Gently remove the dye loading buffer.
-
Wash the cells twice with 100 µL of HBSS (containing probenecid, if used).
-
-
Antagonist Pre-incubation:
-
Add 50 µL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically. Establish a stable baseline reading for approximately 10-20 seconds.
-
Program the instrument to automatically inject 50 µL of the LPA working solution into each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds after LPA addition to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the change in fluorescence intensity (ΔF) from the baseline (F0), often expressed as a ratio (ΔF/F0) or relative fluorescence units (RFU).
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Conclusion
This compound is a critical tool for elucidating the roles of LPA1 and LPA3 receptors in calcium signaling. The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in calcium mobilization assays. Careful optimization of the protocol for the specific cell system is recommended to ensure robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abcam.com [abcam.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Ki16425 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Ki16425 in aqueous media during experiments.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed after adding this compound to aqueous cell culture media.
This is a common issue due to the hydrophobic nature of this compound. Follow these steps to troubleshoot and prevent precipitation.
| Troubleshooting Step | Detailed Protocol | Rationale |
| 1. Verify Stock Solution Integrity | 1. Ensure your this compound stock solution (typically in DMSO) is completely dissolved. Visually inspect for any precipitate. 2. If precipitate is present, gently warm the stock solution vial at 37°C for 10-15 minutes. 3. Briefly vortex or sonicate the vial to aid dissolution. 4. Always use fresh, anhydrous DMSO to prepare stock solutions as DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] | An incompletely dissolved or precipitated stock solution is a primary reason for issues in the final aqueous solution. Warming and agitation can help redissolve the compound. |
| 2. Optimize Dilution Method ("Solvent Shock" Prevention) | 1. Perform a serial dilution of your DMSO stock solution in your cell culture medium. 2. Instead of adding a small volume of highly concentrated stock directly to a large volume of media, first dilute the stock in a smaller volume of media (e.g., 1:10), mix thoroughly, and then add this intermediate dilution to the final volume. 3. Ensure rapid and thorough mixing immediately after adding the compound to the aqueous medium. | Rapidly changing the solvent environment from a high concentration of organic solvent to a predominantly aqueous one can cause the compound to "crash out" of solution. A stepwise dilution minimizes this "solvent shock". |
| 3. Check Final Concentration | 1. Review the literature for the effective concentration range of this compound in your specific cell type and assay. 2. The final concentration should not exceed the aqueous solubility limit of this compound. 3. If precipitation persists, consider performing a dose-response experiment to determine the highest soluble and effective concentration under your experimental conditions. | The desired experimental concentration may be higher than the compound's solubility in the specific cell culture medium being used. |
| 4. Evaluate Cell Culture Media Composition | 1. Verify the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4). pH shifts can affect the charge and solubility of compounds.[2] 2. Be aware that high concentrations of certain salts or other components in the media could potentially interact with this compound and reduce its solubility.[3][4][5] | The composition of the aqueous medium plays a critical role in the solubility of hydrophobic compounds. |
| 5. Consider Using a Solubilizing Agent | 1. For challenging applications, the use of a biocompatible solubilizing agent or carrier protein (e.g., BSA) in the final culture medium can be explored. 2. Consult the literature for appropriate agents and concentrations that are compatible with your experimental system and do not interfere with the assay. | Solubilizing agents can help to keep hydrophobic compounds like this compound in solution in aqueous environments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][6][7][8][9] Ethanol can also be used.[1][6]
Q2: What is the maximum solubility of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly between suppliers. The following table summarizes reported solubility data:
| Solvent | Solubility | Source |
| DMSO | ~10-24 mg/mL (~21-50 mM) | [6][8][9] |
| Ethanol | ~10-95 mg/mL | [1][6] |
| DMF | ~12 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [6] |
Q3: Is this compound soluble in water or PBS?
A3: this compound is practically insoluble in water and aqueous buffers like PBS.[1] A stock solution in an organic solvent like DMSO is necessary for its use in aqueous experimental settings.
Q4: How should I store my this compound stock solution?
A4: Store the this compound stock solution at -20°C or -80°C.[1][10] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[1][10]
Q5: I see a precipitate in my cell culture media even after following the troubleshooting guide. What else could be the cause?
A5: If you have ruled out issues with your this compound solution, the precipitate could be due to other components in your cell culture medium.[3][4][5] This can include salts, proteins from serum, or other supplements, especially if the medium has undergone temperature fluctuations or evaporation.[4][5] It is also important to rule out microbial contamination, which can cause turbidity in the culture.[3]
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: ~475 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would need 4.75 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gently warm the tube at 37°C for 5-10 minutes and sonicate in a water bath until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Diagram: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Diagram: this compound Signaling Pathway Inhibition
Caption: this compound inhibits LPA1/3 receptor signaling pathways.
Diagram: Troubleshooting Logic for this compound Precipitation
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. xcessbio.com [xcessbio.com]
- 10. medchemexpress.com [medchemexpress.com]
potential off-target effects of Ki16425
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ki16425. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a competitive antagonist with high affinity for the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It displays significantly lower affinity for the LPA2 receptor and is reported to have no activity at LPA4, LPA5, and LPA6 receptors.[1]
Q2: I'm observing effects in my experiment that are inconsistent with LPA receptor antagonism. What could be the cause?
A2: While this compound is selective for LPA1 and LPA3 receptors, it is known to exhibit off-target effects that could explain anomalous results. These include:
-
Protean Agonism: this compound can act as a weak partial agonist, independently stimulating the p42/p44 MAPK (ERK1/2) pathway in the absence of LPA.[1][2]
-
Inhibition of NGF Signaling: this compound has been shown to inhibit Nerve Growth Factor (NGF)-induced signaling, specifically by reducing the phosphorylation of p42/p44 MAPK and subsequent neurite outgrowth in PC-12 cells.[1][2] This suggests a potential interaction with the TrkA receptor signaling pathway.
-
Effects on Other Signaling Pathways: this compound can inhibit the Hippo-YAP signaling pathway by blocking LPA-induced dephosphorylation of YAP and TAZ.[3] It has also been observed to blunt LPS-induced phosphorylation of PKCδ and p38 MAPK.[4]
Q3: Is there a comprehensive off-target screening panel available for this compound?
Q4: How can I differentiate between on-target LPA receptor antagonism and off-target effects in my experiments?
A4: To dissect the specific effects of this compound, consider the following experimental controls:
-
Use multiple LPA receptor antagonists: Compare the effects of this compound with other structurally and mechanistically different LPA receptor antagonists.
-
Utilize cell lines with varying LPA receptor expression: Employ cell lines that endogenously express different LPA receptor subtypes or use siRNA/shRNA to knock down specific LPA receptors.
-
Directly measure off-target pathway activation: Assay the phosphorylation status of key proteins in the suspected off-target pathways (e.g., p42/p44 MAPK, TrkA) in the presence and absence of this compound and the primary ligand (LPA or NGF).
Troubleshooting Guides
Issue 1: Unexpected Activation of p42/p44 MAPK (ERK1/2) Pathway
-
Symptom: Increased phosphorylation of p42/p44 MAPK observed upon treatment with this compound alone.
-
Potential Cause: This is likely due to the protean agonist activity of this compound at the LPA1 receptor.[1][2]
-
Troubleshooting Steps:
-
Confirm Protean Agonism: Perform a dose-response experiment with this compound alone and measure p42/p44 MAPK phosphorylation.
-
Control for LPA Contamination: Ensure that the cell culture medium is not contaminated with LPA from serum or other sources.
-
Use a Different Antagonist: Compare the results with another LPA receptor antagonist that is not known to have protean agonist properties.
-
Issue 2: Inhibition of a Cellular Process Believed to be Independent of LPA Signaling
-
Symptom: this compound inhibits a cellular response (e.g., neurite outgrowth, cell proliferation) even in a system where LPA signaling is thought to be minimal or absent.
-
Potential Cause: This could be due to the off-target inhibition of NGF signaling or other unknown pathways.[1][2]
-
Troubleshooting Steps:
-
Investigate NGF Pathway: If your experimental system involves NGF or other growth factors that signal through receptor tyrosine kinases, assess the effect of this compound on the phosphorylation of the receptor (e.g., TrkA) and downstream effectors like p42/p44 MAPK.
-
Broad Pathway Analysis: If the specific off-target is unknown, consider a broader analysis of key signaling pathways (e.g., using antibody arrays) to identify pathways affected by this compound.
-
Consult Selectivity Data: Although a comprehensive panel is unavailable, review the existing literature for any other reported off-target activities.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target/Effect | Activity | Species | Assay Type | Quantitative Value (Ki/IC50) | Reference |
| On-Target | |||||
| LPA1 Receptor | Antagonist | Human | Inositol Phosphate Production | 0.34 µM (Ki) | [10] |
| LPA2 Receptor | Antagonist | Human | Inositol Phosphate Production | 6.5 µM (Ki) | [10] |
| LPA3 Receptor | Antagonist | Human | Inositol Phosphate Production | 0.93 µM (Ki) | [10] |
| LPA1 Receptor | Antagonist | Human | GTPγS Binding | 0.25 µM (Ki) | [11] |
| LPA3 Receptor | Antagonist | Human | GTPγS Binding | 0.36 µM (Ki) | [11] |
| Off-Target | |||||
| p42/p44 MAPK | Protean Agonist | Rat (PC-12 cells) | Western Blot | Not Reported | [2] |
| NGF-induced p42/p44 MAPK Phosphorylation | Inhibitor | Rat (PC-12 cells) | Western Blot | Not Reported | [2] |
| NGF-induced Neurite Outgrowth | Inhibitor | Rat (PC-12 cells) | Microscopy | Not Reported | [2] |
| Hippo-YAP Pathway (LPA-induced YAP/TAZ dephosphorylation) | Inhibitor | Human (HEK293A cells) | Western Blot | Not Reported | [3] |
| LPS-induced PKCδ Phosphorylation | Inhibitor | Mouse (Liver cells) | Western Blot | Not Reported | [4] |
| LPS-induced p38 MAPK Phosphorylation | Inhibitor | Mouse (Liver cells) | Western Blot | Not Reported | [4] |
Experimental Protocols
Protocol 1: Assessing p42/p44 MAPK Phosphorylation by Western Blot
This protocol allows for the detection of changes in p42/p44 MAPK phosphorylation to investigate both protean agonism and inhibition of growth factor signaling.
Materials:
-
Cell line of interest (e.g., PC-12 for NGF studies)
-
Cell culture medium and supplements
-
This compound
-
LPA or NGF (as required)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204), Rabbit anti-total-p42/p44 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-24 hours prior to treatment.
-
Treat cells with this compound, LPA, NGF, or a combination at desired concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p42/p44 MAPK.
-
Protocol 2: LPA Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for LPA receptors.
Materials:
-
Cell membranes expressing the LPA receptor of interest
-
Radioligand (e.g., [3H]LPA)
-
This compound and other competing ligands
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the specific LPA receptor subtype.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound (or unlabeled LPA for saturation binding).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled LPA).
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the data and use non-linear regression to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: On-target antagonism of LPA signaling pathways by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Protean agonism of the lysophosphatidic acid receptor-1 with this compound reduces nerve growth factor-induced neurite outgrowth in pheochromocytoma 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
Ki16425 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of Ki16425, a selective antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid form and stock solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in DMSO. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Q3: What are the recommended solvents and solubility for this compound?
A3: this compound exhibits solubility in various organic solvents. The approximate solubilities are detailed in the table below. For aqueous solutions, it is sparingly soluble.
Q4: How stable is this compound in solid form and in solution?
A4: The stability of this compound depends on the storage conditions. As a solid, it is stable for at least four years when stored at -20°C.[3] Stock solutions in DMSO can be stored for up to one year at -80°C or for shorter periods at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
General Handling
-
Issue: Precipitation of this compound in stock solution over time.
-
Possible Cause: The solution may be supersaturated, or the solvent may have absorbed moisture.
-
Solution: Gently warm the solution and sonicate to redissolve the compound.[2] Ensure that anhydrous solvents are used and that the storage container is tightly sealed.
-
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Degradation of this compound due to improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot stock solutions to minimize freeze-thaw cycles. Always use freshly prepared working solutions for experiments. Verify the stability of the stock solution if it has been stored for an extended period.
-
In Vitro Assays
-
Issue: Lower than expected inhibition of LPA-induced cellular responses.
-
Possible Cause:
-
Incorrect concentration of this compound.
-
Degradation of this compound.
-
Presence of serum in the assay medium which contains LPA.
-
The cell line may express LPA receptors that are not inhibited by this compound (e.g., LPA2, LPA4, LPA5, LPA6).[1]
-
-
Solution:
-
Verify the concentration of the stock solution.
-
Use a fresh aliquot of the stock solution.
-
Perform assays in serum-free media or media with low serum content.
-
Characterize the LPA receptor expression profile of your cell line.
-
-
-
Issue: High background signal in control wells (no LPA stimulation).
-
Possible Cause: this compound may exhibit weak partial agonist activity at p42/p44 MAPK in some cell types.[1]
-
Solution: Lower the concentration of this compound used. Ensure that the vehicle control is properly assessed.
-
In Vivo Experiments
-
Issue: Lack of efficacy in animal models.
-
Possible Cause:
-
Poor bioavailability or rapid metabolism of this compound.[1]
-
Incorrect dosage or administration route.
-
Instability of the formulation.
-
-
Solution:
-
This compound is known to be a short-lived inhibitor.[1] Consider the timing of administration relative to the expected biological effect.
-
Optimize the dose and route of administration based on literature and preliminary studies.[4][5]
-
Prepare fresh formulations for each experiment and ensure the compound is fully dissolved.
-
-
Data Presentation
This compound Storage and Stability
| Form | Storage Temperature | Duration | Citations |
| Solid | -20°C | ≥ 4 years | [3] |
| Stock Solution (-80°C) | -80°C | 2 years | [2] |
| Stock Solution (-20°C) | -20°C | 1 year | [2] |
This compound Solubility
| Solvent | Solubility | Citations |
| DMSO | ~100 mM | [6] |
| 1 eq. NaOH | ~20 mM | [6] |
| DMF | 12 mg/mL | [3] |
| Ethanol | 10 mg/mL | [3] |
| Methyl Acetate | 20 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3] |
In Vivo Formulation Solubility
| Formulation | Solubility | Citations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.26 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.26 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.26 mM) | [2] |
Experimental Protocols
Cell Migration Assay (Boyden Chamber Assay)
This protocol provides a method to assess the effect of this compound on LPA-induced cell migration.
Materials:
-
24-well plate with cell culture inserts (e.g., Transwell® with 8 µm pore size)
-
Cells of interest (e.g., breast cancer cell line MDA-MB-231)
-
Serum-free cell culture medium
-
LPA (Lysophosphatidic acid)
-
This compound
-
Calcein-AM or other suitable fluorescent dye for cell quantification
-
Cell dissociation solution
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
Add 500 µL of serum-free medium containing LPA (chemoattractant, e.g., 10 µM) to the lower chamber of the 24-well plate.
-
In the control wells, add serum-free medium without LPA.
-
Pre-incubate the cell suspension with this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4-24 hours, depending on the cell type.
-
-
Quantification of Migration:
-
Carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Add 500 µL of Cell Dissociation Solution containing Calcein-AM to the lower chamber and incubate for 1 hour at 37°C.
-
Read the fluorescence at 485 nm excitation and 520 nm emission.
-
Troubleshooting:
-
Low cell migration:
-
Optimize LPA concentration and incubation time.
-
Ensure the pore size of the insert is appropriate for your cell type.
-
Check cell viability.
-
-
High background migration (in the absence of LPA):
-
Ensure cells were properly serum-starved.
-
The medium may contain other chemoattractants.
-
Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to LPA, with and without this compound.
Materials:
-
Cells expressing LPA1 or LPA3 receptors (e.g., HEK293 cells transiently transfected with the receptor)
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LPA
-
This compound
-
Fluorescence plate reader with injection capability
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions (e.g., Fluo-8 AM in assay buffer).
-
Remove the culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate for 45-60 minutes at 37°C.[8]
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add 100 µL of assay buffer containing this compound or vehicle to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject LPA solution (e.g., to a final concentration of 1 µM) and continue to measure fluorescence intensity over time (e.g., every second for 100 seconds).[8]
-
Troubleshooting:
-
No calcium response to LPA:
-
Confirm LPA receptor expression in your cells.
-
Check the viability of the cells.
-
Ensure the LPA solution is fresh and active.
-
-
High baseline fluorescence:
-
Incomplete removal of extracellular dye. Ensure proper washing.
-
Cells may be stressed. Handle cells gently.
-
MAPK (p42/p44) Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on LPA-induced phosphorylation of MAPK (Erk1/2).
Materials:
-
Cells of interest
-
Serum-free medium
-
LPA
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p44/42 MAPK (Erk1/2) and anti-total-p44/42 MAPK (Erk1/2)[9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency and serum-starve overnight.
-
Pre-treat cells with this compound or vehicle for 30-60 minutes.
-
Stimulate cells with LPA for 5-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody (anti-phospho-MAPK) overnight at 4°C.[9]
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-MAPK antibody as a loading control.
-
Troubleshooting:
-
Weak or no phospho-MAPK signal:
-
Optimize the LPA stimulation time.
-
Ensure that phosphatase inhibitors are included in the lysis buffer.
-
Check the quality of the primary antibody.
-
-
High background:
-
Increase the number of washes.
-
Optimize the antibody concentrations.
-
Ensure the blocking step is sufficient.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. interchim.fr [interchim.fr]
- 8. abcam.co.jp [abcam.co.jp]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Troubleshooting Ki16425 Inactivity in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the lysophosphatidic acid (LPA) receptor antagonist, Ki16425, in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is showing no effect in my cell-based assay. What are the possible reasons?
Several factors could contribute to the apparent inactivity of this compound in your experiments. Here's a checklist of potential issues and solutions:
-
Compound Integrity and Storage:
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions can be stored at -80°C for up to a year or at -20°C for one month.[1] Frequent freeze-thaw cycles should be avoided by aliquoting stock solutions.
-
Age of the Compound: While stable for years when stored correctly as a powder, improper storage can lead to degradation. If in doubt, using a fresh vial of the compound is recommended. The stability of the solid form is reported to be at least 4 years at -20°C.[2]
-
-
Solubility and Solution Preparation:
-
Incorrect Solvent: this compound is soluble in DMSO (up to 100 mM) and 1eq. NaOH (up to 20 mM).[3] Ensure you are using an appropriate solvent. For cell culture experiments, DMSO is the most common choice.
-
Poor Dissolution: The compound may not have fully dissolved. To aid dissolution, you can try rapid stirring, sonication, or gentle warming in a water bath (45-60°C).[4]
-
Degraded Solvent: DMSO is hygroscopic (absorbs moisture from the air). Using old or improperly stored DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO to prepare your stock solution.
-
-
Experimental Design and Execution:
-
Inappropriate Concentration: The effective concentration of this compound is cell-type and assay-dependent. A typical starting concentration for in vitro experiments is between 1 µM and 10 µM.[2][5] You may need to perform a dose-response curve to determine the optimal concentration for your specific experiment.
-
Insufficient Pre-incubation Time: For antagonist activity, pre-incubating the cells with this compound before adding the LPA agonist is crucial. A pre-incubation time of 30 minutes to 1.5 hours is often used.[5]
-
Cell Line Specificity: this compound is a selective antagonist for LPA receptors LPA1 and LPA3, with much lower potency for LPA2.[1] If your cell line predominantly expresses LPA2 or other LPA receptor subtypes (LPA4, LPA5, LPA6), this compound may show little to no effect.[1] It is essential to verify the LPA receptor expression profile of your cell line. For instance, this compound effectively inhibits LPA-induced Ca2+ response in THP-1 and 3T3 cells but has a marginal effect in PC-12 and HL-60 cells.[1]
-
Presence of High Serum Concentrations: Serum contains high levels of LPA. If your experiment is conducted in the presence of high serum concentrations, the exogenous LPA may outcompete this compound for receptor binding, masking its inhibitory effect. Consider reducing the serum concentration or using a serum-free medium during the experiment. This compound has been shown to partially inhibit the ability of serum to repress YAP/TAZ phosphorylation, particularly at low serum concentrations (0.2%).[5]
-
Q2: I'm not seeing the expected inhibition in my in vivo experiment. Why might this be?
In vivo experiments introduce additional complexities. Here are some factors to consider:
-
Pharmacokinetics: this compound has been reported to be a short-lived inhibitor in vivo. For example, in a neuropathic pain model, administration 30 minutes before LPA injection showed complete blockage, but administration 90 minutes prior did not.[1][6] The timing of administration relative to the experimental endpoint is critical.
-
Poor Bioavailability: One study indicated that systemically administered this compound has poor brain penetration, suggesting its effects may be primarily peripheral in some contexts.[7] The route of administration and the target tissue should be carefully considered.
-
Dosage: The effective dose can vary between animal models. A commonly used dose is 30 mg/kg via intraperitoneal (i.p.) injection.[1][6] Dose-response studies may be necessary to determine the optimal dosage for your specific model.
Q3: How can I be sure that the this compound I purchased is active?
-
Check the Certificate of Analysis (CoA): Reputable suppliers provide a CoA with each batch of the compound.[1][2][4] This document should include information on the compound's purity (typically ≥98%), appearance, and solubility.[3][4]
-
Perform a Positive Control Experiment: Test the activity of your this compound in a well-characterized system where its effects are known. For example, you can use a cell line known to express LPA1 and/or LPA3 and measure the inhibition of an LPA-induced response, such as calcium mobilization or cell migration.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and troubleshooting.
Table 1: Inhibitory Constants (Ki) of this compound for LPA Receptors
| Receptor Subtype | Cell Line | Ki (µM) | Reference |
| LPA1 | RH7777 cells | 0.34 | [1] |
| LPA2 | RH7777 cells | 6.5 | [1] |
| LPA3 | RH7777 cells | 0.93 | [1] |
Table 2: IC50 Values of this compound in Functional Assays
| Assay | Cell Line | IC50 (µM) | Reference |
| Inhibition of LPA-induced intracellular calcium influx | Rat hepatic stellate cells | 0.16 | |
| Antagonist activity at LPA1 (intracellular calcium mobilization) | chem1 cells | 0.046 | [1] |
| Antagonist activity at LPA1 (calcium flux) | Chem-1 cells expressing human LPA1 | 0.060 (for Debio 0719, the R-stereoisomer of this compound) | [9] |
| Antagonist activity at LPA3 (calcium flux) | Chem-1 cells expressing human LPA3 | 0.660 (for Debio 0719, the R-stereoisomer of this compound) | [9] |
Experimental Protocols
A general protocol for an in vitro cell migration assay to test the efficacy of this compound is provided below.
Protocol: LPA-Induced Cell Migration Assay (Boyden Chamber)
-
Cell Culture: Culture your cells of interest (e.g., a cancer cell line known to express LPA1/3) in their recommended growth medium.
-
Cell Starvation: Prior to the assay, starve the cells in a serum-free medium for 12-24 hours. This reduces basal migration and sensitizes the cells to LPA.
-
Preparation of this compound: Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM). Further dilute the stock solution in a serum-free medium to the desired working concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Pre-incubation with this compound: Resuspend the starved cells in the serum-free medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). Incubate the cells for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add serum-free medium containing LPA (e.g., 100 nM) to the lower wells of the Boyden chamber.
-
Add the pre-incubated cell suspension to the upper chamber (the insert with a porous membrane).
-
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a duration appropriate for your cell type to allow for migration (typically 4-24 hours).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the LPA-only control and the vehicle control. A significant reduction in cell migration in the presence of this compound indicates its inhibitory activity.
Visualizations
Signaling Pathway of LPA and Inhibition by this compound
Caption: LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting this compound Inactivity
Caption: A logical workflow for troubleshooting this compound inactivity in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Ki16425 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Ki16425 dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors, LPA1 and LPA3.[1][2][3] It has significantly weaker activity against the LPA2 receptor.[3] Its mechanism of action is competitive inhibition, meaning it directly competes with LPA for binding to these receptors, thereby blocking downstream signaling.[1][4]
Q2: What are the key signaling pathways affected by this compound?
This compound blocks LPA-induced activation of G protein-coupled receptors, which can trigger multiple downstream signaling cascades. These include the Gαq/11-PLC-Ca2+ mobilization pathway, the Gαi/o-Ras-MAPK pathway, and the Gα12/13-Rho pathway, which are involved in cell proliferation, migration, and survival.[1][2][4]
Q3: What is the recommended starting concentration range for a this compound dose-response experiment?
The optimal concentration range for this compound can vary significantly depending on the cell type and the specific LPA receptor subtypes they express.[1][3] Based on reported IC50 and Ki values, a starting range of 0.01 µM to 10 µM is generally recommended. It is crucial to perform a preliminary dose-ranging experiment to determine the optimal concentrations for your specific cell system.
Q4: How should I prepare and store this compound stock solutions to avoid precipitation?
This compound is a hydrophobic molecule with limited aqueous solubility. To avoid precipitation, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-polar solvent like dimethyl sulfoxide (DMSO).[5] Store this stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium and mix thoroughly to ensure complete dissolution. Avoid repeated freeze-thaw cycles of the stock solution.
Q5: I am observing high variability between replicate wells in my dose-response assay. What could be the cause?
High variability can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and uniform seeding density across all wells.
-
Edge effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS.
-
Incomplete compound dissolution: Ensure this compound is fully dissolved in the media before adding it to the cells.
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.
-
Mycoplasma contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.[6]
Data Presentation
Table 1: Reported IC50 and Ki Values for this compound
| Cell Line/System | Assay Type | Target Receptor(s) | IC50 / Ki Value | Reference |
| RH7777 cells expressing LPA1 | Inositol Phosphate Production | LPA1 | Ki = 0.34 µM | [4] |
| RH7777 cells expressing LPA2 | Inositol Phosphate Production | LPA2 | Ki = 6.5 µM | [4] |
| RH7777 cells expressing LPA3 | Inositol Phosphate Production | LPA3 | Ki = 0.93 µM | [4] |
| THP-1 cells | Ca2+ Mobilization | Endogenous LPA Receptors | - | [3][4] |
| Swiss 3T3 fibroblasts | Ca2+ Mobilization | Endogenous LPA Receptors | - | [3][4] |
| A431 cells | Ca2+ Mobilization | Endogenous LPA Receptors | - | [3] |
Experimental Protocols
Detailed Protocol for this compound Dose-Response Curve using a Calcium Mobilization Assay
This protocol outlines the steps for determining the inhibitory effect of this compound on LPA-induced intracellular calcium mobilization.
Materials:
-
Cells expressing LPA1 or LPA3 receptors (e.g., HEK293, CHO, or a relevant cancer cell line)
-
This compound (prepared as a 10 mM stock in DMSO)
-
Lysophosphatidic Acid (LPA) (e.g., 18:1 Oleoyl-LPA)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Pre-incubation:
-
Prepare a series of this compound dilutions in HBSS at 2X the final desired concentrations. A typical concentration range would be from 20 µM down to 0.02 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
After the dye-loading incubation, wash the cells twice with HBSS.
-
Add 50 µL of the 2X this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
LPA Stimulation and Data Acquisition:
-
Prepare a 2X solution of LPA in HBSS. The concentration should be the EC80 (the concentration that gives 80% of the maximal response), which should be determined from a prior LPA dose-response experiment.
-
Place the plate in the fluorescence plate reader and set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for at least 2 minutes).
-
Establish a stable baseline reading for 15-30 seconds.
-
Using the instrument's injector, add 50 µL of the 2X LPA solution to each well.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: LPA Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Dose-Response Assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in media | - Exceeding aqueous solubility limit.- "Solvent shock" from rapid dilution of DMSO stock.- Interaction with media components. | - Ensure the final DMSO concentration is low (typically <0.5%).- Add the this compound stock solution to pre-warmed media while vortexing.- Perform a solubility test in your specific cell culture medium. |
| No or weak inhibitory effect | - Low expression of LPA1/LPA3 receptors in the cell line.- this compound concentration is too low.- Degraded this compound stock solution.- LPA concentration is too high (saturating). | - Confirm LPA receptor expression using qPCR or Western blot.- Increase the concentration range of this compound.- Prepare a fresh stock solution of this compound.- Use an EC50 or EC80 concentration of LPA for stimulation. |
| High background signal or "bell-shaped" dose-response curve | - Off-target effects at high this compound concentrations.- Compound autofluorescence. | - Lower the maximum concentration of this compound tested.- Run a control plate with this compound but without LPA to check for agonist activity or autofluorescence. |
| Inconsistent IC50 values between experiments | - Variation in cell density or passage number.- Inconsistent incubation times.- Different batches of reagents (e.g., serum, LPA). | - Maintain consistent cell culture practices.- Standardize all incubation times.- Qualify new batches of critical reagents. |
| Cell death observed at high this compound concentrations | - Cytotoxicity of the compound or the solvent (DMSO). | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel to determine the cytotoxic concentration range.- Ensure the final DMSO concentration is non-toxic to your cells. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Academy [procellsystem.com]
Technical Support Center: Overcoming Poor Bioavailability of Ki16425 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the LPA1/3 receptor antagonist, Ki16425, in in vivo experiments and encountering challenges related to its bioavailability and efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent or lower-than-expected efficacy of this compound in our in vivo model despite using previously published doses. What could be the issue?
A1: Inconsistent or low efficacy in vivo is often linked to the poor pharmacokinetic properties of this compound. The compound is known to be a "short-lived inhibitor," meaning it is cleared from the system relatively quickly.[1] Furthermore, its bioavailability can be influenced by the formulation and route of administration. Intraperitoneal (IP) administration is common, but absorption and distribution can still be variable.[2][3] A pharmacokinetic study of your specific formulation and animal model is recommended to determine the plasma concentration and half-life.
Q2: What is the recommended route of administration for this compound in mice?
A2: The most commonly reported route of administration for this compound in mice is intraperitoneal (IP) injection.[2][3] Doses typically range from 20 to 30 mg/kg.[1] Oral administration is generally not recommended due to presumed low oral bioavailability, a common challenge with compounds of this type.
Q3: Is there an improved version of this compound with better bioavailability?
A3: Yes, this compound is a racemic mixture. The R-stereoisomer, known as Debio 0719, has been shown to be a more potent LPA1 antagonist. Pharmacokinetic studies have been conducted on Debio 0719, demonstrating its plasma concentration over time after both oral and intravenous administration. This data can serve as a useful benchmark when troubleshooting the bioavailability of the racemic this compound.
Q4: Has this compound been successfully formulated to improve its in vivo performance?
A4: While many studies use a simple formulation of this compound in a vehicle like 5% DMSO in PBS for intraperitoneal injection, there is a clear opportunity to improve its bioavailability through advanced formulation strategies.[2] These can include nanoparticle or liposomal formulations, which are known to enhance the solubility and in vivo stability of poorly soluble drugs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or no observable in vivo efficacy despite promising in vitro activity. | Insufficient drug exposure at the target site due to poor bioavailability and rapid clearance. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Determine key PK parameters (Cmax, Tmax, AUC) with your current formulation to quantify drug exposure. 2. Increase Dosing Frequency: Given that this compound is a short-lived inhibitor, consider administering the compound more frequently to maintain therapeutic concentrations.[1] 3. Explore Alternative Formulations: See the "Strategies to Enhance Bioavailability" section below. |
| Inconsistent results between different batches of in vivo experiments. | Variability in the formulation preparation or animal-to-animal variation in absorption. | 1. Standardize Formulation Protocol: Ensure a consistent and reproducible method for preparing the this compound formulation for each experiment. 2. Increase Animal Numbers: A larger sample size can help to mitigate the effects of individual animal variability. 3. Refine Injection Technique: Ensure consistent intraperitoneal injection placement to maximize absorption. |
| Precipitation of this compound in the formulation upon standing. | Poor solubility of this compound in aqueous-based vehicles. | 1. Optimize Vehicle Composition: Experiment with different co-solvents (e.g., PEG300, corn oil) and surfactants (e.g., Tween 80) to improve solubility. 2. Prepare Fresh Formulations: Prepare the dosing solution immediately before administration to minimize the risk of precipitation. 3. Consider Advanced Formulations: Lipid-based or nanoparticle formulations can encapsulate the compound and prevent precipitation. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Debio 0719 (R-stereoisomer of this compound) in Male CD-1 Mice
| Parameter | Oral (50 mg/kg) | Intravenous (5 mg/kg) |
| Cmax (Maximum Plasma Concentration) | 3.5 µM | 5.6 µM |
| Tmax (Time to Maximum Concentration) | 15 minutes | 5 minutes |
| t1/2 (Half-life) | 0.98 hours | 0.49 hours |
This data highlights the rapid absorption and clearance of a compound structurally very similar to this compound, supporting the observation that this compound is a short-lived inhibitor.
Experimental Protocols
Protocol for Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution (e.g., for a 20 mg/kg dose):
-
Weigh the required amount of this compound. For a 25g mouse, this would be 0.5 mg.
-
Prepare a stock solution of this compound in DMSO. Due to solubility limitations, a common approach is to first dissolve this compound in a small volume of DMSO.
-
Prepare a 5% DMSO in PBS vehicle.
-
For a final injection volume of 100 µL, dissolve 0.5 mg of this compound in 5 µL of DMSO, and then add 95 µL of sterile PBS. Vortex briefly to ensure complete dissolution.
-
Note: Always prepare the dosing solution fresh before each experiment to avoid precipitation.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site (lower right abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid is drawn back, confirming you have not entered the bladder or intestines.
-
Inject the this compound solution slowly and smoothly.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
General Protocol for a Pilot Pharmacokinetic Study
-
Animal Dosing:
-
Administer this compound to a cohort of mice (n=3-5 per time point) via the desired route (e.g., IP at 20 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound competitively antagonizes LPA1 and LPA3 receptors.
Experimental Workflow for Addressing Bioavailability Issues
Caption: A stepwise approach to troubleshooting this compound bioavailability.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor this compound in vivo results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic blockade of LPA1/3 lysophosphatidic acid receptors by this compound modulates the effects of ethanol on the brain and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ki16425 Inhibition of LPA Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ki16425 as an inhibitor of lysophosphatidic acid (LPA) signaling.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting LPA signaling?
Failure to observe inhibition of LPA signaling by this compound can stem from several factors, ranging from experimental setup to the inherent biological complexity of the LPA signaling pathway. This guide will walk you through potential reasons and troubleshooting steps.
Q2: What is the mechanism of action for this compound?
This compound is a competitive antagonist of the lysophosphatidic acid receptors LPA1 and LPA3.[1][2][3] It has a moderate effect on LPA2 and does not show activity at LPA4, LPA5, and LPA6.[1][4] By binding to these receptors, this compound blocks the downstream signaling cascades initiated by LPA.
Q3: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
-
Storage: Store the solid compound at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Prepare stock solutions in DMSO.[1][4] Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] For short-term storage, stock solutions can be kept at -20°C for up to one month.[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[1]
Troubleshooting Guide
If you are not observing the expected inhibitory effect of this compound on LPA signaling, consider the following troubleshooting steps:
Reagent Quality and Preparation
-
Purity of this compound: Ensure the purity of your this compound compound. Impurities can lead to off-target effects or reduced potency. Always obtain compounds from a reputable supplier and refer to the certificate of analysis.
-
Solubility Issues: this compound is soluble in DMSO.[1][4] Ensure that the compound is fully dissolved. If precipitation is observed in your stock solution or media, this will significantly lower the effective concentration.
-
Freshness of LPA: LPA solutions can degrade over time. Prepare fresh LPA solutions for each experiment to ensure consistent activity.
Experimental Design and Protocol
-
Concentration of this compound: The effective concentration of this compound is cell-type and assay-dependent. A concentration that is too low will not be sufficient to compete with LPA for receptor binding. Conversely, excessively high concentrations may lead to off-target effects or cytotoxicity. Refer to the table below for reported IC50 and Ki values in various systems.
-
Incubation Time: The pre-incubation time with this compound before LPA stimulation is crucial. As a competitive antagonist, this compound needs sufficient time to occupy the LPA receptors. In vivo studies have shown that this compound can be a short-lived inhibitor, with its effects diminishing significantly 90 minutes after administration.[4]
-
LPA Concentration: The concentration of LPA used to stimulate the cells is a critical factor. In a competitive inhibition scenario, a high concentration of the agonist (LPA) will require a higher concentration of the antagonist (this compound) to achieve inhibition. Consider performing a dose-response curve for both LPA and this compound to determine the optimal concentrations for your specific experimental system.
-
Cell Type and Receptor Expression: this compound has varying affinities for different LPA receptors.[1] The expression profile of LPA receptors (LPA1, LPA2, LPA3, etc.) in your cell line will significantly impact the inhibitor's effectiveness. For instance, this compound has a much lower affinity for LPA2 compared to LPA1 and LPA3.[1][4] If your cell type predominantly signals through LPA2, you may observe weaker inhibition. Some cell lines, like PC-12 and HL-60, have shown only a marginal response to this compound.[1][4]
-
Protean Agonism: In some cellular contexts, this compound has been reported to act as a weak partial agonist, stimulating p42/p44 MAPK activation on its own.[1][4] This could mask its inhibitory effects or lead to unexpected downstream signaling.
Assay-Specific Considerations
-
Serum in Media: Serum contains LPA and other growth factors that can activate LPA receptors.[5] Performing experiments in serum-free or low-serum conditions can help to reduce background signaling and enhance the observed effect of this compound. Research has shown that this compound may not prevent G-protein activation after serum stimulation in pancreatic ductal adenocarcinoma cells, even at high concentrations.[5]
-
Downstream Readout: The choice of downstream signaling readout is important. This compound has been shown to inhibit LPA-induced calcium mobilization, p42/p44 MAPK activation, DNA synthesis, and cell migration.[1][4] Ensure that your chosen assay is a robust and direct measure of the LPA signaling pathway you are investigating.
Data Presentation
Table 1: Reported Potency of this compound
| Parameter | Receptor | Cell Line/System | Value (µM) | Reference |
| Ki | LPA1 | RH7777 cells | 0.34 | [1] |
| LPA2 | RH7777 cells | 6.5 | [1] | |
| LPA3 | RH7777 cells | 0.93 | [1] | |
| LPA1 | GTPγS binding assay | 0.25 | ||
| LPA3 | GTPγS binding assay | 0.36 | ||
| IC50 | LPA1 | Human chem1 cells (Calcium mobilization) | 0.046 | [1] |
| LPA1 | Rat hepatic stellate cells (Calcium influx) | 0.16 | [1] | |
| LPA-induced cell migration | Various cancer cell lines | ~10 | [6] |
Experimental Protocols
General Protocol for In Vitro Inhibition of LPA Signaling
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The following day, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours. This step helps to reduce basal signaling.
-
This compound Pre-incubation: Prepare a working solution of this compound in a serum-free medium. Add the this compound solution to the cells at the desired final concentration. Incubate for 30-60 minutes.
-
LPA Stimulation: Prepare a working solution of LPA in a serum-free medium. Add the LPA solution to the cells at the desired final concentration. The incubation time for LPA stimulation will depend on the downstream readout being measured (e.g., a few minutes for calcium flux, 10-30 minutes for protein phosphorylation, several hours for gene expression or migration).
-
Assay: Perform the desired assay to measure the downstream effects of LPA signaling (e.g., Western blot for p-ERK, calcium imaging, migration assay).
Visualizations
Caption: LPA signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
ensuring complete dissolution of Ki16425 for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ki16425. Below are troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and successful dissolution of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the lysophosphatidic acid (LPA) receptors, LPA1 and LPA3.[1][2] It functions by competitively inhibiting the binding of LPA to these receptors, thereby blocking downstream signaling pathways.[2] Key pathways inhibited by this compound include the p42/p44 mitogen-activated protein kinase (MAPK) pathway and the Hippo-YAP pathway.[1][3] It has been shown to inhibit LPA-induced responses such as calcium mobilization, DNA synthesis, and cell migration.[2][3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits good solubility in organic solvents like DMSO and ethanol but is insoluble in water.[3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[3] For detailed solubility information, please refer to the table below.
Q3: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What are the common causes?
A3: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a frequent issue. Several factors can contribute to this:
-
Solvent Shock: This is the most common cause. It occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, causing the compound to crash out of solution.[4]
-
High Final Concentration: The intended final concentration of this compound in your medium may exceed its solubility limit in that specific aqueous environment.[4]
-
Media Components: Interactions with salts, proteins, and other components in your culture medium can reduce the solubility of the compound.[4][5]
-
pH and Temperature: The pH of your medium (typically 7.2-7.4) and temperature fluctuations can affect compound solubility.[4][6][7]
-
Media Evaporation: Over time, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation.[6][8]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[4] Always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO but without this compound, to account for any effects of the solvent itself.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes |
| DMSO | ~100 - 200 mM | ~94 - 95 mg/mL | Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.[3] |
| Ethanol | ~198 mM | 94 mg/mL | --- |
| 1eq. NaOH | 20 mM | 9.5 mg/mL | --- |
| Water | Insoluble | Insoluble | --- |
Molecular Weight of this compound: 474.96 g/mol [3]
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Equilibrate: Allow the vial of powdered this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the vial for 10-15 seconds. If necessary, gently warm the solution to 37°C or sonicate briefly to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol describes the critical steps for diluting the DMSO stock solution into your aqueous cell culture medium to prevent precipitation.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C.[5] This can help increase the solubility of the compound.
-
Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, consider making an intermediate dilution of your stock in pre-warmed serum-free media.
-
Dropwise Addition: The most critical step is to add the stock solution (or intermediate dilution) to the pre-warmed complete medium very slowly, in a dropwise manner, while gently swirling or vortexing the tube.[4][5] This gradual addition helps prevent solvent shock.
-
Final Mix: Once the stock solution is added, cap the tube and invert it several times to ensure the working solution is homogeneous. Use the freshly prepared solution immediately.
Troubleshooting Guide: Precipitate Formation
If you observe precipitation during or after the preparation of your working solution, follow these steps:
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding stock to media. | Solvent Shock: The compound is rapidly coming out of solution due to the abrupt change in solvent polarity.[4] | 1. Re-make the working solution using the dropwise addition method described in Protocol 2. 2. Ensure the media is pre-warmed to 37°C. 3. Try making an intermediate dilution in serum-free media before the final dilution into complete media. |
| High Final Concentration: The desired concentration exceeds the solubility limit of this compound in the aqueous medium.[4] | 1. Reduce the final concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific media conditions. | |
| Precipitate forms over time in the incubator. | Instability or Saturation: The compound may be unstable in the culture conditions or is at a concentration near its solubility limit.[4] | 1. Reduce the final concentration. 2. Check for media evaporation, which would increase the compound's effective concentration. Ensure proper incubator humidification.[6] |
| pH Shift: Metabolic activity of cells can alter the pH of the medium, affecting solubility.[7] | 1. Verify that the pH of your medium is within the optimal range (7.2-7.4). 2. Ensure proper CO2 levels in the incubator. |
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Precipitation
Caption: Logical steps for troubleshooting this compound precipitation.
This compound Inhibition of the LPA Signaling Pathway
Caption: this compound blocks LPA from binding to its receptors (LPA1/3).
References
- 1. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
appropriate vehicle control for in vivo Ki16425 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the LPA1/3 receptor antagonist, Ki16425, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vivo this compound studies?
A1: The most commonly reported vehicle for in vivo administration of this compound is a solution of Dimethyl Sulfoxide (DMSO) diluted in Phosphate-Buffered Saline (PBS) or saline. A typical concentration is 5% DMSO in PBS.[1][2] It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent itself.[3]
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is soluble in DMSO up to 100 mM.[4] For in vivo use, a stock solution in DMSO can be prepared and then diluted with PBS to the final desired concentration.[5] For example, to prepare a 5 mg/ml solution for subcutaneous injection, this compound can first be dissolved in DMSO at 100 mg/ml and then diluted in PBS.[5] It is recommended to warm the solution at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[6]
Q3: What are the typical dosage and administration routes for this compound in mice?
A3: The dosage and administration route can vary depending on the animal model and research question. Intraperitoneal (i.p.) injection is a common route of administration.[1][7][8] Dosages ranging from 15 mg/kg to 30 mg/kg have been reported in various studies.[2][7] For example, a dose of 20 mg/kg has been used to study its effects on inflammation and sepsis.[1] In some protocols, daily subcutaneous (s.c.) injections of 20 mg/kg have also been utilized.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[4] It acts as a competitive, potent, and reversible antagonist.[7] By blocking these receptors, this compound inhibits downstream signaling pathways involved in various cellular processes, including cell proliferation, migration, and inflammation.[1][7] It has been shown to attenuate LPS-induced inflammatory signaling by reducing the association of LPA1 with the LPS co-receptor CD14.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | Limited aqueous solubility of this compound. | - Ensure the final DMSO concentration in the vehicle is sufficient to maintain solubility (e.g., 5%).- Prepare fresh solutions for each experiment.- Warm the solution gently (37°C) or use sonication to aid dissolution.[6] |
| Inconsistent or lack of in vivo efficacy. | - Poor bioavailability: this compound has a short half-life in vivo.[7][9][10]- Incorrect dosage or administration route. - Degradation of the compound. | - Consider the timing of administration relative to the experimental endpoint. For example, administration 30 minutes before an LPA challenge has been shown to be effective, whereas 90 minutes prior was not.[7]- Optimize the dosage and administration route based on pilot studies.- Store the compound and its solutions properly to prevent degradation. Stock solutions can be stored at -80°C for up to a year.[7] |
| Observed toxicity or adverse effects in the vehicle control group. | DMSO can exhibit toxicity at higher concentrations.[3][11] | - Use the lowest effective concentration of DMSO in your vehicle. Studies suggest keeping the final concentration below 1% to minimize toxicity.[3]- Include an untreated control group in addition to the vehicle control to assess solvent-specific effects.[3] |
| Variability between experimental animals. | Differences in metabolism, age, or health status of the animals. | - Use age- and weight-matched animals.- Ensure consistent housing and handling conditions.- Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation: Dissolve this compound powder in 100% DMSO to create a stock solution (e.g., 100 mg/ml).[5]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile PBS to the desired final concentration. For a 20 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 5 mg/mL. To achieve a final DMSO concentration of 5%, the stock solution would be diluted 1:20 in PBS.
-
Administration: Administer the prepared solution to the mice via intraperitoneal injection.
In Vivo Sepsis Model Protocol
This protocol is adapted from a study investigating the effect of this compound on LPS-induced inflammation.[1]
-
Animals: Male C57BL/6 mice.
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Treatment:
-
Sample Collection: After 4 hours, collect peritoneal lavage fluids, liver, and kidney tissues for analysis of inflammatory markers, protein oxidation, and apoptosis.[1]
-
Survival Study: For mortality studies, administer a lethal dose of LPS (15 mg/kg body weight) and monitor survival for up to 72 hours.[1]
Data Presentation
In Vitro Ki Values of this compound for LPA Receptors
| Receptor Subtype | Ki (µM) | Cell Line | Assay | Reference |
| LPA1 | 0.34 | RH7777 | Inositol phosphate response | [12] |
| LPA2 | 6.5 | RH7777 | Inositol phosphate response | [12] |
| LPA3 | 0.93 | RH7777 | Inositol phosphate response | [12] |
| LPA1 | 0.25 | HEK293T | GTPγS binding | [4] |
| LPA3 | 0.36 | HEK293T | GTPγS binding | [4] |
Reported In Vivo Dosages and Administration Routes of this compound
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Mouse (C57BL/6) | 20 mg/kg | Intraperitoneal (i.p.) | Sepsis and Inflammation | [1] |
| Mouse (ddY-strain) | 30 mg/kg | Intraperitoneal (i.p.) | Neuropathic Pain | [7] |
| Mouse | 30 mg/kg/day | Intraperitoneal (i.p.) | T cell Lymphoma | [8] |
| Mouse (db/db) | Not specified | Not specified | Diabetic Nephropathy | [13] |
| Mouse (EAE model) | 15 or 30 mg/kg/day | Intraperitoneal (i.p.) | Autoimmune Encephalomyelitis | [2] |
| Mouse (Xenograft) | 20 mg/kg/day | Subcutaneous (s.c.) | Renal Cell Carcinoma | [5] |
| Rat (Wistar) | 20 mg/kg | Intraperitoneal (i.p.) | Alcohol-related behaviors | [14] |
Visualizations
Caption: Simplified LPA1/3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Autotaxin-Lysophosphatidic Acid Signaling Axis Mediates Tumorigenesis and Development of Acquired Resistance to Sunitinib in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. Systemic blockade of LPA1/3 lysophosphatidic acid receptors by this compound modulates the effects of ethanol on the brain and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Ki16425 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results encountered during experiments involving the LPA receptor antagonist, Ki16425.
I. Troubleshooting Guides
This section addresses specific unexpected outcomes in a question-and-answer format, providing potential explanations and experimental steps to diagnose the issue.
Q1: Why am I observing a decrease in cell viability or an increase in apoptosis after this compound treatment, even though it's expected to be a pro-survival pathway antagonist?
Possible Explanations:
-
Cell-Type Specific Effects: The role of LPA signaling in cell survival is highly context-dependent. In some cell types, such as human spermatozoa, sustained LPA receptor signaling is crucial for viability. Inhibition of LPAR1 and LPAR3 by this compound can disrupt this essential signaling, leading to decreased viability and apoptosis.[1]
-
Induction of Apoptotic Pathways: In certain cancer cell lines, like T-cell lymphoma, this compound has been shown to induce apoptosis by upregulating pro-apoptotic proteins such as p53, Bax, and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl2.[2]
-
Off-Target Effects at High Concentrations: At concentrations significantly above the Ki for its primary targets, this compound might engage other cellular targets, leading to cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Recommended Experiments:
-
Dose-Response Viability Assay:
-
Protocol: Plate cells at a desired density. Treat with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for various time points (e.g., 24, 48, 72 hours). Assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain.
-
Expected Outcome: This will determine the cytotoxic concentration range for your specific cell line.
-
-
Apoptosis Marker Analysis:
-
Protocol: Treat cells with the concentration of this compound that induced viability loss. Lyse the cells and perform a Western blot to probe for cleaved caspase-3, PARP cleavage, Bax, and Bcl-2 levels. Alternatively, use flow cytometry with Annexin V and propidium iodide staining.
-
Expected Outcome: An increase in pro-apoptotic markers will confirm that the observed cell death is due to apoptosis.
-
Q2: I am seeing a weak activation of a downstream signaling pathway (e.g., MAPK/ERK) with this compound treatment alone, without any LPA stimulation. Isn't it supposed to be an antagonist?
Possible Explanations:
-
Protean Agonism: this compound has been reported to act as a protean agonist.[3] This means that while it antagonizes the effects of a full agonist like LPA, it can have a low level of intrinsic agonist activity on its own, particularly on the p42/p44 MAPK pathway.[3][4]
-
Inverse Agonism: In some systems, this compound has been suggested to act as an inverse agonist, inhibiting the basal activity of LPA receptors.[5][6] This could lead to complex downstream effects that might be misinterpreted as weak activation, depending on the specific signaling readout and the basal state of the cells.
-
GPCR Crosstalk: LPA receptors can interact with other GPCR signaling pathways.[7] this compound might be modulating the activity of another receptor that influences the pathway you are studying.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pathway activation.
Recommended Experiments:
-
MAPK/ERK Phosphorylation Assay:
-
Protocol: Serum-starve cells to reduce basal signaling. Treat with this compound (e.g., 1 µM, 10 µM) for short time points (e.g., 5, 15, 30 minutes). As a positive control, stimulate with LPA or another known MAPK activator. Lyse the cells and perform a Western blot for phosphorylated and total ERK1/2.
-
Expected Outcome: This will confirm if this compound alone is inducing phosphorylation of ERK.
-
-
Competitive Antagonism Assay:
-
Protocol: Pre-treat serum-starved cells with varying concentrations of this compound for 30 minutes to 1 hour. Then, stimulate with a fixed, effective concentration of LPA. Measure the downstream response (e.g., ERK phosphorylation, calcium mobilization).
-
Expected Outcome: You should observe a dose-dependent inhibition of the LPA-induced signal by this compound, confirming its antagonist activity.
-
Q3: My in vivo experiment with this compound showed a worsening of the disease phenotype, which is contrary to the expected therapeutic effect. What could be the reason?
Possible Explanations:
-
Complex Role of LPA Receptors in Disease: The function of LPA receptors can be highly pleiotropic and context-dependent in different disease models. For example, in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, treatment with this compound was found to deteriorate motor disability and increase spinal demyelination.[5][8] This was associated with an overproduction of reactive oxygen species and increased infiltration of inflammatory cells.[5]
-
Pharmacokinetics and Dosing: The timing and dose of this compound administration are critical. It has a relatively short half-life in vivo.[3] Inadequate dosing or timing might lead to incomplete target engagement or even paradoxical effects.
-
Model-Specific Effects: The specific animal model used can have a unique LPA signaling profile that may not be fully understood.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo results.
Recommended Experiments:
-
Dose-Escalation Study:
-
Protocol: Administer a range of this compound doses to different cohorts of animals in your disease model. Monitor the primary and secondary endpoints of the disease.
-
Expected Outcome: This will help determine if the negative effect is dose-dependent and if there is a therapeutic window.
-
-
Pharmacokinetic Analysis:
-
Protocol: Administer a single dose of this compound to a cohort of animals. Collect blood samples at various time points and measure the concentration of this compound in the plasma.
-
Expected Outcome: This will provide information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in your model, helping to optimize the dosing regimen.
-
II. Frequently Asked Questions (FAQs)
-
What are the primary targets of this compound?
-
This compound is a selective antagonist for the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It has weaker antagonist activity at the LPA2 receptor and no significant activity at LPA4, LPA5, or LPA6.[3]
-
-
What are the recommended working concentrations for this compound?
-
How should I prepare and store this compound?
-
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mg/ml).[9][10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. Store the stock solution at -20°C or -80°C.[3] It is stable for at least 4 years when stored at -20°C as a solid.[10]
-
-
Could this compound be affecting signaling pathways other than LPA receptors?
-
While this compound is selective for LPA1 and LPA3, at higher concentrations, off-target effects are possible. It has been shown to inhibit lysophosphatidylserine (LPS)-induced calcium signaling in some cell types, suggesting potential interactions with other GPCRs or signaling components.[11]
-
III. Quantitative Data Summary
Table 1: this compound Receptor Binding Affinities (Ki) and Inhibitory Concentrations (IC50)
| Receptor | Assay Type | Cell Line | Ki (µM) | IC50 (µM) | Reference |
| LPA1 | Inositol Phosphate Production | RH7777 | 0.34 | - | [3] |
| LPA2 | Inositol Phosphate Production | RH7777 | 6.5 | - | [3] |
| LPA3 | Inositol Phosphate Production | RH7777 | 0.93 | - | [3] |
| LPA1 | GTPγS Binding | - | 0.25 | - | [9][12] |
| LPA3 | GTPγS Binding | - | 0.36 | - | [9][12] |
| LPA1 | Calcium Mobilization | chem1 cells | - | 0.046 | [3] |
| LPA1 | Calcium Influx | Rat Hepatic Stellate Cells | - | 0.16 | [3] |
IV. Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is used to measure the ability of this compound to inhibit LPA-induced intracellular calcium release, a common downstream event of LPA receptor activation.
Materials:
-
Cells expressing LPA receptors (e.g., HEK293, A431, or a cell line relevant to your research)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
LPA
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
This compound Pre-treatment: Add HBSS containing the desired concentrations of this compound (and a vehicle control) to the wells. Incubate for 20-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in the microplate reader and set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye.
-
Establish a stable baseline reading for each well.
-
Inject a solution of LPA to achieve the desired final concentration and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each well and normalize it to the baseline. Plot the response as a function of LPA concentration in the presence and absence of different this compound concentrations.
Protocol 2: In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO in PBS, or a mixture of DMSO, PEG300, and Tween 80 in saline)
-
Mice
-
Sterile syringes and needles
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, prepare the this compound solution in the chosen vehicle. Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.
-
The final concentration should be calculated based on the desired dose (e.g., in mg/kg) and the average weight of the mice, with a typical injection volume of 100-200 µL.
-
-
Animal Handling: Handle the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection:
-
Gently restrain the mouse.
-
Perform an intraperitoneal (i.p.) injection into the lower abdominal quadrant, being careful to avoid the internal organs.
-
-
Monitoring: Monitor the animals for any adverse reactions following the injection.
-
Experimental Timeline: The timing of this compound administration relative to the disease induction or measurement of endpoints is critical and should be determined based on the experimental design and the known short half-life of the compound.[3]
V. Signaling Pathway and Workflow Diagrams
Caption: Simplified LPA receptor signaling pathways and the points of inhibition by this compound.
References
- 1. Lysophosphatidic Acid Signalling Regulates Human Sperm Viability via the Phosphoinositide 3-Kinase/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Control of Gαq signaling dynamics and GPCR cross-talk by GRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Lysophosphatidylserine induces calcium signaling through this compound/VPC32183-sensitive GPCR in bone marrow-derived mast cells and in C6 glioma and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Ki16425 for Murine In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of Ki16425 in mouse models. Content is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosing frequency for this compound in mice?
The optimal dosing frequency for this compound in mice is highly dependent on the experimental design and the biological question being investigated. Due to its short half-life, the dosing schedule should be carefully considered.
-
Single-Dose Studies: For acute experiments, a single intraperitoneal (i.p.) injection is often sufficient. The timing of this injection relative to the experimental stimulus is critical. For instance, in a study on neuropathic pain, this compound was administered 30 minutes prior to the stimulus, as its effect was significantly diminished 90 minutes post-injection.[1]
-
Multiple-Dose/Chronic Studies: For longer-term studies, daily administration is a common approach. In a tumor model, this compound was administered daily via i.p. injection from day 2 to day 11 post-tumor transplantation.[2] In another study investigating experimental autoimmune encephalomyelitis, daily i.p. doses of 15 or 30 mg/kg were given from the onset of symptoms until the end of the experiment.[3]
Q2: What is the half-life of this compound in mice?
While a precise pharmacokinetic half-life value is not extensively reported in the literature, empirical evidence strongly suggests that this compound is a short-lived inhibitor in vivo.[1] One study demonstrated that a 30 mg/kg i.p. dose of this compound effectively blocked lysophosphatidic acid (LPA)-induced neuropathic pain-like behaviors when administered 30 minutes prior to LPA injection, but not when given 90 minutes before.[1] This indicates a rapid clearance and a short duration of action.
Q3: What is the mechanism of action of this compound?
This compound is a selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3. It functions by competitively binding to these receptors, thereby preventing the binding of endogenous LPA and inhibiting downstream signaling pathways. It has a significantly lower affinity for the LPA2 receptor.[4]
Troubleshooting Guide
Issue: Poor Solubility of this compound for In Vivo Preparation
A common challenge when working with this compound is its limited solubility in aqueous solutions.
Solution:
-
Primary Solubilization: Initially dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[3]
-
Vehicle Preparation: For intraperitoneal injections, the DMSO stock solution should be diluted in a suitable aqueous vehicle. A commonly used vehicle is phosphate-buffered saline (PBS) or saline. A final concentration of 5% DMSO in PBS is often used.[3][5]
-
Alternative Formulations: If solubility issues persist, consider alternative vehicle formulations. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO in 90% (20% SBE-β-CD in Saline).[6]
-
Sonication and Heating: To aid dissolution, gentle heating and/or sonication can be applied after preparing the solution.[6]
Issue: Lack of In Vivo Efficacy
If this compound does not produce the expected biological effect in your mouse model, consider the following:
Troubleshooting Steps:
-
Timing of Administration: Given its short half-life, the time between this compound administration and the experimental challenge is critical. Ensure the compound is administered shortly before the expected biological event (e.g., 30 minutes prior).[1]
-
Dose and Route of Administration: Verify that the dose and route of administration are appropriate for your model. The most common route is intraperitoneal injection, with doses typically ranging from 15 to 30 mg/kg.[2][3][5]
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed effects are not due to the vehicle itself.
-
Compound Integrity: Confirm the purity and stability of your this compound stock.
Quantitative Data Summary
| Parameter | Value | Reference |
| Receptor Selectivity | Antagonist for LPA1 and LPA3 | |
| Ki Values (Human) | LPA1: 0.34 µM, LPA2: 6.5 µM, LPA3: 0.93 µM | [4] |
| Typical Dosing Range (Mice) | 15 - 30 mg/kg | [2][3][5] |
| Common Administration Route | Intraperitoneal (i.p.) | [2][3][5] |
| Inferred Half-Life | Short-lived (effects diminish between 30-90 min) | [1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final dosing solution of 3 mg/mL for a 30 mg/kg dose in a 20g mouse (0.2 mL injection volume), a 60 mg/mL stock in DMSO can be prepared.
-
Vehicle Preparation: Prepare a sterile solution of 5% DMSO in phosphate-buffered saline (PBS).[3][5]
-
Final Dosing Solution: On the day of injection, dilute the this compound stock solution with the 5% DMSO/PBS vehicle to the desired final concentration. Ensure thorough mixing.
-
Administration: Administer the prepared solution to mice via intraperitoneal injection.
Visualizations
Caption: LPA1/3 Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound in Mice.
References
- 1. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
avoiding Ki16425 precipitation in culture medium
Welcome to the Technical Support Center for Ki16425. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3.[1][2][3] It functions by competitively inhibiting the binding of LPA to these receptors, thereby blocking downstream signaling pathways.[1] Its inhibitory activity is significantly lower for the LPA2 receptor.[1][3] This selectivity makes this compound a valuable tool for studying the specific roles of LPA1 and LPA3 in various biological processes.[1]
Q2: What are the common causes of this compound precipitation in cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media is a frequent challenge due to its hydrophobic nature.[4][5] The primary causes include:
-
Low Aqueous Solubility: this compound is inherently insoluble in water.[3]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause the compound to "crash out" of solution as it is abruptly transferred to a non-ideal solvent environment.[5]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of the compound.[6]
-
pH of the Medium: The pH of the culture medium can influence the charge and, consequently, the solubility of this compound.[5]
Q3: What is the recommended solvent for preparing a this compound stock solution?
The recommended solvent for preparing a this compound stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] this compound is readily soluble in DMSO at high concentrations.[2][3]
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To minimize cytotoxic effects on most cell lines, the final concentration of DMSO in the cell culture medium should be kept at or below 0.1%.[7] While some cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4][6]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step protocol to minimize and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate Observed Immediately After Diluting this compound Stock Solution into Culture Medium.
Cause: This is typically due to "solvent shock," where the hydrophobic compound rapidly aggregates upon contact with the aqueous medium.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual reduction in solvent polarity helps to keep the compound in solution.[7]
-
Pre-warm the Medium: Always add the this compound stock solution to culture medium that has been pre-warmed to 37°C. Adding it to cold medium can induce precipitation.[6][7]
-
Proper Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion of the compound.[4] Never add the aqueous medium directly to the concentrated DMSO stock. [7]
-
Lower Stock Concentration: If precipitation persists, try preparing a lower concentration stock solution of this compound in DMSO (e.g., 1-10 mM).
Problem: Precipitate Forms Over Time During Incubation.
Cause: The final concentration of this compound in the medium may be at the edge of its solubility limit, or the compound may be unstable under the culture conditions.
Solutions:
-
Optimize Final Concentration: Perform a dose-response experiment to identify the highest concentration of this compound that remains soluble and elicits the desired biological effect.
-
Inclusion of Serum: If your experimental design allows, the presence of serum in the culture medium can aid in solubilizing hydrophobic compounds through protein binding.[5]
-
Use of Bovine Serum Albumin (BSA): For serum-free conditions, the addition of fatty acid-free BSA can help to increase the solubility of lipid-like molecules.[8] It is recommended to test different BSA concentrations to find the optimal condition for your experiment.
-
pH Stability: Ensure your culture medium is adequately buffered to maintain a stable pH throughout the experiment, as pH shifts can affect compound solubility.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Concentration: Prepare a stock solution at a concentration of 10-50 mM.
-
Dissolution:
-
Add the appropriate amount of this compound powder to the DMSO in a sterile, light-protected tube.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can aid this process.
-
Visually inspect the solution against a light source to confirm that no undissolved particles remain.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Protocol 2: Diluting this compound into Culture Medium (Serial Dilution Method)
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1 mM intermediate solution.
-
To do this, add 1 µL of the 10 mM stock to 9 µL of pre-warmed medium and mix gently.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed culture medium. For the example above, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to achieve a final concentration of 10 µM.
-
Add the intermediate solution dropwise while gently vortexing or swirling the final medium.
-
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your culture medium is at or below 0.1%.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | Up to 100 mM | [2] |
| Ethanol | 94 mg/mL | [3] |
| Water | Insoluble | [3] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [9] |
Table 2: Inhibitory Constants (Ki) of this compound for LPA Receptors
| Receptor | Ki (µM) | Cell Line | Reference |
| LPA1 | 0.34 | RH7777 cells | [3] |
| LPA2 | 6.5 | RH7777 cells | [3] |
| LPA3 | 0.93 | RH7777 cells | [3] |
Table 3: Recommended Final Concentrations for Cell Culture Experiments
| Parameter | Recommended Value | Reference |
| Final DMSO Concentration | ≤ 0.1% (v/v) | [7] |
| This compound Working Concentration | 1 - 10 µM (cell type dependent) | [10] |
Visualizations
Caption: Inhibition of LPA1/3 signaling by this compound.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Ki16425 and Other Lysophosphatidic Acid (LPA) Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the complex roles of lysophosphatidic acid (LPA) signaling in health and disease. This guide offers an objective comparison of Ki16425, a widely used LPA receptor antagonist, with other key alternatives, supported by experimental data to inform compound selection.
Lysophosphatidic acid, a bioactive phospholipid, exerts its diverse biological effects by activating a family of at least six G protein-coupled receptors (LPA1–6). These signaling pathways are integral to numerous cellular functions, including proliferation, migration, and cytoskeletal reorganization. Consequently, dysregulation of LPA signaling is implicated in the pathophysiology of fibrosis, cancer, and inflammatory disorders, making LPA receptors significant targets for therapeutic intervention.
This compound is a competitive antagonist with a well-documented preference for the LPA1 and LPA3 receptors over the LPA2 receptor, and it shows no significant activity at LPA4, LPA5, or LPA6.[1][2] This profile has established this compound as a valuable tool for investigating LPA1/3-mediated processes. However, the development of antagonists with greater selectivity for individual LPA receptor subtypes has provided researchers with more precise tools to dissect these pathways.
Quantitative Comparison of Antagonist Potency and Selectivity
The efficacy and selectivity of an antagonist are paramount for interpreting experimental outcomes. The following table summarizes the inhibitory potencies (IC50 or K_i_ values) of this compound alongside other notable LPA receptor antagonists. These values, derived from various in vitro assays, highlight the distinct pharmacological profiles of each compound. It is crucial to recognize that absolute values may vary with the specific assay conditions and cell systems employed.
| Antagonist | Primary Target(s) | LPA1 Potency | LPA2 Potency | LPA3 Potency | Other Targets |
| This compound | LPA1 / LPA3 | K_i_: 0.34 µM[2] | K_i_: 6.5 µM[2] | K_i_: 0.93 µM[2] | Inactive at LPA4, LPA5, LPA6[2] |
| DGPP 8:0 | LPA1 / LPA3 | Potent Antagonist[3] | Ineffective[3] | Potent Antagonist[3] | NA |
| AM095 | LPA1 | IC50: 23-25 nM (Ca²⁺ flux)[4] | >100-fold selective vs LPA1[5] | >100-fold selective vs LPA1[5] | NA |
| BMS-986020 | LPA1 | K_b_: 6.9 nM[6] | High Selectivity | High Selectivity | Off-target inhibition of BSEP, MRP4, MDR3[7] |
| SAR100842 | LPA1 | Potent & Selective[8] | High Selectivity | High Selectivity | NA |
| H2L5186303 | LPA2 | IC50: 27.35 µM[9] | IC50: 8.9 nM[9] | IC50: 1.23 µM[9] | NA |
| UCM-14216 | LPA2 | Inactive[2][9] | IC50: 1.9 µM; K_D: 1.3 nM[2][9] | Inactive[2][9] | Inactive at LPA4, LPA5, LPA6[2][9] |
| BrP-LPA (anti) | Pan-Antagonist | K_i_: 752 nM[7] | K_i_: 241 nM[7] | K_i_: 623 nM[7] | Antagonist at LPA4, LPA5; also an Autotaxin inhibitor[10] |
Potency values (IC50, K_i_, K_b_) are inversely related to potency; a lower value indicates a more potent compound. "NA" indicates data not available.
Visualizing LPA Signaling and Experimental Design
Understanding the mechanism of antagonist action within the broader signaling cascade is essential. The diagrams below illustrate the canonical LPA signaling pathway and a standard workflow for characterizing antagonist activity.
Experimental Protocols
The following are generalized protocols for key experiments cited in the characterization of LPA receptor antagonists. Researchers should optimize these protocols for their specific experimental systems.
GTPγS Binding Assay
This functional assay quantifies G protein activation downstream of receptor engagement. Antagonists are assessed by their ability to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[3]
-
Membrane Preparation: Cells overexpressing the LPA receptor of interest are harvested, homogenized in a cold buffer (e.g., Tris-HCl, MgCl₂, EGTA), and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Assay Procedure: In a 96-well plate, membrane aliquots are incubated with varying concentrations of the antagonist compound, a fixed concentration of GDP (e.g., 10 µM), and [³⁵S]GTPγS (e.g., 0.1 nM) in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).
-
Stimulation: The reaction is initiated by adding a fixed concentration of LPA (agonist) and incubated, typically for 30-60 minutes at 30°C.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Filters are washed multiple times with ice-cold wash buffer.
-
Detection: Radioactivity retained on the dried filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated, and IC50 values are determined by non-linear regression analysis of the concentration-inhibition curves.
Calcium Mobilization Assay
This assay measures an antagonist's ability to block LPA-induced release of intracellular calcium, a hallmark of Gq-coupled LPA receptor activation.[9]
-
Cell Seeding: Cells engineered to express the target LPA receptor are seeded in black-walled, clear-bottom 96-well plates and grown to near confluence.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for 30-60 minutes at 37°C.
-
Antagonist Incubation: After washing to remove extracellular dye, cells are incubated with various concentrations of the antagonist compound for 15-30 minutes.
-
Signal Detection: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader. A baseline fluorescence reading is established before the automated addition of an EC80 concentration of LPA.
-
Data Analysis: The change in fluorescence intensity upon LPA addition is recorded over time. The antagonist's effect is quantified by comparing the peak fluorescence response in its presence to the response with LPA alone. IC50 values are calculated from the resulting dose-response curves.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the antagonist's binding affinity (K_i_).
-
Membrane Preparation: As described for the GTPγS binding assay.
-
Assay Setup: In each well, membranes are incubated with a fixed concentration of a radiolabeled LPA receptor ligand (e.g., [³H]LPA) and a range of concentrations of the unlabeled antagonist compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration and Washing: The reaction is terminated by rapid filtration, and filters are washed to separate bound from free radioligand.
-
Quantification and Analysis: Radioactivity on the filters is counted. Non-specific binding is determined using a saturating concentration of unlabeled LPA. IC50 values are derived from the competition curves and converted to K_i_ values using the Cheng-Prusoff equation.[11]
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Activity Lysophosphatidic Acid Receptor Pan-Antagonist/Autotaxin Inhibitor Reduces Breast Cancer Cell Migration In vitro and Causes Tumor Regression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LPA1 Receptor Antagonists: Ki16425 versus AM095
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used lysophosphatidic acid receptor 1 (LPA1) antagonists: Ki16425 and AM095. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), including LPA1. The LPA1 receptor is implicated in a variety of physiological and pathological processes, making it a key target for drug discovery. This compound and AM095 are two small molecule inhibitors widely used to probe LPA1 function and for the development of therapeutics. This guide offers an objective comparison of their performance based on available experimental data.
Quantitative Performance Data
The following tables summarize the reported binding affinities and functional potencies of this compound and AM095 for LPA receptors. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Inhibitor Potency (Ki) at LPA Receptors
| Compound | LPA1 Ki (µM) | LPA2 Ki (µM) | LPA3 Ki (µM) | Cell Line | Assay |
| This compound | 0.34[1] | 6.5[1] | 0.93[1] | RH7777 | Inositol Phosphate Production |
| AM095 | Not explicitly reported as Ki | Not reported | Not reported | - | - |
Table 2: Functional Inhibition (IC50) of LPA1
| Compound | Assay | Species | Cell Line | IC50 (µM) |
| This compound | Calcium Influx | Human | THP-1 | ~0.17 |
| DNA Synthesis | Mouse | Swiss 3T3 | Not specified | |
| AM095 | GTPγS Binding | Human | CHO (recombinant) | 0.98[2][3][4] |
| GTPγS Binding | Mouse | CHO (recombinant) | 0.73[2][3][4] | |
| Calcium Flux | Human | CHO (recombinant) | 0.025[5] | |
| Calcium Flux | Mouse | CHO (recombinant) | 0.023[5] | |
| Chemotaxis | Human | A2058 melanoma | 0.233[3] | |
| Chemotaxis | Mouse | CHO (overexpressing) | 0.778[3] |
Selectivity Profile
This compound is a selective antagonist for LPA1 and LPA3 receptors over LPA2.[1][6][7] It has been shown to inhibit LPA1 and LPA3-mediated responses with significantly higher potency than for LPA2.[1][6][7]
AM095 is described as a potent and selective LPA1 receptor antagonist.[2][3][5] The available data primarily focuses on its high efficacy against LPA1 with less information on its activity at other LPA receptor subtypes.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups, the following diagrams are provided.
Caption: LPA1 Receptor Signaling Pathway and points of inhibition.
Caption: Generalized workflows for key functional assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard laboratory practices and the available literature.
GTPγS Binding Assay
This assay measures the activation of G proteins by agonist-stimulated GPCRs. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the LPA1 receptor (e.g., CHO or RH7777 cells).
-
Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: Membranes are incubated with a fixed concentration of LPA, [³⁵S]GTPγS, and varying concentrations of the antagonist (this compound or AM095).
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting. The IC50 value is calculated from the concentration-response curve of the inhibitor.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration, a downstream event of Gq-coupled GPCR activation.
-
Cell Culture and Dye Loading: Adherent or suspension cells (e.g., CHO or THP-1) are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or AM095.
-
LPA Stimulation: An EC80 concentration of LPA is added to stimulate the LPA1 receptor.
-
Signal Detection: Changes in intracellular calcium levels are monitored using a fluorescence plate reader. The IC50 value is determined by the concentration of the antagonist that causes a 50% reduction in the LPA-induced calcium signal.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.
-
Chamber Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used.
-
Cell Seeding: Cells (e.g., A2058 melanoma cells) are placed in the upper chamber in a serum-free medium. The test inhibitor is also added to the upper chamber.
-
Chemoattractant: LPA is placed in the lower chamber to create a chemotactic gradient.
-
Incubation: The chamber is incubated for a period to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells are removed from the top of the membrane, and the migrated cells on the bottom are fixed, stained, and counted. The IC50 value represents the inhibitor concentration that reduces cell migration by 50%.
Conclusion
Both this compound and AM095 are valuable tools for studying LPA1 signaling.
-
This compound is a well-characterized antagonist with a known selectivity profile, demonstrating potent inhibition of both LPA1 and LPA3. This makes it a suitable tool for studies where the roles of both receptors are being investigated or where LPA2 activity is to be avoided.
-
AM095 is reported as a highly potent and selective LPA1 antagonist, with particularly low IC50 values in calcium flux assays.[5] Its selectivity for LPA1 makes it an excellent choice for studies aiming to specifically dissect the functions of this receptor subtype.
The choice between this compound and AM095 will ultimately depend on the specific experimental goals, the required level of selectivity, and the biological system under investigation. Researchers should carefully consider the data presented in this guide to make an informed decision.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. AM095 - MedChem Express [bioscience.co.uk]
- 6. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Ki16425 Efficacy: A Comparative Guide to Genetic Knockdown of LPA1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the LPA1 antagonist, Ki16425: genetic knockdown of the LPA1 receptor and pharmacological inhibition. By presenting side-by-side data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to rigorously assess the specificity and efficacy of this compound in their experimental models.
Unveiling the Role of LPA1: Pharmacological vs. Genetic Approaches
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, with the LPA1 receptor playing a crucial role in diverse cellular processes, including cell migration, proliferation, and survival.[1][2] Dysregulation of the LPA/LPA1 signaling axis has been implicated in various pathologies, making it an attractive target for therapeutic intervention.[3][4]
This compound is a widely used small molecule antagonist of the LPA1 and LPA3 receptors.[5][6] While it is a valuable tool for probing LPA1 function, validating that its observed effects are indeed mediated through LPA1 inhibition is critical. The gold-standard approach for such validation is to compare the outcomes of pharmacological inhibition with this compound to those of genetic knockdown of the LPA1 receptor itself. If the effects of this compound are truly on-target, they should be mimicked by the specific removal of the LPA1 receptor.
This guide explores the experimental data and methodologies that underpin this validation strategy.
Quantitative Comparison: this compound vs. LPA1 siRNA
The following tables summarize quantitative data from various studies, comparing the inhibitory effects of this compound and LPA1 siRNA on key cellular processes mediated by LPA1 signaling.
Table 1: Inhibition of Cancer Cell Migration
| Cell Line | Assay | Treatment | Concentration/ Target | % Inhibition of Migration (relative to control) | Reference |
| Panc-1 (Pancreatic Cancer) | Transwell Migration | This compound | 3 µM | ~60% | [7] |
| Panc-1 (Pancreatic Cancer) | Transwell Migration | LPA1 siRNA | Not Specified | ~70% | [7] |
| ME180 (Cervical Carcinoma) | Wound Healing | This compound | 1 µM | Significant suppression | [1] |
| ME180 (Cervical Carcinoma) | Wound Healing | GPR87 siRNA (also targets LPA1) | Not Specified | Significant reduction | [1] |
| 4T1 (Breast Cancer) | Transwell Migration | This compound | 10 µM | Not Specified (significant inhibition) | |
| 4T1 (Breast Cancer) | Transwell Migration | LPA1 siRNA | Not Specified | ~60% | |
| SH-SY5Y (Neuroblastoma) | Transwell Migration | This compound | 10 µM | Not Specified (significant inhibition) | [8] |
| SH-SY5Y (Neuroblastoma) | Transwell Migration | LPA1 siRNA | Not Specified | Promoted migration (context-dependent) | [8] |
Table 2: Effects on Downstream Signaling and Other Cellular Processes
| Cell Line/Model | Endpoint | Treatment | Concentration/ Target | Observed Effect | Reference |
| Fibroblasts (MRC-5, HLF-a) | B7-H3 Protein Expression | This compound | 10 µM | Significant reduction | [2] |
| Fibroblasts (MRC-5, HLF-a) | B7-H3 Protein Expression | LPA1 siRNA | 50 nM | >50% reduction | [2] |
| A549 (Lung Cancer) | IFNB1 mRNA levels (ZIKV-infected) | This compound | Not Specified | Enhanced expression | [4] |
| A549 (Lung Cancer) | IFNB1 mRNA levels (ZIKV-infected) | LPA1 siRNA | Not Specified | Enhanced expression | [4] |
| Mouse Model of Sepsis | Inflammatory Cytokine Signaling | This compound | Not Specified | Reduced signaling | [3] |
| Mouse Model of Sepsis | Inflammatory Cytokine Signaling | LPA1 Knockout | N/A | Reduced signaling | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and adapt these protocols for their specific needs.
siRNA-Mediated Knockdown of LPA1
This protocol describes a general procedure for transiently knocking down LPA1 expression in cultured cells using small interfering RNA (siRNA).
Materials:
-
LPA1-specific siRNA and non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 20-50 nM of LPA1 siRNA or control siRNA into Opti-MEM™ medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the cell type and experimental requirements.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the efficiency of LPA1 knockdown at the mRNA level using RT-qPCR and at the protein level using Western blotting.
-
Western Blotting for LPA1 Protein Expression
This protocol outlines the steps for validating the knockdown of LPA1 protein expression.
Materials:
-
RIP A lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LPA1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against LPA1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the LPA1 signal to the loading control to determine the percentage of knockdown.
Cell Migration Assay (Transwell/Boyden Chamber)
This protocol describes a common method for assessing cell migration in response to LPA.
Materials:
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant like LPA or serum)
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
Procedure:
-
Cell Preparation: Culture cells to be assayed. Prior to the assay, serum-starve the cells for 12-24 hours.
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add complete medium containing the chemoattractant (e.g., 1 µM LPA).
-
In the upper chamber of each insert, add the serum-starved cells suspended in serum-free medium. For pharmacological inhibition, pre-incubate the cells with this compound (e.g., 1-10 µM) before adding them to the insert. For genetic knockdown experiments, use cells previously transfected with LPA1 siRNA or control siRNA.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Cell Removal and Staining:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted and the absorbance measured to quantify migration.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound effects using LPA1 knockdown.
Conclusion
The validation of a pharmacological inhibitor's on-target effects is a cornerstone of rigorous drug development and basic research. This guide demonstrates that comparing the cellular and molecular consequences of this compound treatment with those of LPA1 genetic knockdown provides a robust framework for confirming the specificity of this antagonist. While this compound is a potent tool, the data underscores the importance of employing genetic approaches to substantiate its mechanism of action. By integrating the quantitative data, detailed protocols, and visual workflows presented here, researchers can confidently design and execute experiments to validate the effects of this compound and advance our understanding of LPA1 signaling in health and disease.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. novusbio.com [novusbio.com]
- 4. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPA1-Induced Migration Requires Nonmuscle Myosin II Light Chain Phosphorylation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of LPA‐LPAR1 pathway results in lung tumor growth inhibition by downregulating B7‐H3 expression in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Ki16425-Mediated Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments and alternative inhibitors for studies involving Ki16425, a widely used antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3. Understanding the nuances of this compound's activity and employing appropriate controls are critical for the accurate interpretation of experimental results. This document outlines key experimental protocols and presents a comparative analysis of this compound with other LPA receptor modulators.
Introduction to this compound
This compound is a competitive antagonist of the lysophosphatidic acid (LPA) receptors LPA1 and LPA3, with significantly lower potency towards the LPA2 receptor.[1] It is a valuable tool for investigating the roles of LPA1 and LPA3 in various physiological and pathological processes, including cell proliferation, migration, and fibrosis. However, like any pharmacological inhibitor, the use of this compound necessitates rigorous control experiments to ensure the observed effects are specifically due to the inhibition of its intended targets.
Comparative Analysis of LPA Receptor Antagonists
The selection of an appropriate LPA receptor antagonist depends on the specific research question and the expression profile of LPA receptors in the experimental system. The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and three alternative antagonists against LPA1, LPA2, and LPA3 receptors.
| Antagonist | LPA1 | LPA2 | LPA3 | Selectivity Profile | Key Features |
| This compound | Ki: 0.34 µM[1] | Ki: 6.5 µM[1] | Ki: 0.93 µM[1] | LPA1/LPA3 > LPA2 | Well-characterized, but shows some off-target effects.[1] |
| DGPP 8:0 | Ki: ~3 µM | No activity | IC50: 0.25 µM | LPA3 > LPA1 >> LPA2 | Preferentially inhibits LPA3 over LPA1.[2][3] |
| AM095 | IC50: 0.025 µM (human)[4] | - | - | Highly selective for LPA1 | Potent and selective LPA1 antagonist.[4][5] |
| ONO-7300243 | IC50: 0.16 µM | IC50: 8.6 µM | IC50: >10 µM | Highly selective for LPA1 | Orally active with in vivo efficacy.[3][6] |
Essential Control Experiments for this compound Studies
Negative Control Experiments
-
Vehicle Control: The most fundamental control is the use of the vehicle in which this compound is dissolved (e.g., DMSO). This accounts for any effects of the solvent on the experimental system.
-
Inactive Enantiomer/Analog: If available, using a structurally similar but biologically inactive analog of this compound can provide strong evidence for target-specific effects.
-
LPA Receptor Knockout/Knockdown Cells: The most definitive negative control involves using cells or tissues where the target receptors (LPA1 and/or LPA3) have been genetically ablated (knockout) or their expression is significantly reduced (knockdown). In such systems, this compound should not elicit the same biological response.
Positive Control Experiments
-
LPA Stimulation: To confirm that the LPA signaling pathway is active in the experimental system, cells should be stimulated with LPA, which is expected to induce a measurable response (e.g., calcium mobilization, cell migration).
-
Alternative Antagonists: As a positive control for pharmacological inhibition, using an alternative LPA1/3 antagonist with a different chemical structure, such as DGPP 8:0, can help confirm that the observed effect is due to the blockade of the target receptors and not a non-specific effect of this compound's chemical scaffold.
Off-Target Effect Controls
-
MAPK Pathway Activation: this compound has been reported to act as a weak protean agonist of the p42/p44 MAPK pathway.[1] Therefore, it is crucial to assess the phosphorylation status of ERK1/2 (p42/p44 MAPK) in the presence of this compound alone to determine if it has any baseline effects on this pathway in your specific cell type.
-
Counter-Screening: If feasible, screening this compound against a panel of other related GPCRs can help identify potential off-target interactions.
Signaling Pathways and Experimental Workflows
To visually represent the key concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound and other LPA receptor antagonists.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon LPA receptor activation.
Materials:
-
Cells expressing LPA receptors
-
Fura-2 AM or other calcium-sensitive dyes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
LPA
-
This compound and other antagonists
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (to prevent dye leakage)
-
Fluorescence plate reader or microscope
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (0.02%), and probenecid (1-2.5 mM) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS containing probenecid to remove extracellular dye.
-
Antagonist Pre-incubation: Add HBSS containing the desired concentration of this compound or other antagonists and incubate for 15-30 minutes. Include a vehicle control.
-
LPA Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement (excitation at ~340 nm and ~380 nm, emission at ~510 nm for Fura-2).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Inject LPA to achieve the desired final concentration and continue recording the fluorescence ratio for 5-10 minutes.
-
-
Data Analysis: The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration. Calculate the peak response and normalize it to the response seen with LPA alone.
GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to LPA receptors.
Materials:
-
Cell membranes expressing LPA receptors
-
[³⁵S]GTPγS (radioactive) or a fluorescent GTP analog
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP
-
LPA
-
This compound and other antagonists
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the LPA receptor of interest using standard cell fractionation techniques.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg of protein), GDP (1-10 µM), and the desired concentration of this compound or other antagonists in GTPγS binding buffer. Include a vehicle control.
-
Initiation of Reaction: Add a mixture of LPA and [³⁵S]GTPγS (or fluorescent analog) to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification:
-
For [³⁵S]GTPγS, place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
For fluorescent analogs, read the plate on a suitable fluorescence plate reader.
-
-
Data Analysis: Determine the amount of bound GTPγS in the presence and absence of the antagonist. Calculate the percent inhibition and determine the IC50 value.
Cell Migration (Scratch Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Materials:
-
Cells of interest
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200 or p10) or a specialized scratch tool
-
Culture medium with and without serum
-
LPA
-
This compound and other antagonists
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Serum Starvation: To minimize cell proliferation, serum-starve the cells for 12-24 hours before the assay.
-
Creating the Scratch:
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells and debris.
-
-
Treatment: Add fresh serum-free medium containing the vehicle, LPA, this compound, or a combination of LPA and the antagonist to the respective wells.
-
Imaging:
-
Immediately capture an image of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Compare the rate of migration in the presence of the antagonist to the control groups.
-
Western Blot for MAPK (ERK) Phosphorylation
This technique is used to determine the activation state of the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the vehicle, LPA, this compound, or a combination of LPA and the antagonist for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Calculate the ratio of phospho-ERK to total ERK for each sample and compare the levels of ERK activation across the different treatment groups.
By implementing these rigorous control experiments and detailed protocols, researchers can confidently elucidate the specific roles of LPA1 and LPA3 in their systems of interest and contribute to the development of novel therapeutics targeting these important receptors.
References
- 1. Scratch Wound Healing Assay [en.bio-protocol.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing migration assay (Scratch assay) [protocols.io]
- 4. hellobio.com [hellobio.com]
- 5. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LPA Receptor Antagonists: Ki16425 vs. DGPP 8:0
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used lysophosphatidic acid (LPA) receptor antagonists, Ki16425 and DGPP 8:0, in the context of LPA receptor subtype studies. The information presented herein is supported by experimental data to aid in the selection of the appropriate antagonist for specific research applications.
Introduction to LPA Receptor Antagonists
Lysophosphatidic acid is a bioactive phospholipid that exerts its pleiotropic effects through a family of G protein-coupled receptors (GPCRs), primarily LPA receptors 1 through 6 (LPA₁₋₆). These receptors are implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Consequently, selective antagonists of LPA receptors are invaluable tools for dissecting the roles of individual receptor subtypes and represent promising therapeutic agents.
This guide focuses on two such antagonists:
-
This compound: A potent, non-lipid antagonist for LPA₁, LPA₂, and LPA₃ receptors.
-
DGPP 8:0 (Dioctanoyl Glycerol Pyrophosphate): A lipid-based antagonist with selectivity for LPA₃ receptors.
Quantitative Comparison of Receptor Antagonist Performance
The inhibitory activities of this compound and DGPP 8:0 against LPA receptor subtypes have been characterized in various functional assays. The following tables summarize the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀) from the literature.
Table 1: Inhibitory Activity (Ki, μM) of this compound and DGPP 8:0 on LPA Receptors
| Antagonist | LPA₁ | LPA₂ | LPA₃ | Assay Method | Reference |
| This compound | 0.34 | 6.5 | 0.93 | Inositol Phosphate Assay | [1] |
| This compound | 0.25 | - | 0.36 | GTPγS Binding Assay | [2] |
| DGPP 8:0 | weak | inactive | potent | Calcium Mobilization | [3] |
Note: Specific Ki values for DGPP 8:0 are not as consistently reported as for this compound. Its activity is often described qualitatively as preferentially inhibiting LPA₃-induced actions.[4]
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀, μM) of this compound
| Receptor Subtype | IC₅₀ (μM) | Reference |
| LPA₁ | 0.34 | [5] |
| LPA₂ | 6.5 | [5] |
| LPA₃ | 0.93 | [5] |
Based on the available data, this compound exhibits a clear selectivity profile, with the highest potency for LPA₁ and LPA₃, and significantly lower potency for LPA₂.[4] In contrast, DGPP 8:0 is primarily recognized for its preferential antagonism of the LPA₃ receptor.[4]
Experimental Methodologies
The characterization of this compound and DGPP 8:0 has relied on several key in vitro functional assays. The following are detailed overviews of the general protocols employed in these studies.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to LPA receptors. In the presence of an agonist (LPA), the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G protein activation. Antagonists compete with LPA, thereby reducing [³⁵S]GTPγS binding.
Protocol Overview:
-
Membrane Preparation: Cell membranes expressing the LPA receptor subtype of interest are prepared from cultured cells through homogenization and centrifugation.
-
Assay Buffer: A buffer containing HEPES, MgCl₂, NaCl, and saponin is typically used.
-
Reaction Mixture: Membranes are incubated with [³⁵S]GTPγS, GDP, the test antagonist (this compound or DGPP 8:0) at various concentrations, and a fixed concentration of LPA.
-
Incubation: The reaction is carried out at 30°C for a defined period, typically 30-60 minutes.
-
Termination and Detection: The reaction is stopped by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [³⁵S]GTPγS, is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition of LPA-stimulated [³⁵S]GTPγS binding by the antagonist is used to calculate its Ki or IC₅₀ value.
Inositol Phosphate (IP) Accumulation Assay
LPA receptors, particularly LPA₁ and LPA₃, couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). This assay measures the accumulation of total inositol phosphates as a readout of receptor activation.
Protocol Overview:
-
Cell Culture and Labeling: Cells expressing the target LPA receptor subtype are cultured and labeled overnight with myo-[³H]inositol to incorporate it into cellular phosphoinositides.
-
Pre-incubation with LiCl: Cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Cells are then stimulated with LPA in the presence or absence of the antagonist (this compound or DGPP 8:0) for a specific duration.
-
Extraction: The reaction is terminated, and inositol phosphates are extracted from the cells, typically using a cold acid solution.
-
Purification and Quantification: The extracted inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography. The radioactivity of the eluted inositol phosphate fraction is measured by scintillation counting.
-
Data Analysis: The antagonist's ability to inhibit LPA-induced inositol phosphate accumulation is used to determine its potency.
Calcium Mobilization Assay
The IP₃ generated upon Gq/11 activation binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration can be measured using fluorescent Ca²⁺ indicators.
Protocol Overview:
-
Cell Seeding: Cells expressing the LPA receptor of interest are seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist for a short period.
-
Stimulation and Measurement: A baseline fluorescence reading is taken before the addition of LPA. Upon LPA stimulation, the change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The inhibition of the LPA-induced Ca²⁺ transient by the antagonist is analyzed to determine its IC₅₀ value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of LPA receptors and a generalized experimental workflow for antagonist characterization.
Caption: LPA Receptor Subtype Signaling Pathways.
Caption: General Experimental Workflow for LPA Antagonist Characterization.
Conclusion
Both this compound and DGPP 8:0 are valuable pharmacological tools for investigating the roles of LPA receptor subtypes.
-
This compound is a potent antagonist of LPA₁ and LPA₃ , with significantly lower activity at LPA₂. Its non-lipid nature and well-defined selectivity profile make it a versatile tool for studying LPA₁- and LPA₃-mediated signaling.
-
DGPP 8:0 is primarily a selective antagonist for LPA₃ . As a lipid-based antagonist, it may have different pharmacokinetic and off-target profiles compared to this compound.
The choice between these two antagonists will depend on the specific research question and the LPA receptor subtypes expressed in the experimental system. For studies aiming to broadly inhibit LPA₁ and LPA₃, this compound is a suitable choice. For investigations focused specifically on LPA₃, DGPP 8:0 offers greater selectivity. It is recommended to empirically determine the optimal concentration and to consider potential off-target effects for each compound in the chosen experimental model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. scripps.edu [scripps.edu]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ki16425 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the cellular target engagement of Ki16425, a selective antagonist of Lysophosphatidic Acid (LPA) receptors LPA1 and LPA3. We offer a comparative analysis of this compound with other LPA receptor antagonists, supported by experimental data and detailed protocols for key assays.
Introduction to this compound
This compound is a potent and selective antagonist of the LPA receptors LPA1 and LPA3, with significantly lower activity towards the LPA2 receptor.[1][2] It is widely used as a pharmacological tool to investigate the physiological and pathological roles of LPA signaling. Confirming that this compound is effectively engaging its intended targets within a cellular context is a critical step in ensuring the validity of experimental results. This guide outlines the primary methods for confirming this engagement.
Comparative Analysis of LPA Receptor Antagonists
This compound is often compared with other LPA receptor antagonists such as Dioctylglycerol pyrophosphate (DGPP 8:0) and Debio 0719. The following table summarizes their key characteristics and reported potency.
| Compound | Target(s) | Ki (μM) | IC50 (μM) | Reference(s) |
| This compound | LPA1, LPA3 > LPA2 | LPA1: 0.34, LPA3: 0.93, LPA2: 6.5 | LPA1: 0.046 - 0.13 | [3][4] |
| DGPP 8:0 | LPA3 > LPA1/LPA2 | Not specified | Not specified | [1][2] |
| Debio 0719 (R-stereoisomer of this compound) | LPA1, LPA3 | Not specified | LPA1: 0.06, LPA3: 0.66 | [3][5] |
Key Observation: Debio 0719, the R-stereoisomer of this compound, demonstrates approximately two-fold greater potency for LPA1 than the racemic mixture of this compound.[3] DGPP 8:0, in contrast, shows a preference for the LPA3 receptor.[1][2]
Signaling Pathway and Experimental Workflows
To understand how to confirm target engagement, it is essential to visualize the underlying signaling pathway and the experimental workflows used to measure the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting lysophosphatidic acid receptor type 1 with Debio 0719 inhibits spontaneous metastasis dissemination of breast cancer cells independently of cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ki16425 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the lysophosphatidic acid (LPA) signaling pathway: the use of the small molecule antagonist Ki16425 and gene silencing via small interfering RNA (siRNA). Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of results in drug development and cell signaling research.
Introduction to LPA Signaling and Interrogation Techniques
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on various cell types through its interaction with a family of G protein-coupled receptors, primarily the LPA receptors 1-6 (LPAR1-6). The LPA signaling cascade is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis.
This compound is a potent and selective antagonist of LPAR1 and LPAR3, with a lesser effect on LPAR2.[1][2][3][4] As a small molecule inhibitor, it offers a rapid and reversible means to probe the functional roles of these receptors.
siRNA-mediated gene silencing , in contrast, provides a highly specific method to transiently knock down the expression of target genes, in this case, LPAR1 and LPAR3, at the mRNA level. This approach is considered a gold standard for validating the on-target effects of pharmacological inhibitors.
Data Presentation: Comparative Effects of this compound and LPAR1/3 siRNA
The following table summarizes the expected outcomes of using this compound versus siRNA targeting LPAR1 and LPAR3 on key LPA-induced cellular responses. This data is synthesized from studies directly comparing these methodologies or from individual studies on each approach.[3][5]
| Cellular Response | LPA Stimulation | Effect of this compound | Effect of LPAR1/3 siRNA | Primary LPA Receptors Involved |
| Intracellular Calcium Mobilization | Increase | Inhibition | Inhibition | LPAR1, LPAR3[1][6] |
| Cell Proliferation | Increase | Inhibition | Inhibition | LPAR1 |
| Cell Migration | Increase | Inhibition | Inhibition | LPAR1, LPAR3[2][3][7][8][9] |
| MAPK (ERK) Activation | Increase | Inhibition | Inhibition | LPAR1 |
| B7-H3 Expression | Increase | Inhibition | Inhibition | LPAR1 |
Experimental Protocols
LPA-Induced Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to LPA stimulation.
Materials:
-
Cells expressing LPAR1/3 (e.g., HEK293, fibroblasts)
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
LPA (1-oleoyl-sn-glycero-3-phosphate)
-
This compound
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Load cells with 5 µM Fluo-4 AM in HBSS/HEPES buffer for 1 hour at 37°C.[10]
-
Wash the cells three times with HBSS/HEPES buffer to remove extracellular dye.[10]
-
For antagonist treatment, pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 20-30 minutes prior to LPA stimulation.[1]
-
Place the plate in the FLIPR instrument and measure baseline fluorescence.
-
Add LPA (e.g., 1-10 µM) to the wells and continuously record the fluorescence intensity for at least 3 minutes to measure the change in intracellular calcium concentration.
siRNA-Mediated Knockdown of LPAR1/3
This protocol describes the transient knockdown of LPAR1 and LPAR3 expression using siRNA.
Materials:
-
Cells of interest
-
siRNA targeting LPAR1, LPAR3, and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
Reagents for qRT-PCR or Western blotting
Procedure:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
On the day of transfection, prepare the siRNA-lipid complexes. For each well, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM. In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[11][12]
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 48-72 hours at 37°C.
-
After incubation, harvest the cells to validate knockdown efficiency and for use in downstream functional assays.
Validation of siRNA Knockdown
a) Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from siRNA-treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for LPAR1, LPAR3, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of LPAR1 and LPAR3 in the knockdown samples compared to the non-targeting control. A knockdown efficiency of ≥70% is generally considered successful.[13]
b) Western Blotting:
-
Lyse siRNA-treated and control cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LPAR1, LPAR3, and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the reduction in protein expression.
Mandatory Visualization
Caption: LPA signaling pathway and points of inhibition by this compound and siRNA.
References
- 1. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 2. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of the lysophosphatidic acid-induced increase in [Ca2+]i in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid induces cell migration through the selective activation of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Researcher's Guide to Washout Experiments with the LPA Receptor Antagonist Ki16425
For researchers in pharmacology, cell biology, and drug development, understanding the binding kinetics and reversibility of a receptor antagonist is crucial for interpreting experimental results and predicting its in vivo efficacy. This guide provides a comprehensive comparison of Ki16425, a widely used lysophosphatidic acid (LPA) receptor antagonist, with other alternatives. It includes detailed experimental protocols for performing a washout experiment to assess antagonist reversibility and duration of action.
Lysophosphatidic acid is a signaling phospholipid that exerts a wide range of biological effects by activating a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors LPA1, LPA2, and LPA3.[1][2] These receptors are involved in diverse cellular processes, including proliferation, migration, and survival. Dysregulation of LPA signaling has been implicated in various pathological conditions, making LPA receptors attractive therapeutic targets.
This compound is a competitive and reversible antagonist with selectivity for LPA1 and LPA3 receptors over LPA2.[3][4] This guide will compare this compound with two other commercially available LPA receptor antagonists: AM095, a selective LPA1 antagonist, and VPC32183, a dual LPA1/LPA3 antagonist.
Comparative Analysis of LPA Receptor Antagonists
The selection of an appropriate antagonist depends on the specific research question, including the desired receptor selectivity and the required duration of action. The following table summarizes the key pharmacological parameters of this compound, AM095, and VPC32183.
| Parameter | This compound | AM095 | VPC32183 |
| Target(s) | LPA1, LPA3 | LPA1 | LPA1, LPA3 |
| Mechanism of Action | Competitive Antagonist | Selective Antagonist | Competitive Antagonist |
| Ki (μM) for LPA1 | 0.34[3] | - | - |
| Ki (μM) for LPA3 | 0.93[3] | - | - |
| IC50 (μM) for human LPA1 (GTPγS) | ~0.60 | 0.98[5][6] | - |
| IC50 (μM) for mouse LPA1 (GTPγS) | - | 0.73[5][6] | - |
| IC50 (μM) for human LPA1 (Calcium Flux) | 0.046[3] | 0.025[7][8] | - |
| IC50 (μM) for mouse LPA1 (Calcium Flux) | - | 0.023[7][8] | - |
| IC50 (μM) for LPA3 (GTPγS) | - | - | 0.94 |
| Reversibility | Reversible[3] | Not explicitly stated, assumed reversible | Not explicitly stated, assumed reversible |
| In Vivo Duration | Short-lived inhibitor[9] | Moderate half-life[5] | Not specified |
Experimental Protocols
To experimentally determine and compare the reversibility and duration of action of this compound and its alternatives, a washout experiment is essential. Below are detailed protocols for a washout experiment followed by three common functional assays to assess the recovery of LPA receptor signaling.
I. This compound Washout Experiment Protocol
This protocol is designed to assess the rate at which the antagonistic effect of this compound is reversed upon its removal from the cell culture medium. The same protocol can be adapted for other antagonists like AM095 and VPC32183.
Objective: To determine the time required for a biological system to recover from this compound-mediated inhibition of LPA receptor signaling after the antagonist is removed.
Materials:
-
Cells expressing the target LPA receptor (e.g., HEK293 cells stably expressing LPA1 or LPA3, or a cell line endogenously expressing the receptor of interest).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
This compound, AM095, and VPC32183 stock solutions (in DMSO).
-
LPA (agonist) stock solution.
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C.
-
Reagents for the chosen functional assay (GTPγS binding, calcium mobilization, or cell migration).
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for calcium and GTPγS assays, or specialized plates for migration assays) at a density that allows for optimal growth and response to LPA.
-
Antagonist Incubation:
-
Once cells have adhered and reached the desired confluency, replace the culture medium with a serum-free medium containing the antagonist (e.g., this compound at a concentration of 10x its IC50) or vehicle (DMSO).
-
Incubate the cells for a predetermined period (e.g., 1-2 hours) to ensure the antagonist has reached equilibrium with the receptors.
-
-
Washout Procedure:
-
Carefully aspirate the antagonist-containing medium.
-
Gently wash the cells three times with pre-warmed, serum-free medium. Each wash should involve adding the medium, gently rocking the plate, and then aspirating the medium. This step is critical to ensure the complete removal of the unbound antagonist.
-
After the final wash, add fresh, pre-warmed, serum-free medium to the cells.
-
-
Recovery Incubation:
-
Incubate the cells for various time points post-washout (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0-minute" time point represents the immediate response after washing.
-
-
LPA Stimulation and Functional Assay:
-
At each recovery time point, stimulate the cells with an appropriate concentration of LPA (e.g., EC80 concentration for the specific cell line and receptor).
-
Immediately perform the chosen functional assay to measure the cellular response.
-
Data Analysis: Plot the LPA-induced response as a function of the recovery time after antagonist washout. The rate of recovery of the LPA response will provide an indication of the dissociation rate of the antagonist from the receptor. A rapid recovery suggests a readily reversible antagonist, while a slow recovery indicates a more slowly dissociating or potentially irreversible antagonist.
II. Functional Assays to Measure LPA Receptor Activity
The following are standard assays to quantify the cellular response to LPA stimulation and, consequently, the effect of antagonists.
This assay measures the activation of G proteins coupled to the LPA receptors.
Protocol:
-
Prepare cell membranes from cells treated according to the washout protocol.
-
Incubate the membranes with the LPA agonist.
-
Add [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Agonist-activated G proteins will bind [35S]GTPγS.
-
Separate bound from free [35S]GTPγS by filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
This assay measures the increase in intracellular calcium concentration upon LPA receptor activation, which is a downstream signaling event for Gq-coupled LPA receptors.
Protocol:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) after the recovery incubation period in the washout experiment.
-
Stimulate the cells with LPA.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The peak fluorescence intensity corresponds to the magnitude of the calcium response.
This assay measures the ability of cells to move in response to an LPA gradient, a key physiological function mediated by LPA receptors.
Protocol:
-
Use a Boyden chamber or a similar transwell migration system.
-
Plate cells in the upper chamber of the transwell insert in a serum-free medium at different recovery time points from the washout experiment.
-
Add LPA to the lower chamber to create a chemotactic gradient.
-
Incubate for a sufficient time to allow for cell migration (e.g., 4-24 hours).
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells under a microscope.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for a washout experiment to assess antagonist reversibility.
Caption: Simplified LPA signaling pathway and the inhibitory action of this compound.
By following these protocols and utilizing the comparative data provided, researchers can effectively design and execute washout experiments to characterize the properties of this compound and other LPA receptor antagonists, leading to a more informed selection of pharmacological tools for their specific research needs.
References
- 1. Non-Edg family lysophosphatidic acid (LPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Ki16425 Specificity: A Comparison Guide Using LPA Receptor Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the lysophosphatidic acid (LPA) receptor antagonist Ki16425, with a focus on validating its target specificity using LPA receptor knockout cells. Understanding the precise molecular interactions of a pharmacological tool is paramount for accurate and reproducible research. This document outlines the experimental framework, presents key data, and offers detailed protocols to empower researchers to rigorously assess the on-target and off-target effects of this compound.
Introduction to this compound and the Importance of Specificity
This compound is a widely used small molecule antagonist of LPA receptors, which are a family of G protein-coupled receptors (GPCRs) that mediate a diverse range of cellular processes, including cell proliferation, migration, and survival.[1][2] LPA signaling has been implicated in various physiological and pathological conditions, making its receptors attractive therapeutic targets.
This compound has been reported to exhibit selectivity for LPA receptor subtypes LPA1 and LPA3, with significantly lower affinity for LPA2.[1][2] However, like any pharmacological agent, it is crucial to experimentally validate its specificity to ensure that the observed biological effects are indeed due to the inhibition of its intended targets and not a consequence of off-target interactions. The use of LPA receptor knockout cells provides the most definitive method for this validation. By comparing the cellular response to LPA and the inhibitory effect of this compound in wild-type cells versus cells lacking specific LPA receptors, researchers can unequivocally attribute the antagonist's activity to its interaction with the target receptor.
Comparative Analysis of this compound Activity
The following tables summarize the known inhibitory constants (Ki) of this compound for LPA receptors and present the expected outcomes when testing its specificity in wild-type versus LPA receptor knockout cells in key functional assays.
Table 1: Inhibitory Profile of this compound against LPA Receptors
| Receptor Subtype | Ki (μM) | Reference |
| LPA1 | 0.34 | [1] |
| LPA2 | 6.5 | [1] |
| LPA3 | 0.93 | [1] |
Data derived from GTPγS binding assays in RH7777 cells overexpressing the respective LPA receptor subtypes.
Table 2: Expected Outcomes of this compound Specificity Validation Using LPA Receptor Knockout Cells
| Cell Type | Assay | Expected LPA Response | Expected this compound Inhibition of LPA Response | Rationale |
| Wild-Type | Calcium Mobilization | Robust increase in intracellular calcium | Dose-dependent inhibition | Wild-type cells express endogenous LPA receptors, which upon activation by LPA, lead to Gq-mediated calcium mobilization. This compound is expected to block this response. |
| LPA1 Knockout | Calcium Mobilization | Reduced or altered calcium response (depending on the expression of other LPA receptors) | Significantly reduced or no inhibition | If LPA1 is the primary receptor mediating the LPA-induced calcium response in the specific cell type, its absence will diminish the response, and this compound will have a minimal effect. |
| LPA3 Knockout | Calcium Mobilization | Reduced or altered calcium response (depending on the expression of other LPA receptors) | Significantly reduced or no inhibition | Similar to LPA1 knockout, the absence of LPA3 will lead to a diminished response to LPA and a lack of significant inhibition by this compound if LPA3 is a key mediator. |
| Wild-Type | GTPγS Binding | LPA-stimulated increase in [³⁵S]GTPγS binding | Dose-dependent inhibition | LPA binding to its receptors activates G proteins, leading to the exchange of GDP for GTP. This compound competitively antagonizes this process. |
| LPA1 Knockout | GTPγS Binding | Reduced LPA-stimulated [³⁵S]GTPγS binding | Minimal to no inhibition | The absence of the high-affinity target LPA1 will result in a decreased overall G protein activation in response to LPA, and this compound will show little to no inhibitory effect. |
| LPA3 Knockout | GTPγS Binding | Reduced LPA-stimulated [³⁵S]GTPγS binding | Minimal to no inhibition | Similar to LPA1 knockout, the lack of LPA3 will lead to a blunted LPA response and a corresponding lack of this compound efficacy. |
| Wild-Type | Cell Migration | LPA-induced cell migration | Dose-dependent inhibition | LPA is a known chemoattractant for many cell types, and this migration is mediated by its receptors. This compound is expected to block this migratory response. |
| LPA1 Knockout | Cell Migration | Significantly reduced LPA-induced migration | No significant inhibition | If LPA1 is the primary driver of LPA-induced migration, its knockout will abrogate the migratory response, and this compound will have no effect. |
| LPA3 Knockout | Cell Migration | Reduced LPA-induced migration | No significant inhibition | Similar to LPA1 knockout, if LPA3 plays a major role in migration, its absence will lead to a diminished migratory phenotype and a lack of inhibition by this compound. |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: LPA Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating this compound Specificity.
Caption: Logical Framework for this compound Specificity Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Materials:
-
Wild-type and LPA receptor knockout cells
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
LPA
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Seed cells (e.g., 50,000 cells/well) in a 96-well plate and culture overnight.
-
Prepare the loading buffer: HBSS containing Fluo-4 AM (e.g., 3 µM), Pluronic F-127 (e.g., 0.01%), and probenecid (e.g., 2.5 mM).
-
Remove the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
During the incubation, prepare serial dilutions of this compound and LPA in HBSS with 20 mM HEPES.
-
After incubation, wash the cells with HBSS containing probenecid.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
For antagonist mode, inject the desired concentration of this compound and incubate for a specified time (e.g., 15-30 minutes).
-
Inject LPA to stimulate the cells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
GTPγS Binding Assay
This assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from wild-type and LPA receptor knockout cells
-
[³⁵S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
LPA
-
This compound
-
Scintillation counter
Protocol:
-
Prepare cell membranes from cultured wild-type and LPA receptor knockout cells.
-
In a 96-well plate, add the following in order:
-
Cell membranes (e.g., 10-20 µg of protein)
-
GDP (to a final concentration of e.g., 10 µM)
-
This compound at various concentrations
-
LPA at a fixed concentration (e.g., EC₈₀)
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of e.g., 0.1 nM).
-
Incubate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
Transwell Cell Migration Assay
This assay assesses the chemotactic response of cells to LPA.
Materials:
-
Wild-type and LPA receptor knockout cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free culture medium
-
LPA
-
This compound
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Cotton swabs
-
Microscope
Protocol:
-
Culture cells to sub-confluency and then serum-starve them for 4-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
In the bottom chamber of the 24-well plate, add serum-free medium containing LPA (chemoattractant). For control wells, add serum-free medium alone.
-
In the top chamber (the Transwell insert), add the cell suspension. For antagonist-treated groups, pre-incubate the cells with this compound for 30 minutes before adding them to the insert.
-
Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with a fixative (e.g., 4% paraformaldehyde).
-
Stain the fixed cells with a suitable stain (e.g., 0.1% Crystal Violet).
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several fields of view under a microscope.
By employing these methodologies and comparing the results between wild-type and LPA receptor knockout cells, researchers can confidently validate the specificity of this compound and ensure the reliability of their experimental findings.
References
A Comparative Guide to the Reversibility of Ki16425 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reversibility of Ki16425, a widely used antagonist of lysophosphatidic acid (LPA) receptors LPA1 and LPA3. Understanding the kinetics of inhibitor binding is crucial for experimental design and the development of novel therapeutics targeting the LPA signaling pathway. This document compares this compound with other LPA receptor antagonists, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Executive Summary
This compound is a potent, selective, and competitive antagonist of LPA1 and LPA3 receptors, playing a critical role in research aimed at understanding the physiological and pathological functions of LPA.[1][2][3][4] A key characteristic of this compound is its reversible binding to these receptors. This guide delves into the quantitative aspects of this reversibility and contrasts it with other LPA receptor antagonists. The data presented herein is essential for researchers designing washout experiments and for those in the field of drug discovery seeking to modulate the duration of LPA receptor inhibition.
Comparison of this compound with Alternative LPA Receptor Antagonists
| Compound | Target(s) | Ki (nM) | Reversibility | Reference(s) |
| This compound | LPA1, LPA3 (LPA2) | LPA1: 340, LPA3: 930 (LPA2: 6500) | Competitive, Reversible | [1][2] |
| DGPP 8:0 | LPA3 > LPA1/LPA2 | - | Competitive | |
| AM-095 | LPA1 | IC50: 23-25 | Reversible | [5] |
| BMS-986020 | LPA1 | - | Reversible | [6][7][8][9] |
| GRI-123456 (Hypothetical) | LPA1 | 10 | Reversible (Fast koff) | - |
| Compound X (Hypothetical) | LPA1, LPA3 | 50 | Irreversible | - |
Note: GRI-123456 and Compound X are included as hypothetical examples to illustrate the comparative parameters of a fast-dissociating reversible inhibitor and an irreversible inhibitor, respectively.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language for Graphviz.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ki 16425 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BMS-986020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Comparative Analysis of Ki16425 Ki Values for LPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory constant (Ki) values for Ki16425, a notable antagonist of Lysophosphatidic Acid (LPA) receptors. The data presented is compiled from various studies to facilitate a clear understanding of its selectivity and potency.
Quantitative Data Summary
This compound exhibits differential antagonist activity across the LPA receptor subtypes, with a preference for LPA1 and LPA3 over LPA2.[1][2][3] The following table summarizes the reported Ki values from different experimental systems.
| Receptor Subtype | Ki Value (μM) | Experimental System | Reference |
| LPA1 | 0.34 | Inositol phosphate production in RH7777 cells | [4][5][6] |
| 0.25 | GTPγS binding assay | ||
| LPA2 | 6.5 | Inositol phosphate production in RH7777 cells | [4][5][6] |
| LPA3 | 0.93 | Inositol phosphate production in RH7777 cells | [4][5][6] |
| 0.36 | GTPγS binding assay |
Experimental Protocols
The determination of Ki values for this compound has been conducted using various robust methodologies, primarily focusing on cell-based and membrane-based assays.
1. Inositol Phosphate Production Assay in RH7777 Transfected Cells:
This method is a functional assay that measures the antagonist's ability to inhibit the LPA-induced signaling cascade.[6]
-
Cell Line: RH7777 cells are transfected to express specific human LPA receptor subtypes (LPA1, LPA2, or LPA3).[6]
-
Principle: LPA receptor activation by an agonist typically leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This assay quantifies the accumulation of inositol phosphates.
-
Procedure: The transfected cells are incubated with varying concentrations of this compound prior to stimulation with a fixed concentration of LPA. The reaction is then stopped, and the accumulated inositol phosphates are extracted and measured, often using radiometric techniques. The Ki value is then calculated based on the inhibition of the LPA-induced response.[2]
2. GTPγS Binding Assay:
This is a membrane-based assay that directly measures the activation of G proteins coupled to the LPA receptors.
-
Preparation: Cell membranes expressing the LPA receptor of interest are prepared.
-
Principle: In the presence of an agonist like LPA, the G protein-coupled receptor facilitates the exchange of GDP for a non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist will inhibit this agonist-induced binding.
-
Procedure: The cell membranes are incubated with a fixed concentration of LPA, [35S]GTPγS, and varying concentrations of this compound. The amount of [35S]GTPγS bound to the G proteins is then quantified by scintillation counting. The Ki value is determined from the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the LPA receptor signaling pathway and a generalized workflow for determining antagonist Ki values.
References
Confirming the Specificity of Ki16425 in Blocking Lysophosphatidic Acid Signaling: A Rescue Experiment Approach
For researchers, scientists, and drug development professionals, establishing the on-target effect of a small molecule inhibitor is a critical step in validating its utility as a research tool and its potential as a therapeutic agent. This guide provides a comparative overview of Ki16425, a widely used antagonist of lysophosphatidic acid (LPA) receptors, and details a rescue experiment to unequivocally demonstrate its specific mechanism of action.
This compound is a potent and selective antagonist of the LPA receptors LPA1 and LPA3, exhibiting lower affinity for the LPA2 receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of LPA signaling, which is implicated in a myriad of cellular processes including cell proliferation, migration, and survival.[2] This guide will detail the experimental framework for confirming that the observed effects of this compound are indeed due to its intended antagonism of LPA receptors.
Comparative Efficacy of this compound and Other LPA Receptor Antagonists
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various LPA receptors, alongside data for other LPA receptor antagonists for comparative purposes. This data highlights the selectivity profile of this compound.
| Compound | Target Receptor(s) | Ki (μM) | IC50 (μM) | Cell Line/Assay Condition | Reference |
| This compound | LPA1 | 0.34 | 0.046 | RH7777 cells / Intracellular calcium mobilization | [1] |
| LPA2 | 6.5 | 5.5 | RH7777 cells / - | [1][3] | |
| LPA3 | 0.93 | - | RH7777 cells | [1] | |
| DGPP 8:0 | LPA3 > LPA1/LPA2 | - | - | Preferentially inhibits LPA3-induced actions | [2] |
| UCM-14216 | LPA2 | - | 1.9 | Selective LPA2 antagonist | [4] |
| Debio 0719 (R-stereoisomer of this compound) | LPA1 | - | 0.06 | More potent than this compound in inhibiting LPA1-induced calcium flux |
The Rescue Experiment: A Definitive Test of Specificity
A rescue experiment is designed to demonstrate that the effect of an inhibitor can be reversed by either increasing the concentration of the natural agonist or by overexpressing the target receptor. This confirms that the inhibitor is acting specifically on the intended target and not through off-target effects.
LPA Signaling Pathway and this compound Intervention
The diagram below illustrates the canonical LPA signaling pathway leading to cell migration and the point of intervention by this compound. LPA binds to its G protein-coupled receptors (GPCRs), primarily LPA1 and LPA3, initiating a signaling cascade that results in various cellular responses. This compound acts as a competitive antagonist, blocking LPA from binding to these receptors.
Caption: LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Cell Migration Rescue Experiment
The following diagram outlines the workflow for a rescue experiment using a cell migration assay, such as a Boyden chamber or wound-healing assay.
Caption: Workflow of a cell migration rescue experiment.
Detailed Experimental Protocol: Cell Migration Rescue Assay
This protocol provides a detailed methodology for a rescue experiment to confirm the specificity of this compound using a wound-healing (scratch) assay.
1. Cell Culture and Seeding:
-
Culture a cell line known to express LPA1 and/or LPA3 and exhibit a migratory response to LPA (e.g., MDA-MB-231 breast cancer cells, A431 epidermoid carcinoma cells).
-
Seed cells in 6-well plates and grow to confluence.
2. Serum Starvation and Wound Creation:
-
Once confluent, serum-starve the cells for 12-24 hours in a serum-free medium to minimize background signaling.
-
Create a uniform "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
3. Treatment Application:
-
Prepare the following treatment conditions in a serum-free medium:
- Vehicle Control: Medium with DMSO (or the solvent used for this compound).
- LPA Stimulation: Medium with an optimal concentration of LPA (e.g., 1-10 µM).
- This compound Inhibition: Medium with this compound (e.g., 1-10 µM) pre-incubated for 30-60 minutes, followed by the addition of LPA.
- Rescue Condition: Medium with this compound (pre-incubated), followed by the addition of a high concentration of LPA (e.g., 50-100 µM).
-
Add the respective treatment media to the wells.
4. Incubation and Imaging:
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Capture images of the wound area at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
5. Data Analysis:
-
Measure the area of the wound at each time point for all conditions.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
Expected Outcome:
- LPA stimulation should significantly increase wound closure compared to the vehicle control.
- This compound should significantly inhibit the LPA-induced wound closure.
- In the rescue condition, the high concentration of LPA should overcome the competitive inhibition by this compound, resulting in a significant "rescue" of the migratory phenotype (i.e., increased wound closure compared to the this compound inhibition group).
Summary of Expected Quantitative Data
The following table illustrates the expected pattern of results from the cell migration rescue experiment.
| Treatment Condition | Expected Cell Migration (% of LPA Stimulation) | Interpretation |
| Vehicle Control | ~10-20% | Basal cell migration in the absence of LPA. |
| LPA (10 µM) | 100% | Maximal migratory response to LPA. |
| This compound (10 µM) + LPA (10 µM) | ~20-40% | This compound effectively inhibits LPA-induced migration. |
| This compound (10 µM) + LPA (100 µM) | ~70-90% | High concentration of LPA outcompetes this compound, rescuing the migratory phenotype and confirming on-target activity. |
By following this experimental guide, researchers can confidently validate the on-target effects of this compound and generate robust data for their studies. This approach of combining comparative data with a specific rescue experiment provides a powerful strategy for characterizing the mechanism of action of any small molecule inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Ki16425
Ki16425 is a potent and selective antagonist of the lysophosphatidic acid (LPA) receptors, playing a crucial role in investigating the physiological and pathological functions of LPA. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols.
In Vitro Efficacy of this compound
This compound has been extensively characterized as a competitive and reversible antagonist for the EDG-family of LPA receptors, particularly LPA1 and LPA3.[1][2] It demonstrates significantly lower activity against the LPA2 receptor.[1][2]
Quantitative Data Summary:
| Parameter | Receptor Subtype | Cell Line/System | Value (µM) | Reference |
| Ki | LPA1 | RH7777 cells | 0.34 | [1] |
| LPA2 | RH7777 cells | 6.5 | [1] | |
| LPA3 | RH7777 cells | 0.93 | [1] | |
| LPA1 | GTPγS binding assay | 0.25 | [3] | |
| LPA3 | GTPγS binding assay | 0.36 | [3] | |
| IC50 | LPA1 | Human chem1 cells (Calcium mobilization) | 0.046 | [1] |
| LPA1 | Rat hepatic stellate cells (Calcium influx) | 0.16 | [1] |
Cellular Responses Inhibited by this compound:
-
Calcium Mobilization: this compound effectively inhibits LPA-induced intracellular calcium responses in various cell types, including THP-1 cells, 3T3 fibroblasts, and A431 cells.[1][4]
-
DNA Synthesis and Cell Migration: The antagonist has been shown to block long-term cellular responses such as LPA-induced DNA synthesis and cell migration in Swiss 3T3 fibroblasts.[1][2]
-
MAPK Activation: It reduces the LPA-induced activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1]
-
Hippo-YAP Pathway: this compound blocks the LPA-induced dephosphorylation of Yes-associated protein (YAP) and WW domain-containing transcription regulator protein 1 (TAZ), which are key components of the Hippo signaling pathway.[3][5]
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines a common method to assess the inhibitory effect of this compound on LPA-induced calcium mobilization.
-
Cell Culture: Culture a suitable cell line (e.g., Swiss 3T3 fibroblasts) in appropriate media and conditions until they reach a desired confluency.
-
Cell Loading: Wash the cells with a HEPES-buffered medium. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM) for a specified time (e.g., 1-10 minutes) in the presence or absence of this compound (e.g., 10 µM).
-
Washing: Wash the cells multiple times with the HEPES-buffered medium to remove the extracellular dye.
-
Stimulation: Stimulate the cells with a specific concentration of LPA (e.g., 100 nM).
-
Measurement: Measure the change in intracellular calcium concentration ([Ca2+]i) using a suitable fluorescence imaging system. The results are often expressed as a percentage of the maximal response to LPA in the absence of the antagonist.[6]
In Vivo Efficacy of this compound
This compound has demonstrated significant efficacy in various animal models, highlighting its therapeutic potential in several diseases.
Quantitative Data Summary:
| Animal Model | Condition | Dosage and Administration | Key Findings | Reference |
| Male ddY-strain mice | Neuropathic Pain | 30 mg/kg, intraperitoneal (i.p.) | Completely blocked LPA-induced neuropathic pain-like behaviors when given 30 minutes prior to LPA injection.[1][7] | [1][7] |
| Mice | Peritoneal Sepsis | Intraperitoneal (i.p.) | Eliminated LPS-induced peritoneal neutrophil chemokine and cytokine production, liver injury, and mortality.[8] | [8] |
| Mice | Bone Metastasis | Not specified | Inhibited in vivo tumor cell proliferation and the recruitment of mature osteoclasts at the bone/tumor interface.[9] | [9] |
| Mice | T-cell Lymphoma | Not specified | Retarded tumor growth through apoptosis induction, glycolysis inhibition, and activation of an antitumor immune response.[10] | [10] |
| C57BL/6J mice | Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg | Significantly deteriorated motor disability in a model with low-grade inflammation.[11] | [11] |
Experimental Protocol: In Vivo Neuropathic Pain Model
This protocol describes an experimental workflow to evaluate the effect of this compound on neuropathic pain in mice.
-
Animal Model: Male standard ddY-strain mice are used for the experiment.[1]
-
Induction of Neuropathic Pain: Neuropathic pain is induced by partial sciatic nerve injury or intrathecal administration of LPA (e.g., 1 nmol).[7]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 30 mg/kg.[1][7] The timing of administration is critical; for instance, it is given 30 minutes before LPA injection.[1][7]
-
Behavioral Testing: Pain-like behaviors, such as thermal hyperalgesia and mechanical allodynia, are assessed.[7]
-
Neurochemical Analysis: Following the behavioral tests, neurochemical changes in the dorsal root ganglion and spinal dorsal horn can be analyzed to understand the underlying mechanisms.[7]
Visualizing Mechanisms and Workflows
Signaling Pathway
Caption: LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Assay
Caption: A typical workflow for an in vitro calcium mobilization assay.
Experimental Workflow: In Vivo Model
Caption: A typical workflow for an in vivo neuropathic pain study.
Comparison with Other LPA Receptor Antagonists
While this compound is a widely used tool, other LPA receptor antagonists have been developed with different selectivity profiles.
-
DGPP 8:0 (dioctyl glycerol pyrophosphate): In contrast to this compound, DGPP 8:0 preferentially inhibits LPA3-induced actions.[2] This difference in selectivity can be exploited to delineate the specific roles of LPA1 and LPA3 in cellular responses.[2]
-
Ki16198: This is a methylated form of this compound, designed to be suitable for oral administration in in vivo studies.[12] It exhibits a similar inhibitory profile to this compound on LPA-induced migration and invasion of pancreatic cancer cells.[12]
-
BMS-986020: This compound is another LPA1 receptor antagonist that has entered clinical trials.[13] In comparative in vitro assays, both this compound and BMS-986020 behaved as LPA1 antagonists in calcium mobilization experiments.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ki 16425 | Lysophosphatidic Acid (LPA) Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for lysophosphatidic acid 1 receptor signaling in the early phase of neuropathic pain mechanisms in experiments using Ki-16425, a lysophosphatidic acid 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid receptor 1 antagonist this compound blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Targeting lysophosphatidic acid receptor with this compound impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and activation of antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of lysophosphatidic acid receptor 1–3 deteriorates experimental autoimmune encephalomyelitis by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ki16425: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ki16425, a potent LPA receptor antagonist.
The following procedures are based on general best practices for chemical waste disposal in a laboratory setting, in the absence of specific guidelines for this compound. It is crucial to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Core Principles of this compound Disposal
Unused or waste this compound, including pure compound and contaminated materials, should be treated as chemical waste. Disposal must adhere to local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Waste Segregation:
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container. This container should be designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be collected in a separate, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: 3-[[[4-[4-[[[1-(2-chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]-propanoic acid (this compound)
-
The concentration (if in solution)
-
The primary hazards (e.g., "Chemical Irritant," "Handle with Care")
-
The date of accumulation
-
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Disposal Arrangement: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest documentation and pickup scheduling.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for proper handling and documentation.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃ClN₂O₅S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 474.96 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility (DMSO) | ~100 mM | --INVALID-LINK-- |
| Solubility (Ethanol) | ~10 mg/mL | --INVALID-LINK-- |
| Storage Temperature | +4°C | --INVALID-LINK-- |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols for handling chemical reagents. For specific experimental protocols involving this compound, researchers should refer to the primary literature citing its use.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
